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2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride Documentation Hub

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  • Product: 2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride
  • CAS: 1187928-66-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(5-Phenyl-1,2,4-triazol-1-yl)-ethylamine Hydrochloride

Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This technical guide provides a detailed, in-depth methodology for the multi-step synthesis of a specific derivative, 2-(5-phenyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride. The guide is designed for researchers, scientists, and professionals in drug development, offering not just a protocol but also the scientific rationale behind the chosen synthetic strategy and characterization techniques. We present a robust and logical synthetic pathway, from commercially available starting materials to the final, purified hydrochloride salt. Each step is accompanied by a detailed experimental protocol. Furthermore, this guide outlines a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complete with predicted data to aid in the validation of the synthesized compound.

Introduction and Strategic Rationale

The target molecule, 2-(5-phenyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride, features a 1,5-disubstituted 1,2,4-triazole core. The synthesis of such heterocycles requires careful consideration of regioselectivity. While numerous methods exist for the synthesis of 1,2,4-triazoles, many classical methods like the Einhorn-Brunner or Pellizzari reactions can yield isomeric mixtures when applied to unsymmetrical precursors.[4][5]

Our selected synthetic strategy is designed to be linear and unambiguous, ensuring the desired 1,5-substitution pattern. The key steps involve the construction of an N-substituted benzimidoyl chloride, which upon reaction with hydrazine, predictably cyclizes to the desired 1,5-disubstituted triazole. The ethylamine side chain is introduced in a protected form (as a dimethyl acetal) and is deprotected and converted to the primary amine in the final steps of the synthesis. This approach ensures that the reactive primary amine functionality does not interfere with the triazole ring formation.

The overall workflow for the synthesis and characterization is depicted below.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 2-Aminoacetaldehyde Dimethyl Acetal Benzoyl Chloride step1 Step 1: Amide Formation N-(2,2-dimethoxyethyl)-benzamide start->step1 step2 Step 2: Imidoyl Chloride Formation N-(2,2-dimethoxyethyl)-benzimidoyl chloride step1->step2 step3 Step 3: Triazole Ring Cyclization 1-(2,2-dimethoxyethyl)-5-phenyl-1H-1,2,4-triazole step2->step3 step4 Step 4: Acetal Deprotection 2-(5-phenyl-1H-1,2,4-triazol-1-yl)acetaldehyde step3->step4 step5 Step 5: Reductive Amination 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethylamine step4->step5 step6 Step 6: Hydrochloride Salt Formation step5->step6 final_product Final Product: 2-(5-Phenyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride step6->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Verify Structure ms Mass Spectrometry (MS) final_product->ms Confirm Mass ftir FTIR Spectroscopy final_product->ftir Identify Functional Groups Synthetic_Scheme cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 cluster_4 Step 5 cluster_5 Step 6 A Benzoyl Chloride I1 N-(2,2-dimethoxyethyl)benzamide A->I1 Pyridine, DCM, 0°C to RT B 2-Aminoacetaldehyde Dimethyl Acetal B->I1 Pyridine, DCM, 0°C to RT C PCl₅ I2 N-(2,2-dimethoxyethyl)benzimidoyl chloride C->I2 DCM, 0°C D Hydrazine (N₂H₄) I3 1-(2,2-dimethoxyethyl)-5-phenyl-1H-1,2,4-triazole D->I3 Triethylamine, EtOH, Reflux E H₃O⁺ I4 2-(5-phenyl-1H-1,2,4-triazol-1-yl)acetaldehyde E->I4 Acetone/Water F NH₄OAc, NaBH₃CN I5 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethylamine F->I5 Methanol G HCl in Ether P 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine hydrochloride G->P I1->I2 DCM, 0°C I2->I3 Triethylamine, EtOH, Reflux I3->I4 Acetone/Water I4->I5 Methanol I5->P

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-(2,2-dimethoxyethyl)benzamide

  • Rationale: This step involves a standard Schotten-Baumann reaction to form an amide bond. Pyridine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction.

  • Protocol:

    • Dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure N-(2,2-dimethoxyethyl)benzamide.

Step 2: Synthesis of N-(2,2-dimethoxyethyl)benzimidoyl chloride

  • Rationale: This step converts the amide into a more reactive imidoyl chloride. Phosphorus pentachloride (PCl₅) is a common and effective reagent for this transformation. The reaction is performed at low temperature to prevent side reactions.

  • Protocol:

    • Dissolve the N-(2,2-dimethoxyethyl)benzamide (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add solid phosphorus pentachloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0°C for 2-3 hours.

    • Monitor the reaction by TLC (a new, less polar spot should appear).

    • The resulting solution of the imidoyl chloride is typically used directly in the next step without isolation due to its reactivity.

Step 3: Synthesis of 1-(2,2-dimethoxyethyl)-5-phenyl-1H-1,2,4-triazole

  • Rationale: This is the key ring-forming step. The imidoyl chloride is reacted with hydrazine in the presence of a base (triethylamine) to facilitate the cyclization. Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the cyclization to proceed.

  • Protocol:

    • In a separate flask, dissolve hydrazine hydrate (2.0 eq) and triethylamine (3.0 eq) in ethanol.

    • Cool this solution to 0°C.

    • Slowly add the solution of N-(2,2-dimethoxyethyl)benzimidoyl chloride from Step 2 to the hydrazine solution.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Monitor the reaction by TLC until the imidoyl chloride is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired triazole.

Step 4: Synthesis of 2-(5-phenyl-1H-1,2,4-triazol-1-yl)acetaldehyde

  • Rationale: This step involves the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions. [6]A mixture of acetone and aqueous acid is often effective.

  • Protocol:

    • Dissolve the 1-(2,2-dimethoxyethyl)-5-phenyl-1H-1,2,4-triazole (1.0 eq) in a mixture of acetone and 1M aqueous HCl.

    • Stir the solution at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Once the starting material is consumed, neutralize the reaction mixture carefully with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure. The resulting aldehyde may be unstable and is often used immediately in the next step.

Step 5: Synthesis of 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethylamine

  • Rationale: Reductive amination is a reliable method for converting aldehydes to primary amines. [7][8][9]Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine in the presence of the aldehyde.

  • Protocol:

    • Dissolve the crude aldehyde from Step 4 (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the aldehyde.

    • Quench the reaction by adding a small amount of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous residue basic (pH > 10) with 2M NaOH solution.

    • Extract the product with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude free amine.

    • Purify by column chromatography if necessary (a polar solvent system, possibly with a small amount of triethylamine to prevent streaking on the silica gel, may be required).

Step 6: Formation of 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine hydrochloride

  • Rationale: The final amine is converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media. [10][11]This is achieved by reacting the free base with a solution of HCl in an organic solvent.

  • Protocol:

    • Dissolve the purified amine from Step 5 in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under vacuum to obtain the final hydrochloride salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(5-phenyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the triazole proton, and the two methylene groups of the ethylamine side chain. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should show signals for the carbons of the phenyl ring, the two distinct carbons of the triazole ring, and the two carbons of the ethylamine side chain.

Table 1: Predicted NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.8 - 8.0~127
Phenyl-H (meta, para)7.4 - 7.6~129, ~131
Triazole-H (C3-H)8.5 - 8.8~145
N-CH₂4.4 - 4.6~48
CH₂-NH₃⁺3.2 - 3.4~38
NH₃⁺8.0 - 8.5 (broad)-
Phenyl-C (ipso)-~129
Triazole-C5-~155

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Expected Molecular Ion: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

    • Molecular Formula of free base: C₁₀H₁₂N₄

    • Exact Mass: 188.1062

    • Expected [M+H]⁺: 189.1135

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3000Aromatic C-HStretching
3000 - 2800Aliphatic C-HStretching
~3200 - 2500 (broad)-NH₃⁺N-H Stretching
~1600, ~1480Aromatic C=CStretching
~1550C=N (Triazole ring)Stretching
~1450CH₂Bending

Purification and Validation

  • Purification: As described in the protocols, purification of intermediates and the final free base is typically achieved by column chromatography on silica gel. The final hydrochloride salt is often purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). [12]* Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by the combined data from NMR, MS, and FTIR as described above. Elemental analysis can also be performed to further confirm the empirical formula.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of 2-(5-phenyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride. The proposed multi-step synthesis is designed for regiochemical control and relies on well-established organic transformations. The detailed characterization workflow provides researchers with the necessary tools to verify the structure and purity of the final product. This guide is intended to be a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Phenyl-1,2,4-triazol-1-yl)ethanamine Hydrochloride

Introduction The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The compound 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride is a derivative that combines this privileged scaffold with a phenyl ring and an ethylamine side chain, suggesting its potential as a novel drug candidate. The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds.[3][4]

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately influencing its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride, offering both theoretical insights and practical experimental protocols for their determination.

Chemical Identity and Structural Elucidation

A definitive understanding of the molecule's structure is the foundation upon which all other physicochemical assessments are built.

Chemical Structure:

  • Systematic Name: 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride

  • Molecular Formula: C₁₀H₁₃ClN₄

  • Molecular Weight: 224.69 g/mol [5]

The structure comprises a 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethylamine group at the 1-position. The amine is protonated to form the hydrochloride salt.

Synthetic Pathway and Impurity Profile

While various synthetic routes to 1,2,4-triazole derivatives exist, a common approach involves the cyclization of intermediates derived from acid hydrazides and isothiocyanates or similar precursors.[6][7] Understanding the synthetic route is crucial for anticipating potential impurities, which can significantly impact physicochemical measurements. For instance, residual starting materials or side-products from the cyclization reaction could affect properties like melting point and solubility.

Structural Confirmation

A combination of spectroscopic techniques is essential to confirm the chemical identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.[8][9][10] The chemical shifts and coupling constants of the protons on the ethyl chain, phenyl ring, and triazole ring provide definitive evidence of the compound's structure. 2D NMR techniques can further confirm the connectivity of the atoms.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H stretches from the amine hydrochloride and C=N stretches from the triazole ring.

Core Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride and provide standardized protocols for their measurement.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and is important for solid-state characterization. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.[12][13]

  • Measurement: The capillary tube is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Solubility

Solubility is a critical factor for drug bioavailability, particularly for orally administered drugs. As a hydrochloride salt of an amine, 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride is expected to be more soluble in polar, protic solvents like water and alcohols compared to nonpolar organic solvents.[3][14]

Experimental Protocol: Isothermal Equilibrium Solubility Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[14]

  • Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in sealed vials.

  • Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The vials are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A filtered aliquot of the supernatant is carefully withdrawn and diluted. The concentration of the compound in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[15] For 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride, the pKa of the ethylamine group is crucial as it will be protonated at physiological pH, impacting its interaction with biological targets and its membrane permeability. The triazole ring itself is weakly basic.[11][16]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[15]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[15]

  • Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added).

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[17]

  • LogP (Partition Coefficient): This measures the distribution of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase.[17][18]

  • LogD (Distribution Coefficient): For ionizable compounds like the one , LogD is a more physiologically relevant measure as it accounts for the distribution of all species (ionized and non-ionized) at a specific pH.[17][18][19] The LogD will vary with pH.

Experimental Protocol: Shake-Flask Method for LogD Determination

  • Solvent Preparation: n-Octanol and a buffered aqueous solution at the desired pH (e.g., 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[18]

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase, and an equal volume of the n-octanol is added.

  • Equilibration: The mixture is gently agitated for a set period to allow the compound to partition between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Stability

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and for developing a stable formulation. Forced degradation studies are conducted to identify potential degradation pathways.[20][21]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Solutions of the compound are exposed to various stress conditions, including:

    • Acidic hydrolysis: e.g., 0.1 M HCl at an elevated temperature.[20]

    • Alkaline hydrolysis: e.g., 0.1 M NaOH at an elevated temperature.[20]

    • Oxidative degradation: e.g., 3% H₂O₂.

    • Thermal degradation: Heating the solid compound or a solution.[21]

    • Photostability: Exposing the compound to UV and visible light.

  • Time Points: Samples are taken at various time points during the stress testing.

  • Analysis: A stability-indicating HPLC method is used to separate the parent compound from any degradation products. The amount of the parent compound remaining is quantified.

  • Data Analysis: The degradation rate under each condition is determined.

Data Summary

The following table provides a template for summarizing the key physicochemical properties of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride.

PropertyMethodResult
Molecular Formula -C₁₀H₁₃ClN₄
Molecular Weight -224.69 g/mol
Melting Point Capillary MethodTBD (°C)
Aqueous Solubility (pH 7.4) Isothermal EquilibriumTBD (µg/mL)
pKa Potentiometric TitrationTBD
LogD (pH 7.4) Shake-Flask MethodTBD
Chemical Stability Forced DegradationTBD

TBD: To Be Determined experimentally.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Profiling cluster_analysis Data Analysis & Reporting synthesis Synthesis of Compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr Purity & Identity Check ms Mass Spectrometry purification->ms Purity & Identity Check ir IR Spectroscopy purification->ir Purity & Identity Check mp Melting Point purification->mp Physicochemical Tests solubility Solubility purification->solubility Physicochemical Tests pka pKa purification->pka Physicochemical Tests logd LogD purification->logd Physicochemical Tests stability Stability purification->stability Physicochemical Tests data_summary Data Summary Table mp->data_summary solubility->data_summary pka->data_summary logd->data_summary stability->data_summary report Technical Report data_summary->report G cluster_pH Effect of pH on Ionization and LogD cluster_low_pH pH < pKa cluster_high_pH pH > pKa pH_scale Low pH (Acidic) | High pH (Basic) low_pH Protonated Form (Cationic) High Water Solubility Low Membrane Permeability Low LogD pKa_node pKa low_pH->pKa_node Increasing pH high_pH Neutral Form Low Water Solubility High Membrane Permeability High LogD pKa_node->high_pH Increasing pH

Caption: Impact of pH on the properties of an amine.

Practical Considerations for Drug Development

The physicochemical profile of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride will significantly guide its development trajectory.

  • Formulation Development: The aqueous solubility data will inform the choice of formulation strategy. If the solubility is low, formulation techniques such as salt selection (already a hydrochloride), particle size reduction, or the use of solubilizing excipients may be necessary.

  • Route of Administration: The compound's LogD and solubility will influence its suitability for oral administration. A balanced LogD is often sought for good membrane permeability and absorption.

  • Stability and Storage: The results of the forced degradation studies will dictate the required storage conditions and help in identifying compatible excipients for a stable drug product.

Conclusion

A comprehensive physicochemical characterization is a critical and indispensable step in the journey of a new chemical entity from the laboratory to the clinic. The methodologies and insights provided in this guide offer a robust framework for evaluating 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine hydrochloride. The systematic determination of its melting point, solubility, pKa, lipophilicity, and stability will provide the essential data needed to make informed decisions in the subsequent stages of drug development, ultimately increasing the probability of its success as a therapeutic agent.

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Foundational

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. In the absence of direct, extensive research on t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. In the absence of direct, extensive research on this specific molecule, this document synthesizes information from a broad range of studies on structurally related compounds, including phenylethylamine derivatives and various substituted 1,2,4-triazoles. By examining the well-established pharmacological activities of these core moieties, we propose several plausible mechanistic pathways for the title compound. These include potential activities within the central nervous system (CNS), as well as antimicrobial and anticancer effects. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future experimental investigation. We will delve into the chemical synthesis, structure-activity relationships, and detailed experimental protocols to facilitate further research into this promising scaffold.

Introduction and Molecular Profile

2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is a heterocyclic compound featuring a phenylethylamine core linked to a 1,2,4-triazole ring. The phenylethylamine backbone is a common pharmacophore found in a variety of neuroactive compounds, while the 1,2,4-triazole ring is a versatile scaffold known for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties[1][2][3]. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, a desirable property for pharmaceutical development and in vitro studies[4].

The unique combination of these two pharmacophores suggests that 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride could exhibit a multi-faceted pharmacological profile. This guide will explore the potential mechanisms of action by dissecting the known biological effects of its constituent chemical motifs.

Table 1: Molecular Profile of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

PropertyValue
IUPAC Name 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride
Molecular Formula C₁₀H₁₃ClN₄
Molecular Weight 224.7 g/mol
Chemical Structure See Figure 1

Figure 1: Chemical Structure of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Side Chain Addition cluster_4 Final Product A Phenylacetic acid derivative C Phenylacetyl hydrazide A->C B Hydrazine B->C E 5-Phenyl-1H-1,2,4-triazole C->E + D D Reagent for triazole formation (e.g., Formamide) G 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethanamine E->G + F F 2-Bromoethylamine derivative I 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride G->I + H H HCl G A Compound Synthesis and Purification B Primary Screening: Radioligand Binding Assays (DAT, NET, SERT, GPCR panel) A->B C Secondary Screening: Functional Assays (e.g., Neurotransmitter Uptake Inhibition) B->C  Hits D Enzyme Inhibition Assays (MAO-A, MAO-B) C->D E In Vivo Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) D->E  Active Compounds F Lead Optimization E->F

Caption: A stepwise workflow for investigating the CNS activity of the compound.

Conclusion and Future Directions

While the precise mechanism of action of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride remains to be definitively elucidated, its chemical structure strongly suggests a rich and diverse pharmacological potential. The convergence of the neuroactive phenylethylamine core and the versatile 1,2,4-triazole scaffold points towards promising avenues of investigation in CNS disorders, infectious diseases, and oncology.

This technical guide provides a foundational framework for researchers to begin exploring the therapeutic potential of this compound. The proposed mechanisms are based on robust evidence from structurally related molecules and offer a logical starting point for hypothesis-driven research. Future studies should focus on the systematic in vitro and in vivo characterization of this compound to validate these hypotheses and to discover its primary molecular targets. The experimental protocols outlined herein provide a clear path forward for such investigations. Further exploration of the structure-activity relationships through the synthesis and evaluation of analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

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Exploratory

A-Z Guide to Target Identification and Validation for Novel Phenyl-Triazole Compounds: A Case Study of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Abstract The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory proper...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride represents a novel entity within this class, for which the biological targets remain uncharacterized. This technical guide presents a comprehensive, multi-phase strategy for the systematic identification, validation, and characterization of its potential biological targets. Moving from broad, unbiased screening to high-confidence, quantitative validation, this workflow is designed to de-risk and accelerate the early stages of the drug discovery process. We detail the rationale and step-by-step protocols for a suite of state-of-the-art computational and experimental techniques, including chemical proteomics, cellular thermal shift assays (CETSA), and surface plasmon resonance (SPR), providing a robust framework for researchers and drug development professionals.

Introduction: The Phenyl-Triazole Scaffold and the Target Deconvolution Imperative

The triazole ring system is a privileged structure in drug discovery, prized for its metabolic stability, favorable physicochemical properties, and its capacity to engage in diverse non-covalent interactions with biological macromolecules.[3][4] Phenyl-triazole derivatives, in particular, have been successfully developed as inhibitors of key therapeutic targets such as kinases and other enzymes.[1][5]

When presented with a novel compound like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, the critical first step in its development is "target deconvolution"—the process of identifying its molecular targets.[6] A successful target deconvolution campaign is not a linear process but an integrated, iterative funnel that narrows down possibilities from the entire proteome to one or a few high-confidence targets. This guide outlines such a funnel, structured in three logical phases.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Direct Target Validation & MOA P1_InSilico In Silico Profiling (Similarity Search, Docking) P2_Proteomics Chemical Proteomics (Affinity Capture-MS) P1_InSilico->P2_Proteomics Prioritize Target Classes P1_Phenotypic Phenotypic Screening (NCI-60 Panel) P1_Phenotypic->P2_Proteomics Guide Cell Line Choice P3_Biophysical Biophysical Validation (SPR, ITC) P2_Proteomics->P3_Biophysical Putative Hits P2_TSA Thermal Proteome Profiling (TPP/CETSA-MS) P2_TSA->P3_Biophysical Putative Hits P3_Biochemical Biochemical/Enzyme Assays (IC50 Determination) P3_Biophysical->P3_Biochemical Confirm Direct Binding & Quantify P3_Cellular Cellular Target Engagement (CETSA) P3_Biochemical->P3_Cellular Confirm Functional Effect P3_Cellular->P3_Biophysical Iterative Refinement

Caption: A multi-phase workflow for target deconvolution.

Phase 1: In Silico and Phenotypic Profiling (Hypothesis Generation)

The initial phase casts a wide net to generate preliminary hypotheses about the compound's potential biological space. This is achieved by integrating computational predictions with broad phenotypic screening.

Computational Target Prediction

In silico methods provide a time- and resource-efficient first pass at identifying potential targets by leveraging vast biological and chemical databases.[7][8][9][10]

Rationale: By comparing the compound's structure to molecules with known targets, we can infer potential interactions. This approach helps prioritize subsequent experimental assays towards more probable target families.[11]

Experimental Protocol: In Silico Workflow

  • Similarity Search:

    • Utilize platforms like PubChem or ChEMBL to search for compounds structurally similar to 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

    • Compile a list of known biological targets for the top structural analogs.

  • Pharmacophore Modeling:

    • Based on the compound's 3D structure, generate a pharmacophore model highlighting key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

  • Reverse Docking/Virtual Screening:

    • Screen the pharmacophore model against a library of protein binding sites (e.g., PDBbind, sc-PDB).[9]

    • Rank the potential protein targets based on docking scores and binding energy calculations.

Phenotypic Screening: The NCI-60 Cell Line Panel

A phenotypic screen measures the effect of a compound on cell behavior (e.g., proliferation) without a preconceived target. The National Cancer Institute's 60 human cancer cell line (NCI-60) screen is a foundational tool for this approach.[12][13][14]

Rationale: By testing the compound against a diverse panel of well-characterized cancer cell lines, we can generate a unique "fingerprint" of activity. This fingerprint can be compared to a database of thousands of other compounds using algorithms like COMPARE.[12][15] A high correlation with a compound of known mechanism of action (MOA) provides a powerful hypothesis for the novel compound's target.

Experimental Protocol: NCI-60 Single-Dose Screen

  • Compound Submission: The compound is submitted to the NCI Developmental Therapeutics Program (DTP).

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) across all 60 cell lines.[16]

  • Endpoint Measurement: Cell viability is assessed after a 48-hour incubation period using the Sulforhodamine B (SRB) assay, which measures total protein content.[16]

  • Data Analysis:

    • The primary output is a mean graph of the percent growth for each cell line.[16]

    • Values range from 100 (no growth inhibition) to -100 (total cell death).

    • This data is then used as a seed for a COMPARE analysis to identify compounds in the NCI database with similar patterns of activity.

Parameter Description Utility
GI50 Concentration causing 50% growth inhibition.Measures cytostatic effect.
TGI Concentration causing total growth inhibition (cytostatic).Defines the concentration at which cell count remains static.
LC50 Concentration causing 50% cell death.Measures cytotoxic effect.
Caption: Key metrics derived from the NCI-60 5-dose assay.

Phase 2: Unbiased Target Identification

With initial hypotheses in hand, the next phase employs unbiased, proteome-wide techniques to physically identify proteins that interact with the compound. Chemical proteomics is the core technology in this phase.[6][17]

Chemical Proteomics: Affinity Capture Mass Spectrometry

This powerful technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex cell lysate.[6][18]

Rationale: By physically isolating the proteins that bind to the compound, we can identify them with high confidence using mass spectrometry. This method is unbiased, meaning it can discover completely unexpected targets.[17]

G Compound 1. Synthesize Biotinylated Probe Lysate 2. Incubate Probe with Cell Lysate Compound->Lysate Beads 3. Capture Probe-Protein Complexes on Avidin Beads Lysate->Beads Wash 4. Wash to Remove Non-specific Binders Beads->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. Identify Proteins by LC-MS/MS Elute->MS

Caption: Workflow for an affinity capture chemical proteomics experiment.

Experimental Protocol: Affinity Capture Workflow

  • Probe Synthesis: Synthesize an analog of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride that incorporates a linker and a biotin tag, ensuring the modification does not disrupt binding activity.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., one identified as sensitive in the NCI-60 screen).

  • Affinity Capture:

    • Incubate the biotinylated probe with the cell lysate.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Perform stringent washes to remove non-specifically bound proteins.

    • As a crucial control, perform a parallel experiment where the lysate is pre-incubated with an excess of the original, non-biotinylated "free" compound. True targets will show significantly reduced binding to the beads in this competition experiment.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the competition control and beads-only control. These are the high-confidence "hits."

Phase 3: Direct Target Validation and Mechanism of Action

The final phase is dedicated to validating the putative hits from Phase 2. This involves confirming direct, specific binding and quantifying the functional consequences of that interaction.

Biophysical Validation of Direct Binding

It is essential to confirm that the compound binds directly to the purified target protein and to quantify the binding affinity. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[19][20][21]

Rationale: SPR provides real-time kinetic data (association and dissociation rates), while ITC provides thermodynamic data (enthalpy and entropy of binding).[22][23][24] Using both provides a comprehensive, quantitative picture of the binding event.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.[19]

  • Analyte Injection: Flow precise concentrations of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride over the chip surface in a microfluidic system.[20]

  • Detection: A detector measures changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[19][20]

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgram to a binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[20]

Parameter Definition Significance
ka (on-rate) The rate at which the compound binds to the target.Reflects the speed of initial target recognition.
kd (off-rate) The rate at which the compound dissociates from the target.Critical for determining drug residence time and duration of action.
KD (kd/ka) Equilibrium dissociation constant.A measure of binding affinity; a lower KD indicates a stronger interaction.
Caption: Key kinetic parameters obtained from SPR analysis.
Functional Validation: Biochemical Assays

If the validated target is an enzyme (e.g., a kinase), a functional assay is required to determine if the compound modulates its activity.

Rationale: Direct binding does not always translate to functional modulation. A biochemical assay confirms whether the compound is an inhibitor or an activator and allows for the determination of its potency (e.g., IC50).

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide substrate, and varying concentrations of the compound. Include a "no inhibitor" (DMSO) control.[25]

  • Initiation: Start the kinase reaction by adding a solution containing ATP.[25][26] Allow the reaction to proceed for a defined time at an optimal temperature (e.g., 30°C).

  • ADP Detection: Terminate the kinase reaction and add a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and then converts the ADP produced by the kinase back into ATP.[25]

  • Signal Generation: Add a luciferase/luciferin reagent that uses the newly generated ATP to produce a luminescent signal.

  • Measurement & Analysis: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity. Plot the signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[25]

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The ultimate proof of target engagement is to demonstrate that the compound binds to its target within the complex environment of a living cell. CETSA is a powerful method for this purpose.[27][28][29][30]

Rationale: The binding of a ligand stabilizes a protein against thermal denaturation.[28] CETSA measures this stabilization inside intact cells, providing definitive evidence that the drug reaches and engages its target in a physiological context.[31]

Experimental Protocol: CETSA Workflow

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures. Upon heating, unbound proteins will denature and aggregate.[28]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated aggregates via centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A compound that binds and stabilizes its target will cause a rightward shift in the curve, indicating a higher melting temperature (Tm).[27]

Conclusion

The systematic, multi-phase approach detailed in this guide provides a robust framework for the deconvolution of biological targets for novel compounds like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. By integrating predictive computational methods, broad phenotypic screening, unbiased chemical proteomics, and rigorous biophysical and cellular validation techniques, this workflow maximizes the probability of success while efficiently allocating resources. Each phase builds upon the last, progressively increasing the confidence in identified targets and elucidating the compound's mechanism of action. This strategy transforms a compound from a chemical structure into a validated tool for probing biology and a potential starting point for a therapeutic program.

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Foundational

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-(5-Phenyl-triazol-1-YL)-ethylamine Hydrochloride Interactions

Abstract The journey of a drug candidate from concept to clinic is increasingly reliant on computational methodologies to de-risk and accelerate development. In silico modeling provides an atomic-level understanding of h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from concept to clinic is increasingly reliant on computational methodologies to de-risk and accelerate development. In silico modeling provides an atomic-level understanding of how a small molecule interacts with its biological target, guiding medicinal chemistry efforts and predicting pharmacokinetic properties long before synthesis. This guide provides a comprehensive, technically-grounded workflow for the computational analysis of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, a molecule featuring the versatile triazole scaffold. As the specific biological target for this compound is not pre-defined, this document presents a holistic and realistic workflow, beginning with target identification and proceeding through rigorous interaction analysis. We will delve into the causality behind each methodological choice, from ligand parameterization and molecular docking to the dynamic insights of molecular dynamics and advanced binding free energy calculations. This whitepaper is designed for researchers, scientists, and drug development professionals seeking to apply computational techniques with scientific rigor and practical insight.

Foundational Principles: The Computational Strategy

The predictive power of in silico modeling is not derived from a single algorithm, but from a multi-step, self-validating workflow. Each stage builds upon the last, progressively refining our understanding of the molecule's behavior. The causality is critical: we begin with a static, computationally inexpensive "snapshot" of the interaction (docking) and systematically progress to a dynamic, solvated, and thermodynamically rigorous assessment (molecular dynamics and free energy calculations).

The overall workflow is visualized below. This structure ensures that computational resources are spent efficiently, with early, fast methods filtering possibilities for more intensive, accurate analysis later.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Static Interaction Modeling cluster_2 Phase 3: Dynamic Refinement & Energetics cluster_3 Phase 4: Pharmacokinetic Profiling Ligand Ligand Preparation (2D to 3D, Protonation, Minimization) TargetID Target Identification (Reverse Docking / Pharmacophore Screening) Ligand->TargetID Input Structure Docking Molecular Docking (Pose & Score Prediction) Ligand->Docking ADMET In Silico ADMET Prediction (Drug-likeness & Safety) Ligand->ADMET Receptor Receptor Preparation (PDB Cleanup, Protonation) TargetID->Receptor Identified Target Receptor->Docking MD Molecular Dynamics (MD) Simulation (Stability & Conformational Analysis) Docking->MD Best Pose BFE Binding Free Energy Calculation (MM/PBSA, Alchemical) MD->BFE MD Trajectories BFE->ADMET Final Candidates

Figure 1: The integrated in silico drug discovery workflow.

Ligand Preparation: Defining the Interrogator

The accuracy of any simulation is fundamentally limited by the quality of its input parameters. For our ligand, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, this involves translating a 2D chemical structure into a three-dimensional, energetically minimized, and correctly parameterized model.

From 2D Structure to 3D Conformer

The initial step is to generate a robust 3D conformation from the molecule's SMILES (Simplified Molecular Input Line Entry System) or 2D structure. The protonation state is critical; given the "hydrochloride" salt, the ethylamine group will be protonated at physiological pH (~7.4). Tools like Open Babel can be used for this initial conversion and protonation.

Force Field Parameterization: The Rules of Interaction

Classical molecular dynamics simulations rely on a "force field" to describe the potential energy of the system.[1][2] While robust force fields like CHARMM and AMBER exist for biomolecules, drug-like molecules often contain chemical moieties that are not pre-parameterized.[2][3]

For our triazole-containing compound, the CHARMM General Force Field (CGenFF) is an excellent choice, as it is designed to be compatible with the broader CHARMM force field for proteins, lipids, and nucleic acids.[4][5][6] This allows for "all-CHARMM" simulations of drug-target interactions.[4] The process involves submitting the ligand structure to a server (e.g., the CGenFF server) which provides the necessary topology (defining atoms, bonds, angles, dihedrals) and parameter files.

Expert Insight: A high "penalty score" from the CGenFF server indicates that some parameters are assigned by analogy and may lack accuracy. For lead optimization, it is best practice to refine these high-penalty torsions by fitting them to quantum mechanical (QM) energy profiles, a process facilitated by tools like the Force Field Toolkit (ffTK).[7][8]

Protocol 1: Ligand Parameterization using AmberTools (An Alternative Workflow)

For users of the AMBER force field family, the antechamber and parmchk2 tools within AmberTools provide a streamlined workflow for generating parameters using the General Amber Force Field (GAFF/GAFF2).[9][10]

  • Generate 3D coordinates:

  • Generate AMBER topology with AM1-BCC charges:

  • Check for missing parameters:

  • Load into simulation software: The resulting ligand.mol2 and ligand.frcmod files can be loaded into simulation packages like AMBER or GROMACS.

Target Identification: Finding the Biological Lock

Without an experimentally determined target, we must use computational methods to hypothesize one. This is a common scenario in early-stage discovery and for repurposing existing compounds.

Reverse Docking

Reverse docking screens our ligand against a library of protein structures from the Protein Data Bank (PDB).[11] The ligand is docked into the binding sites of hundreds or thousands of proteins, and the targets are ranked based on the predicted binding affinity (docking score). This approach can identify potential on-target and off-target interactions.

Pharmacophore Screening

This method identifies the essential 3D arrangement of chemical features (pharmacophore) of our ligand—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore is then used to search a database of known protein targets, identifying those that possess a binding site complementary to our molecule's features.

Expert Insight: The results of target identification should be treated as hypotheses. The top-ranked putative targets must be validated by biological context. For a triazole-containing compound, proteins like cytochrome P450s, kinases, or proteases are often plausible targets and should be prioritized for further investigation if they appear in the screening results.[12][13]

Molecular Docking: The Static Handshake

Once a putative target protein is identified (for this guide, let's assume we identified a hypothetical kinase), molecular docking predicts the preferred binding orientation (pose) and estimates the binding strength.[11][14] It is a computationally efficient method ideal for screening large numbers of molecules or poses.[11]

Protocol 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[15]

  • Prepare the Receptor: Download the protein structure from the PDB. Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign partial charges, saving the result as a .pdbqt file.[14][15]

  • Prepare the Ligand: The parameterized ligand from Section 2 must also be converted to the .pdbqt format.

  • Define the Search Space: A "grid box" must be defined that encompasses the entire binding site of the protein. The center and dimensions of this box are critical parameters.[15]

  • Run Vina: The docking calculation is initiated from the command line.

    The config.txt file specifies the coordinates of the grid box center and its dimensions.[16][17]

Interpreting Docking Results

Vina outputs a set of binding poses ranked by a scoring function (in kcal/mol), where more negative values indicate stronger predicted binding.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.20.00GLU-91, LYS-45, PHE-168
2-8.81.34GLU-91, TYR-88, PHE-168
3-8.52.11ASP-165, LYS-45, ILE-30
Table 1: Example output from a molecular docking simulation.

Trustworthiness Check: The primary role of docking is to generate plausible binding hypotheses. A key self-validation step is to check if the top-scoring poses form chemically sensible interactions (e.g., hydrogen bonds with polar residues, aromatic stacking with phenylalanines). If a known co-crystallized ligand exists for the target, re-docking it and ensuring the predicted pose has a low Root-Mean-Square Deviation (RMSD) from the crystal pose is the gold standard for validating the docking protocol.

Molecular Dynamics (MD) Simulation: Bringing the System to Life

Docking provides a static image. However, proteins and ligands are dynamic entities that constantly move and flex. MD simulations provide this dynamic view, allowing us to assess the stability of the docked pose and observe conformational changes over time.[1]

The workflow involves placing the best-docked protein-ligand complex into a simulation box, solvating it with an explicit water model, adding ions to neutralize the system, and then simulating the system's evolution over nanoseconds. GROMACS is a high-performance, open-source MD engine well-suited for this task.[18][19][20]

G Start Docked Protein-Ligand Complex Solvate Solvation (Add Water Box) Start->Solvate Ions Ionization (Neutralize System) Solvate->Ions EM Energy Minimization (Remove Steric Clashes) Ions->EM NVT NVT Equilibration (Stabilize Temperature) EM->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Production Production MD Run (Collect Data) NPT->Production

Figure 2: The general workflow for setting up an MD simulation.

Key Analyses from MD Trajectories
  • Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD for both the protein and the ligand suggests the complex is stable.

  • Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein. High RMSF in loop regions is expected, while high fluctuation in the ligand or key binding site residues may indicate instability.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying the most persistent and important interactions.

Expert Insight: A common pitfall is insufficient simulation time. For a ligand to explore its binding pocket and for the system to reach equilibrium, simulations of 100 nanoseconds or longer are often required. Visual inspection of the trajectory is non-negotiable to ensure the ligand remains in the binding pocket and doesn't adopt nonsensical conformations.

Binding Free Energy Calculations: Quantifying Affinity

While docking scores provide a rapid ranking, more accurate methods are needed to quantify binding affinity. Binding free energy calculations estimate the free energy change (ΔG) upon ligand binding, which is directly related to the binding constant (K_d). These methods are computationally intensive and are typically performed on the stable trajectories obtained from MD simulations.[21][22]

MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods are popular "end-point" methods.[23] They calculate the binding free energy by computing the difference between the free energy of the complex and the free energies of the unbound receptor and ligand.

Energy ComponentAverage Value (kcal/mol)Contribution
Van der Waals Energy-45.7Favorable
Electrostatic Energy-28.3Favorable
Polar Solvation Energy+35.1Unfavorable
Non-Polar Solvation Energy-5.6Favorable
ΔG_binding (Total) -44.5 Overall Favorable
Table 2: Example decomposition of binding free energy from an MM/PBSA calculation.
Alchemical Free Energy Calculations

Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for accuracy.[24] They compute the relative binding free energy (ΔΔG) between two similar ligands by "alchemically" transforming one into the other in the simulation.[25] This is extremely powerful for guiding lead optimization, as it can accurately predict whether a proposed chemical modification will improve binding affinity.

G ΔΔG_bind = ΔG_bind2 - ΔG_bind1 = ΔG_bound - ΔG_unbound P_L1 Protein + Ligand 1 P_L2 Protein + Ligand 2 P_L1->P_L2 ΔG_bound (Alchemical) L1 Ligand 1 in Water P_L1->L1 ΔG_bind1 (Physical) L2 Ligand 2 in Water P_L2->L2 ΔG_bind2 (Physical) L1->L2 ΔG_unbound (Alchemical)

Figure 3: Thermodynamic cycle for relative binding free energy (ΔΔG) calculations.

In Silico ADMET: Predicting Drug-Likeness

A compound with high affinity is useless if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use quantitative structure-activity relationships (QSAR) and other machine learning approaches to predict these properties from chemical structure alone.[26][27][28]

Key predictions for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride would include:

  • Lipinski's Rule of Five: A quick check for oral bioavailability.

  • Aqueous Solubility: Critical for absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS targets.

  • CYP450 Inhibition: The triazole moiety is a known pharmacophore for inhibiting cytochrome P450 enzymes, a major cause of drug-drug interactions. This prediction is particularly important for this compound.

  • hERG Inhibition: A key predictor of cardiotoxicity.

Numerous web servers and commercial software packages are available to perform these predictions.[28][29]

Conclusion

The in silico analysis of a novel chemical entity like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is a systematic process of hypothesis generation and refinement. By progressing from rapid, static docking to rigorous, dynamic simulations and free energy calculations, we can build a detailed, atomic-level model of its potential biological interactions. This guide outlines a workflow that is not only methodologically sound but also emphasizes the critical thinking and self-validation steps required to generate trustworthy, actionable data. This computational due diligence is essential for prioritizing synthetic efforts, guiding lead optimization, and ultimately increasing the probability of success in the complex landscape of drug discovery.

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Exploratory

Spectroscopic Characterization of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethanamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride, a molecule of interest in medicinal chemistry and drug development. The structu...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document will delve into the principles, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized molecule is paramount in the drug development pipeline. Spectroscopic analysis provides a definitive fingerprint of the compound, confirming its identity and purity. For 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride, each spectroscopic method offers a unique piece of the structural puzzle.

cluster_0 Molecular Structure a 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride Sample Sample IR Spectrometer (ATR) IR Spectrometer (ATR) Sample->IR Spectrometer (ATR) Interferogram Interferogram IR Spectrometer (ATR)->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform IR Spectrum IR Spectrum Fourier Transform->IR Spectrum

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol:

Electrospray ionization (ESI) is the preferred method for this compound due to its polar and salt nature. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion.

Data Interpretation:

In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base, 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine, is approximately 188.23 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 189.24.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the side chain and fragmentation of the triazole ring. [1]

[M+H]+ (m/z 189) [M+H]+ (m/z 189) {Loss of NH3 (m/z 172)} {Loss of NH3 (m/z 172)} [M+H]+ (m/z 189)->{Loss of NH3 (m/z 172)} {Cleavage of ethylamine side chain} {Cleavage of ethylamine side chain} [M+H]+ (m/z 189)->{Cleavage of ethylamine side chain}

Caption: Potential fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The congruence of data from these orthogonal techniques offers a high degree of confidence in the identity and purity of the compound, a critical checkpoint in any drug discovery and development endeavor.

References

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Foundational

A Senior Application Scientist's Guide to Novel Triazole Compounds in Drug Discovery

Abstract The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of physico...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of physicochemical properties—including metabolic stability, hydrogen bonding capabilities, and a significant dipole moment—renders it an invaluable component in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of triazole compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core synthetic strategies that have revolutionized access to diverse triazole libraries, elucidate the key mechanisms of action with a focus on antifungal and anticancer applications, and present a validated workflow for the discovery and optimization of novel triazole-based drug candidates. By explaining the causality behind experimental choices and grounding all protocols in established scientific principles, this document serves as both a strategic overview and a practical handbook for harnessing the full potential of triazole chemistry in drug discovery.

The Triazole Core: A Chemist's Versatile Ally

The term "triazole" encompasses two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both have been successfully incorporated into a multitude of FDA-approved drugs.[3][4] The power of the triazole ring lies in its unique electronic and structural characteristics:

  • Metabolic Stability: The aromatic triazole ring is exceptionally resistant to metabolic degradation, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[1][5]

  • Bioisosterism: The triazole moiety is a remarkable bioisostere, capable of mimicking the spatial arrangement and hydrogen bonding patterns of other functional groups, most notably the amide bond.[6][7][8] This allows chemists to replace metabolically labile amide linkages with a stable triazole core, often enhancing the compound's activity and bioavailability.[7][9]

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[2][10]

  • Polarity and Solubility: The inherent polarity of the triazole nucleus can improve the aqueous solubility of a lead compound, a frequent challenge in drug development.[2][11]

These properties collectively make the triazole scaffold a powerful tool for medicinal chemists to optimize potency, selectivity, and drug-like properties in their pursuit of new medicines for a wide range of diseases, including cancer, fungal infections, and viral illnesses.[12][13][14]

Key Synthetic Strategies: Building the Triazole Arsenal

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The development of highly efficient and regioselective synthetic methods has been a primary driver of the triazole revolution.

The "Click" Chemistry Paradigm: 1,2,3-Triazoles

The advent of "click chemistry" transformed the synthesis of 1,4-disubstituted 1,2,3-triazoles from a challenging endeavor into a routine procedure.[5][15] This concept, championed by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[16]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction.[17][18] It involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst's role is critical; it dramatically accelerates the reaction rate (by up to 7 orders of magnitude) and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted isomer.[16][17]

  • Causality of Choice: The CuAAC reaction is the workhorse for library synthesis because of its robustness. It proceeds under mild conditions, often in aqueous solvents, and is tolerant of a vast array of functional groups, eliminating the need for complex protecting group strategies that can add steps and reduce overall yield.[5][16] This functional group tolerance is a self-validating feature, as it allows for the direct combination of complex, functionalized building blocks.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a powerful complement to CuAAC, ruthenium-catalyzed reactions provide regioselective access to 1,5-disubstituted 1,2,3-triazoles.[19][20] This alternative regiochemistry is vital for comprehensive structure-activity relationship (SAR) studies, as the placement of substituents on the triazole ring can dramatically alter binding affinity to a biological target.

  • Causality of Choice: The choice between CuAAC and RuAAC is driven by the desired SAR exploration. If a 1,4-linkage is hypothesized to be optimal for target binding, CuAAC is the logical choice. However, to fully probe the binding pocket, synthesizing the 1,5-isomer via RuAAC is essential. Furthermore, RuAAC has the distinct advantage of being compatible with internal alkynes, allowing for the synthesis of fully substituted 1,4,5-triazoles.[19][21]

G Diagram 1: Regioselective Synthesis of 1,2,3-Triazoles cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Ruthenium-Catalyzed (RuAAC) Start_Cu Azide + Terminal Alkyne Catalyst_Cu Cu(I) Catalyst (e.g., CuSO₄/Na Ascorbate) Start_Cu->Catalyst_Cu High Yield Mild Conditions Product_Cu 1,4-Disubstituted 1,2,3-Triazole Catalyst_Cu->Product_Cu Exclusive Regioselectivity Start_Ru Azide + Terminal/Internal Alkyne Catalyst_Ru Ru(II) Catalyst (e.g., [Cp*RuCl]) Start_Ru->Catalyst_Ru Broader Alkyne Scope Product_Ru 1,5-Disubstituted 1,2,3-Triazole Catalyst_Ru->Product_Ru Complementary Regioselectivity G Diagram 2: Mechanism of Triazole Antifungal Agents Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Pathway Disruption Disruption of Membrane Integrity & Function Enzyme->Disruption   Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Antifungal Drug (e.g., Fluconazole) Inhibition Inhibition Triazole->Inhibition Inhibition->Enzyme Disruption->Membrane

Diagram 2: Mechanism of Triazole Antifungal Agents
Anticancer Agents: A Multifaceted Approach

Triazoles have emerged as a significant scaffold in oncology, with several approved drugs and numerous candidates in development. [11][14][22]Unlike their antifungal counterparts, triazole-based anticancer agents do not have a single, unified mechanism of action. Instead, the triazole moiety is incorporated into molecules that target various hallmarks of cancer. [23][24]

  • Enzyme Inhibition: Many triazole compounds function as inhibitors of key enzymes involved in cancer progression, such as kinases, topoisomerases, and carbonic anhydrases. [14][23]For example, drugs like letrozole and anastrozole are aromatase inhibitors containing a 1,2,4-triazole ring, used in the treatment of hormone-receptor-positive breast cancer. [11]* Microtubule Targeting: Some triazole derivatives have been shown to interfere with microtubule dynamics, a validated anticancer strategy. [7]* Structure-Activity Relationship (SAR): The triazole ring often serves as a rigid and stable linker to orient different pharmacophoric groups in the optimal conformation for binding to a specific protein target. [22][25]SAR studies for anticancer triazoles are highly target-specific, focusing on how modifications to the substituents impact binding affinity and cellular potency. [26][27][28][29]

A Validated Workflow for Novel Triazole Drug Discovery

This section outlines a practical, step-by-step workflow for identifying and optimizing novel triazole-based drug candidates. This protocol is designed as a self-validating system, where each step provides the necessary data to justify progression to the next.

G Diagram 3: Triazole Drug Discovery Workflow cluster_workflow Discovery & Optimization Pipeline Plan Step 1: Target Selection & Building Block Acquisition Synth Step 2: Library Synthesis (CuAAC/RuAAC) Plan->Synth Design Library HTS Step 3: High-Throughput Screening (HTS) Synth->HTS Plate Compounds HitID Step 4: Hit Identification & Validation HTS->HitID Analyze Data SAR Step 5: Hit-to-Lead & SAR Optimization HitID->SAR Select 'Hits' SAR->Synth Preclin Step 6: Preclinical Candidate Selection SAR->Preclin Synthesize Analogs Feedback Iterative SAR Cycle

Sources

Exploratory

The Phenyl-Triazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Introduction: The Versatility of the Phenyl-Triazole Core in Medicinal Chemistry The confluence of a phenyl ring and a triazole moiety creates a privileged scaffold in medicinal chemistry, giving rise to a vast and diver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenyl-Triazole Core in Medicinal Chemistry

The confluence of a phenyl ring and a triazole moiety creates a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse class of compounds with a wide spectrum of biological activities. Phenyl-triazoles have emerged as critical pharmacophores in the development of novel therapeutic agents, demonstrating efficacy as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The appeal of this scaffold lies in its synthetic tractability, metabolic stability, and its capacity for precise three-dimensional orientation of substituents, which allows for fine-tuning of interactions with biological targets.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of phenyl-triazole compounds. Moving beyond a mere catalog of derivatives, we will delve into the causal relationships between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to empower the rational design of next-generation phenyl-triazole-based therapeutics. We will explore the nuances of substituent effects, the strategic importance of isomeric forms (1,2,3-triazole vs. 1,2,4-triazole), and the experimental workflows essential for robust SAR elucidation.

Core Principles of Phenyl-Triazole SAR: A Tale of Two Rings

The biological activity of a phenyl-triazole compound is not merely the sum of its parts but rather a synergistic interplay between the phenyl ring, the triazole core, and their respective substituents. Understanding the SAR of this scaffold requires a systematic interrogation of how modifications to each component influence the compound's overall pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The Phenyl Ring: The Anchor and Steering Group

The phenyl group in this scaffold often serves as a crucial anchor, engaging in hydrophobic, pi-pi stacking, or van der Waals interactions within the target's binding pocket. The nature, position, and number of substituents on the phenyl ring can dramatically alter these interactions and, consequently, the compound's biological activity.

  • Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the phenyl ring, potentially enhancing interactions with electron-deficient pockets in the target protein. Conversely, electron-withdrawing groups (EWGs) such as halogens (-F, -Cl), nitro (-NO2), or trifluoromethyl (-CF3) can decrease electron density and may be crucial for interactions with electron-rich domains or for modulating the compound's pKa. For instance, studies on 1,2,4-triazole analogs have shown that electron-withdrawing groups on the terminal phenyl ring generally enhance antitumor activity.[4]

  • Steric Effects: The size and position of substituents play a critical role. Bulky groups can provide better shape complementarity with a large binding pocket but may also introduce steric hindrance that prevents optimal binding. The position of the substituent (ortho, meta, or para) dictates the vector of its interaction within the binding site.

  • Halogen Bonding: Halogen atoms, particularly chlorine and fluorine, can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. The substitution of fluorine has been shown to maintain or even increase potency in some antiviral phenyl-triazole derivatives.[5]

The Triazole Core: The Versatile Connector and Hydrogen Bonding Hub

The triazole ring is more than just a linker. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the target protein. The choice between the 1,2,3-triazole and 1,2,4-triazole isomer can have a profound impact on the spatial arrangement of these hydrogen bonding capabilities.

  • 1,2,3-Triazole: Often synthesized via "click chemistry," the 1,4-disubstituted 1,2,3-triazole is a popular choice due to its chemical stability and linear geometry.[6] The nitrogen atoms at positions 2 and 3 are potential hydrogen bond acceptors.

  • 1,2,4-Triazole: This isomer offers a different arrangement of nitrogen atoms, with the N4 nitrogen being a potential hydrogen bond donor. This distinction can be pivotal for targeting different protein active sites.

The triazole ring also contributes to the overall physicochemical properties of the molecule, such as solubility and metabolic stability. Its polar nature can help to balance the hydrophobicity of the phenyl ring.

Systematic SAR Exploration: A Step-by-Step Workflow

A robust SAR study of phenyl-triazole compounds follows a systematic and iterative process of design, synthesis, and biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Identification Lead Identification or Hit Compound Library_Design Library Design (R-group enumeration) Lead_Identification->Library_Design Rational Design Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Feasibility Primary_Screening Primary Screening (e.g., in vitro assay) Chemical_Synthesis->Primary_Screening Compound Library Secondary_Screening Secondary Screening (e.g., cell-based assay) Primary_Screening->Secondary_Screening Active Hits ADMET_Profiling ADMET Profiling Secondary_Screening->ADMET_Profiling SAR_Analysis SAR Analysis & Data Interpretation Secondary_Screening->SAR_Analysis Biological Data Computational_Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Computational_Modeling Next_Gen_Design Next-Generation Compound Design SAR_Analysis->Next_Gen_Design Key Insights Computational_Modeling->Next_Gen_Design Next_Gen_Design->Library_Design Iterative Cycle

Caption: Iterative workflow for a systematic SAR study of phenyl-triazole compounds.

Experimental Protocols

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," for the synthesis of a library of 1,4-disubstituted phenyl-1,2,3-triazole derivatives.[7]

Materials:

  • Substituted phenyl azides (R1-Ph-N3)

  • Substituted terminal alkynes (R2-C≡CH)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted phenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenyl-1,2,3-triazole derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized phenyl-triazole compounds on cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized phenyl-triazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the phenyl-triazole compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and SAR Insights from Phenyl-Triazole Studies

The ultimate goal of an SAR study is to derive a set of rules that govern the biological activity of a particular scaffold. The following table summarizes representative SAR findings for phenyl-triazole compounds across different therapeutic areas.

Therapeutic Area Scaffold Modification Observed Effect on Activity Rationale/Hypothesis Citation(s)
Antiviral (HIV-1) Substitution of the phenyl ring with fluorine.Maintained or slightly increased antiviral activity.Favorable tolerance for fluorine at this position; potential for halogen bonding.[5]
Antiviral (HIV-1) Substitution of the phenyl ring with methoxy groups.Decreased antiviral activity.Steric hindrance or unfavorable electronic interactions in the binding pocket.[5]
Anticancer Presence of electron-withdrawing groups on the terminal phenyl ring.Generally enhanced antitumor activity.Favorable electronic interactions with the target protein (e.g., kinases).[4]
Anticancer (Lung) Alkyl or alkyloxy group at the para position of the phenyl ring.Advantageous for activity against A549 cells.Enhanced hydrophobic interactions in the binding site.[8]
Carbonic Anhydrase Inhibition Electron-withdrawing groups on the 3-sulfamoyl phenyl ring.Excellent inhibitors.Enhanced binding to the zinc ion in the active site.[9]
Annexin A2-S100A10 Inhibition Replacement of the phenyl ring with a more polar thiazole ring.Lower inhibitory activity.The binding pocket favors a hydrophobic ring system.[10]

Computational Modeling in Phenyl-Triazole SAR

Computational techniques are indispensable for accelerating SAR studies. Molecular docking can predict the binding mode of phenyl-triazole derivatives within the active site of a target protein, providing a structural basis for observed SAR trends.[11] Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized analogs.[12]

Docking_Diagram cluster_0 Molecular Docking of a Phenyl-Triazole Inhibitor Receptor Target Protein Binding Pocket Ligand Phenyl-Triazole Compound Interaction1 Ligand->Interaction1 Interaction2 Ligand->Interaction2 Interaction3 Ligand->Interaction3 Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride in cell-based assays. Given the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride in cell-based assays. Given the limited specific literature on this compound, this guide outlines a series of robust protocols to characterize its potential cytotoxic and apoptotic effects on cancer cell lines. The methodologies are designed to be self-validating, providing a clear rationale for each experimental step and ensuring data integrity.

Introduction: The Therapeutic Potential of Triazole Compounds

Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The unique structural features of the triazole ring, including its ability to form hydrogen bonds and its metabolic stability, make it a privileged scaffold in drug design.[2][3] Many triazole-containing compounds have been developed as antifungal, antiviral, and anticancer agents.[2][4]

The subject of this guide, 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride, is a novel small molecule. While specific data on its mechanism of action is not widely available, its structural motifs—a phenyl group and a 1,2,4-triazole ring—are common in compounds that exhibit anti-proliferative and pro-apoptotic activities in cancer cells.[3] Therefore, a logical starting point for characterizing this compound is to investigate its impact on cell viability and its ability to induce programmed cell death, or apoptosis.

This application note provides a systematic approach to:

  • Determine the cytotoxic potential and calculate the half-maximal inhibitory concentration (IC50) of the compound.

  • Investigate the induction of apoptosis through the measurement of key enzymatic markers.

  • Confirm the apoptotic pathway by analyzing protein markers via Western blotting.

The following protocols are designed for a common cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), but can be adapted for other cell lines of interest.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.

2.1. Reconstitution of the Compound

It is recommended to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[5]

Protocol:

  • Weigh out the desired amount of 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[6]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions

Prepare serial dilutions of the compound from the stock solution in cell culture medium immediately before use. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.[5] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.[5]

Cell Culture and Maintenance

3.1. Cell Line Selection

The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used and well-characterized cancer cell lines such as HeLa or A549 are suitable.

3.2. Standard Cell Culture Protocol

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol aims to quantify the effect of the compound on cell viability and determine its IC50 value. The MTT assay, which measures the metabolic activity of cells, is a widely used method for this purpose.[7] An alternative is the resazurin-based assay (e.g., alamarBlue), which also measures metabolic activity but offers a fluorescent readout.[8]

4.1. Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

4.2. Step-by-Step Protocol for MTT Assay

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

4.3. Data Analysis

  • Subtract the average absorbance of the "no-cell" control from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Typically a range from nM to µM
Treatment Duration 24, 48, or 72 hours
MTT Incubation 2-4 hours at 37°C
Absorbance Wavelength 570 nm

Protocol 2: Apoptosis Detection - Caspase Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.[9][10]

5.1. Principle of the Caspase-Glo® 3/7 Assay

This commercially available luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[9] When caspase-3/7 is active, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[9]

5.2. Step-by-Step Protocol for Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with 2-(5-Phenyl-1,2,4-triazol-1-YL)-ethylamine hydrochloride at concentrations around the IC50 value for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

5.3. Data Analysis

  • Subtract the background luminescence (from no-cell controls).

  • Express the caspase activity as a fold change relative to the vehicle control.

Protocol 3: Apoptosis Confirmation - Western Blotting

Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[11][12]

6.1. Key Apoptotic Markers

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated caspase-3 and -7. Its cleavage is a hallmark of apoptosis.[13]

  • Cleaved Caspase-3: Detection of the cleaved, active form of caspase-3 provides direct evidence of its activation.[14]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic apoptotic pathway.[13]

6.2. Step-by-Step Protocol for Western Blotting

  • Cell Lysis:

    • Treat cells in a 6-well plate or a larger flask with the compound at the desired concentrations and for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

6.3. Data Interpretation

An increase in the levels of cleaved PARP-1 and cleaved caspase-3 in compound-treated cells compared to the vehicle control would confirm the induction of apoptosis.[12] Changes in the expression of Bcl-2 family proteins can provide insights into the specific apoptotic pathway involved.[14]

Visualizing the Workflow and Hypothetical Pathway

Experimental Workflow

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis compound_prep Compound Stock Preparation (in DMSO) viability_assay Cell Viability Assay (MTT / Resazurin) compound_prep->viability_assay caspase_assay Caspase-3/7 Activity Assay compound_prep->caspase_assay western_blot Western Blotting (Apoptosis Markers) compound_prep->western_blot cell_culture Cell Culture (e.g., HeLa, A549) cell_culture->viability_assay cell_culture->caspase_assay cell_culture->western_blot ic50 IC50 Calculation viability_assay->ic50 caspase_fold_change Fold Change in Caspase Activity caspase_assay->caspase_fold_change protein_expression Protein Expression Analysis western_blot->protein_expression ic50->caspase_assay Inform Concentration Selection caspase_fold_change->western_blot Confirm Mechanism

Caption: Overall experimental workflow for characterizing the compound.

Hypothetical Apoptotic Signaling Pathway

G compound 2-(5-Phenyl-triazol-1-YL) -ethylamine hydrochloride cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome pro_caspase37 Pro-caspase-3/7 caspase9->pro_caspase37 caspase37 Active Caspase-3/7 pro_caspase37->caspase37 parp PARP caspase37->parp apoptosis Apoptosis caspase37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothetical intrinsic apoptotic pathway induced by the compound.

Troubleshooting

Problem Possible Cause Solution
High variability in MTT assay Uneven cell seeding, edge effects in the plate, contamination.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Maintain sterile technique.
Compound precipitates in media Low aqueous solubility.Prepare fresh dilutions immediately before use. Briefly sonicate the diluted solutions. If precipitation persists, consider using a solubilizing agent, but validate its effect on cells.
No caspase activity detected Incorrect timing, compound does not induce apoptosis, wrong concentration.Perform a time-course experiment. Test a broader range of concentrations. Use a positive control to ensure the assay is working.
Weak or no signal in Western blot Insufficient protein loading, poor antibody quality, inefficient transfer.Quantify protein accurately and load sufficient amounts. Validate antibodies with positive controls. Optimize transfer conditions.

References

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  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Promega Corporation. (2025). Caspase 3/7 Activity. Protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Wikipedia. (n.d.). Antifungal. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Imidazole antifungals, but not triazole antifungals, increase membrane Zn2+ permeability in rat thymocytes Possible contribution to their cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Retrieved from [Link]

  • Universidad de Granada. (n.d.). 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:2733994-93-7 | 1-(2,3,6-Trifluoro-phenyl)-ethylamine hydrochloride. Retrieved from [Link]

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Application

Application Notes and Protocols for 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in Antimicrobial Studies

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Rationale for Investigating Phenyl-Triazole Derivatives The global challenge of antimicrobial resistance necessitates the urgent discovery and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Rationale for Investigating Phenyl-Triazole Derivatives

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a promising class of molecules with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Derivatives of 1,2,4-triazole have been shown to exhibit significant antimicrobial efficacy, making them a focal point of medicinal chemistry research.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel phenyl-triazole derivative, 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (hereafter referred to as Compound X), in antimicrobial studies. While specific data for Compound X is not yet established, its structural features—a phenyl group for lipophilicity and a triazole ring, a known pharmacophore—suggest a strong potential for antimicrobial activity.

The protocols outlined herein are designed to systematically evaluate the antimicrobial profile of Compound X, from initial screening to preliminary mechanism of action studies. By following these methodologies, researchers can generate robust and reproducible data to assess the therapeutic potential of this and similar novel chemical entities.

II. Postulated Mechanism of Action

Triazole derivatives exert their antimicrobial effects through various mechanisms, which differ between fungi and bacteria.

Antifungal Mechanism

The primary and most well-established antifungal mechanism of triazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Triazoles target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol.[7][8] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[7] A secondary mechanism may involve the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[7] Some studies also suggest that triazoles can generate reactive oxygen species (ROS), leading to oxidative stress within the fungal cell.[9]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Compound_X Compound X (Triazole Derivative) Compound_X->CYP51 Inhibition Inhibition->Ergosterol Disruption->Fungal Cell Membrane

Caption: Postulated antifungal mechanism of Compound X via CYP51 inhibition.

Antibacterial Mechanism

The antibacterial mechanisms of triazole derivatives are more varied and less universally defined than their antifungal actions. Research suggests several potential pathways, including:

  • Disruption of Cell Wall/Membrane: Similar to their antifungal counterparts, some triazole derivatives can interfere with the integrity of the bacterial cell membrane.[10]

  • Enzyme Inhibition: Triazoles may inhibit various essential bacterial enzymes involved in metabolism or DNA replication.

  • Biofilm Formation Inhibition: Some derivatives have shown the ability to prevent the formation of bacterial biofilms, which are critical for chronic infections.

Given the structural novelty of Compound X, its precise mechanism against bacteria remains to be elucidated through the experimental protocols detailed below.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the antimicrobial evaluation of Compound X.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.

Materials:

  • Compound X (hydrochloride salt, dissolved in an appropriate solvent like sterile deionized water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum:

    • Bacteria: Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL.

    • Fungi: Grow fungi on potato dextrose agar. Prepare a suspension in sterile saline and adjust to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of Compound X at a concentration of 2560 µg/mL. Add 200 µL of this stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create concentrations ranging from 1280 µg/mL to 2.5 µg/mL.

    • Wells 11 and 12 will serve as controls. Well 11 (growth control) contains only broth and inoculum. Well 12 (sterility control) contains only broth.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Incubate bacterial plates at 35-37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Compound X at which there is no visible growth (turbidity) compared to the growth control well.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup A Prepare Microbial Inoculum (0.5 McFarland) E Add Inoculum to Wells A->E B Prepare Compound X Stock Solution D Perform 2-Fold Serial Dilution of Compound X B->D C Add Broth to Wells C->D D->E F Incubate (24-48h) E->F G Read MIC (No Visible Growth) F->G

Sources

Method

Introduction to 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride as a Putative SERT Probe

An in-depth technical guide on the application of novel chemical probes is essential for their effective use in research. Given the absence of existing literature on 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, th...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of novel chemical probes is essential for their effective use in research. Given the absence of existing literature on 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, this document outlines a comprehensive framework for its characterization and application as a hypothetical chemical probe. Based on its structural motifs, particularly the ethylamine side chain, a common feature in neuroactive compounds, we will proceed with the scientifically informed hypothesis that this molecule acts as a ligand for the Serotonin Transporter (SERT). This guide will, therefore, be structured around the validation and utilization of this compound as a novel SERT probe.

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, and its dysfunction is implicated in numerous psychiatric disorders, including depression and anxiety. Chemical probes that selectively target SERT are invaluable tools for studying its function and for the development of novel therapeutics. The novel compound, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, possesses structural features suggestive of interaction with monoamine transporters. This guide provides a detailed roadmap for researchers to characterize its binding to SERT, validate its mechanism of action, and utilize it in cell-based assays.

Part 1: Initial Characterization and Target Engagement

The first step in validating a new chemical probe is to confirm its direct interaction with the intended target and to determine its binding affinity and selectivity.

In Vitro Binding Assays

Radioligand binding assays are a standard method for quantifying the affinity of a test compound for a specific receptor or transporter. In this case, we will use membranes prepared from cells overexpressing human SERT (hSERT).

Experimental Protocol: Radioligand Binding Assay

  • Preparation of hSERT Membranes:

    • Culture HEK293 cells stably expressing hSERT.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • Set up a 96-well plate with increasing concentrations of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

    • Add a constant concentration of a high-affinity radioligand for SERT, such as [³H]-Citalopram.

    • Add the hSERT-containing membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling

To be a useful chemical probe, the compound should exhibit high selectivity for its intended target over other related proteins.

Experimental Protocol: Selectivity Counter-Screening

  • Perform similar radioligand binding assays for other key monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).

  • Use specific radioligands for each transporter (e.g., [³H]-WIN 35,428 for DAT and [³H]-Nisoxetine for NET).

  • A compound is generally considered selective if it exhibits at least a 10-fold higher affinity for the target of interest compared to off-targets.

Table 1: Hypothetical Binding Affinity and Selectivity Profile

TargetRadioligandKi (nM) of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochlorideSelectivity vs. SERT
SERT[³H]-Citalopram10-
DAT[³H]-WIN 35,42815015-fold
NET[³H]-Nisoxetine25025-fold

Part 2: Functional Characterization in Cellular Systems

Once target engagement is confirmed, the next step is to assess the functional activity of the compound in a cellular context. For a SERT ligand, this typically involves measuring its effect on serotonin uptake.

Serotonin Uptake Assay

This assay directly measures the ability of the compound to inhibit the transport of serotonin into cells expressing SERT.

Experimental Protocol: [³H]-Serotonin Uptake Assay

  • Cell Culture:

    • Plate HEK293 cells expressing hSERT in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride or a known SERT inhibitor (e.g., fluoxetine) as a positive control for 15-30 minutes.

    • Initiate serotonin uptake by adding a mixture of [³H]-serotonin and unlabeled serotonin.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of serotonin uptake inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Functional Characterization

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Plate hSERT-expressing cells B Grow to confluence A->B C Pre-incubate with 2-(5-Phenyl-triazol-1-YL)-ethylamine HCl B->C D Add [³H]-Serotonin C->D E Incubate at 37°C D->E F Wash and Lyse Cells E->F G Measure Radioactivity F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Caption: Workflow for the [³H]-Serotonin Uptake Assay.

Part 3: Advanced Applications and Mechanistic Insights

With a validated chemical probe in hand, more sophisticated experiments can be designed to explore the intricacies of SERT function and regulation.

Investigating the Role of SERT in Signaling Pathways

While SERT's primary function is serotonin reuptake, it is also known to participate in intracellular signaling cascades. The new probe can be used to investigate these non-canonical functions.

Hypothetical Signaling Pathway Interaction

G Probe 2-(5-Phenyl-triazol-1-YL) -ethylamine HCl SERT SERT Probe->SERT Binds and Inhibits PKC PKC SERT->PKC Activates p38MAPK p38 MAPK PKC->p38MAPK Phosphorylates Downstream Downstream Cellular Effects p38MAPK->Downstream

Caption: Hypothetical SERT-mediated signaling pathway.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Treat hSERT-expressing cells with 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride for various times.

  • Lyse the cells and collect the protein extracts.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., phospho-p38 MAPK) and total protein as a loading control.

  • Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

This document provides a comprehensive guide for the characterization and application of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride as a novel chemical probe for the serotonin transporter. By following these protocols, researchers can validate its binding, selectivity, and functional activity, and subsequently use it as a tool to investigate the role of SERT in health and disease. The principles outlined here are broadly applicable to the characterization of other novel chemical probes.

References

  • Cools, R., & D'Esposito, M. (2011). Serotonin and dopamine: unifying themes for their role in cognition. Neuron, 69(6), 1133-1146. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-144. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Ramamoorthy, S., & Blakely, R. D. (2011). Serotonin transporter-imipramine complexes: novel conformations of the transporter that are resistant to dissociation. Journal of Biological Chemistry, 286(20), 17944-17955. [Link]

Application

Application Notes and Protocols for High-Throughput Screening with 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Foreword: The Triazole Scaffold as a Cornerstone of Modern Drug Discovery The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Triazole Scaffold as a Cornerstone of Modern Drug Discovery

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds incorporating this moiety have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[2] The therapeutic landscape has been shaped by triazole-containing agents with antifungal, antiviral, anticonvulsant, and anticancer properties.[2][3] The stability of the triazole ring and its capacity for diverse molecular interactions make it an ideal foundation for the design of novel therapeutic agents. This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific triazole derivative, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, to unlock its therapeutic potential.

While the specific biological activities of 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride (CAS: 1187928-66-0) are not yet extensively documented in publicly available literature, its structural motifs—a phenyl group conferring hydrophobicity and a reactive ethylamine side chain—suggest a high potential for interaction with various biological targets. The following protocols are designed as robust starting points for screening this compound in two key areas of drug discovery: oncology and enzyme inhibition.

Part 1: High-Throughput Cellular Cytotoxicity Screening

A primary application for novel chemical entities is in the field of oncology. Identifying compounds with cytotoxic effects against cancer cell lines is a fundamental step in the development of new anticancer drugs. Cell-based assays are invaluable for this purpose as they provide biologically relevant data on a compound's efficacy and potential toxicity within a living system.[4]

Scientific Rationale

This protocol employs a resazurin-based assay to assess cell viability. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells, providing a sensitive and robust readout for cytotoxicity. This method is well-suited for HTS due to its simplicity, cost-effectiveness, and high signal-to-noise ratio.[5]

Experimental Workflow for Cellular Cytotoxicity Screening

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay Assay and Data Acquisition cluster_analysis Data Analysis start Start: Prepare 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride Stock Solution cells Culture and Harvest Cancer Cell Line (e.g., HeLa, A549) start->cells plate Seed Cells into 384-well Microplates cells->plate compound Prepare Serial Dilutions of Test Compound plate->compound add_compound Add Compound Dilutions to Microplates compound->add_compound incubate Incubate Plates (e.g., 48-72 hours) add_compound->incubate resazurin Add Resazurin Reagent to Each Well incubate->resazurin incubate_res Incubate for 2-4 hours resazurin->incubate_res read Read Fluorescence (Ex/Em: ~560/590 nm) incubate_res->read calculate Calculate Percent Viability vs. Controls read->calculate dose_response Generate Dose-Response Curves calculate->dose_response ic50 Determine IC50 Values for 'Hits' dose_response->ic50

Caption: High-throughput screening workflow for assessing the cytotoxicity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

Detailed Protocol: Cellular Cytotoxicity Assay

Materials:

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt

  • 384-well clear-bottom black microplates

  • Positive control (e.g., Doxorubicin)

  • Negative control (e.g., DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a concentration gradient for dose-response analysis.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in complete medium.

    • Seed cells into 384-well microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Add the serially diluted compound, positive control, and negative control to the appropriate wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Resazurin Assay:

    • Prepare a sterile solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the negative control.

    • Plot the dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for active compounds.

Data Interpretation:

ParameterDescriptionExample Value
Z'-factor A measure of assay quality and robustness.> 0.5
Signal-to-Background The ratio of the signal from the negative control to the positive control.> 10
IC₅₀ The concentration of the compound that inhibits 50% of cell viability.Varies

Part 2: High-Throughput Biochemical Screening for Enzyme Inhibition

Many triazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[6][7] Therefore, screening 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride against a panel of relevant enzymes is a logical step in elucidating its mechanism of action and therapeutic potential. Biochemical assays are ideal for this purpose as they allow for the direct measurement of a compound's effect on a purified enzyme.[8]

Scientific Rationale

This protocol describes a generic fluorescence-based assay for screening enzyme inhibitors. The assay relies on an enzyme that cleaves a non-fluorescent substrate to produce a fluorescent product. The rate of product formation is proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction, resulting in a lower fluorescent signal. This format is adaptable to a wide range of enzymes and is amenable to HTS.[8]

Experimental Workflow for Enzyme Inhibition Screening

HTS_Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis start Start: Prepare Compound Stock Solution enzyme_prep Prepare Purified Enzyme Solution start->enzyme_prep dispense_compound Dispense Compound Dilutions into 384-well Plates start->dispense_compound substrate_prep Prepare Fluorogenic Substrate Solution enzyme_prep->substrate_prep add_enzyme Add Enzyme to Each Well dispense_compound->add_enzyme pre_incubate Pre-incubate Compound and Enzyme add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate kinetic_read Measure Fluorescence Kinetically over Time add_substrate->kinetic_read calculate_rate Calculate Initial Reaction Rates (Slopes) kinetic_read->calculate_rate percent_inhibition Determine Percent Inhibition vs. Controls calculate_rate->percent_inhibition ic50_enzyme Calculate IC50 for 'Hits' percent_inhibition->ic50_enzyme

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Detailed Protocol: General Enzyme Inhibition Assay

Materials:

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • Purified enzyme of interest

  • Fluorogenic substrate for the enzyme

  • Assay buffer

  • Known inhibitor (positive control)

  • DMSO (negative control)

  • 384-well low-volume black microplates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in an appropriate solvent.

    • Create a dilution series of the compound.

  • Assay Setup:

    • Dispense the diluted compound, positive control, and negative control into the wells of a 384-well plate.

    • Add the purified enzyme solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescent plate reader.

    • Measure the increase in fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the dose-response curves and calculate the IC₅₀ value for any identified inhibitors.

Data Interpretation:

ParameterDescriptionExample Value
Z'-factor A measure of assay quality and robustness.> 0.5
IC₅₀ The concentration of the inhibitor that reduces enzyme activity by 50%.Varies
Mechanism of Inhibition Further studies (e.g., varying substrate concentration) can elucidate the mechanism (competitive, non-competitive, etc.).N/A

Conclusion and Future Directions

The protocols outlined in this document provide a solid framework for the initial high-throughput screening of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. Positive "hits" from these primary screens will require further validation through secondary assays, including orthogonal assays to rule out false positives and further characterization of the mechanism of action. The versatility of the triazole scaffold suggests that this compound could be a valuable addition to compound libraries for a wide range of therapeutic targets.

References

  • Visan, A. (2022). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology, 486, 151–161.
  • Assay Genie. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(41), 36861–36873.
  • El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(23), 5704.
  • Alqahtani, A. M. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Williams, D. L. (2024). High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases.
  • Zhang, J., et al. (2019). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 10(4), 1079–1084.
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Zhou, C., & Wang, J. (2012). Recent researches in triazole compounds as medicinal drugs. Current Medicinal Chemistry, 19(2), 239–280.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Gaba, M., & Mohan, C. (2016). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 9, S1577–S1585.

Sources

Method

Application Notes and Protocols for In Vivo Studies with 2-(5-Phenyl-triazol-1-YL)-ethylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel compound 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. Given the limited publicly available data on this specific molecule, this guide establishes a foundational framework based on its structural motifs—a phenyl ring, a triazole ring, and an ethylamine side chain—which are common in neuroactive compounds. The protocols herein are designed to be adaptable, enabling a thorough investigation of the compound's pharmacokinetic, pharmacodynamic, and toxicological profile in living organisms.

Introduction: Rationale for In Vivo Evaluation

The transition from in vitro to in vivo studies is a critical step in the drug discovery pipeline.[1][2] While in vitro assays provide valuable information on a compound's activity at a molecular or cellular level, they cannot fully replicate the complex physiological environment of a living organism.[1] In vivo studies are therefore essential to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a whole-animal system.[2][3]

The structure of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride suggests potential interactions with the central nervous system (CNS). The triazole moiety is present in numerous drugs with diverse activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[4][5] The ethylamine and phenyl groups are common pharmacophores in neuroactive drugs, hinting at potential modulation of neurotransmitter systems.[6] Therefore, the following protocols are designed with a focus on evaluating the neuropharmacological properties of this compound.

Pre-formulation and Formulation Development

A stable and consistent formulation is paramount for reliable in vivo data.

Physicochemical Characterization
  • Identity and Purity: Confirm the chemical structure and purity of the compound using methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for in vivo studies.

  • Solubility: Determine the solubility of the hydrochloride salt in various pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), and solutions containing co-solvents like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO)). The hydrochloride salt form suggests good aqueous solubility.[6][7]

Vehicle Selection and Formulation Protocol

The choice of vehicle depends on the route of administration and the compound's solubility. For initial studies, a simple aqueous vehicle is preferable if the compound is sufficiently soluble.

Protocol 1: Preparation of a 10 mg/mL Solution in Saline

  • Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment.

  • Weighing: Accurately weigh the required amount of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

  • Dissolution: Gradually add sterile saline (0.9% NaCl) to the compound while vortexing or sonicating until fully dissolved.

  • pH Adjustment: Measure the pH of the solution and adjust to a physiologically compatible range (pH 6.5-7.5) using sterile 0.1 N HCl or 0.1 N NaOH if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. Conduct a short-term stability study to determine the appropriate storage duration.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the ADME properties of a drug, which are crucial for determining dosing regimens for efficacy studies.[8]

Preliminary PK Study in Rodents

A preliminary PK study in a small number of animals (e.g., Sprague-Dawley rats) can provide initial estimates of key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Table 1: Example Experimental Design for a Preliminary PK Study

Group Route of Administration Dose (mg/kg) Number of Animals Sampling Time Points (post-dose)
1Intravenous (IV)232, 5, 15, 30 min; 1, 2, 4, 8, 24 h
2Oral (PO)10315, 30 min; 1, 2, 4, 8, 24 h

Protocol 2: Rodent Pharmacokinetic Study

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week before the study.

  • Fasting: Fast the animals overnight (with free access to water) before oral administration.

  • Dosing:

    • IV: Administer the compound via a lateral tail vein.

    • PO: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the time points specified in Table 1 into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Animal Acclimatization fast Overnight Fasting (for PO) acclimatize->fast dose_iv IV Administration dose_po PO Administration fast->dose_po blood_collection Serial Blood Collection dose_iv->blood_collection dose_po->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc PK Parameter Calculation lcms->pk_calc Efficacy_Models cluster_compound Test Compound cluster_models In Vivo Efficacy Models compound 2-(5-Phenyl-triazol-1-YL) -ethylamine hydrochloride mes MES Test (Anticonvulsant) compound->mes epm Elevated Plus Maze (Anxiolytic) compound->epm fst Forced Swim Test (Antidepressant) compound->fst

Caption: Proposed in vivo efficacy models for the test compound.

Biomarker Analysis

To gain insight into the mechanism of action, biomarker analysis should be integrated into the efficacy studies. [8][9] Table 2: Potential Biomarkers for Mechanistic Studies

Therapeutic Area Potential Biomarkers Sample Type Analytical Method
AnticonvulsantGABA, GlutamateBrain tissue homogenateHPLC, ELISA
AnxiolyticCorticosterone, SerotoninPlasma, Brain tissueELISA, HPLC
AntidepressantBDNF, Serotonin, DopamineBrain tissue, PlasmaELISA, Western Blot, HPLC

Protocol 7: Brain Tissue Collection and Neurotransmitter Analysis

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

  • Sample Preparation: Homogenize the tissue in an appropriate buffer.

  • Analysis: Measure neurotransmitter levels using a validated method like HPLC with electrochemical detection.

Data Analysis and Interpretation

  • Data Presentation: Present data as mean ± standard error of the mean (SEM).

  • Statistical Tests:

    • For comparing two groups, use a Student's t-test.

    • For comparing more than two groups, use a one-way or two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).

  • Significance: A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial in vivo characterization of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. By systematically evaluating its pharmacokinetic, toxicological, and pharmacodynamic properties, researchers can effectively assess its therapeutic potential as a novel neuroactive agent.

References

  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

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  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Dissolving 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine Hydrochloride for Research Applications

Abstract This document provides a comprehensive guide for the effective dissolution of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Triazo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Triazole derivatives are widely explored for their diverse biological activities, and reproducible experimental results depend critically on proper reagent preparation.[1][2][3] This guide moves beyond a simple set of instructions to explain the chemical rationale behind solvent selection and protocol design, ensuring scientific integrity and empowering researchers to adapt the methodology to their specific experimental contexts. We present detailed, step-by-step protocols for preparing both aqueous and organic stock solutions, alongside troubleshooting guidance and best practices for handling and storage.

Compound Overview and Physicochemical Rationale

2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride belongs to a class of heterocyclic compounds recognized for their metabolic stability and ability to engage in significant drug-target interactions.[4] The structure's key features—a polar triazole ring, a nonpolar phenyl group, and an ethylamine side chain converted to a hydrochloride salt—dictate its solubility profile.

  • 1,2,4-Triazole Ring: This aromatic heterocyclic core is polar and capable of acting as a hydrogen bond acceptor, which generally contributes to water solubility.[1][4]

  • Phenyl Group: This bulky, nonpolar substituent tends to decrease aqueous solubility.

  • Ethylamine Hydrochloride Salt: The amine group is protonated with hydrochloric acid to form a salt. This is a common strategy in pharmaceutical chemistry to dramatically increase the aqueous solubility and bioavailability of amine-containing compounds.[5] The salt form dissociates in water, rendering the molecule ionic and more readily solvated by polar solvents.[6]

The overall solubility is therefore a balance between the hydrophilicity of the triazole and hydrochloride components and the hydrophobicity of the phenyl group. This understanding informs our solvent selection strategy, starting with aqueous systems before progressing to organic solvents for higher concentration stocks.

Table 1: Physicochemical Properties

Property Value Source / Note
Compound Name 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride -
Molecular Formula C₁₀H₁₃ClN₄ Based on structure
Molecular Weight 224.69 g/mol
Appearance Solid (typically a white to off-white powder)

| Form | Hydrochloride Salt | Enhances aqueous solubility.[5][7] |

Note: Exact values should always be confirmed with the Certificate of Analysis (CoA) from your specific supplier.

Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general guidelines for triazole derivatives and amine hydrochlorides apply.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and compatible chemical-resistant gloves.[8][9]

  • Engineering Controls: Handle the solid powder and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][10]

  • Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse the affected area thoroughly with water.[9] Do not ingest. Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Recommended Solvents and Solubility Profile

The choice of solvent is critical and depends on the final application and desired concentration.

Table 2: Solvent Selection Guide

Solvent Suitability Rationale & Best Practices
Deionized Water (Sterile) Primary (for working solutions) The hydrochloride salt form is designed for aqueous solubility.[7] Ideal for preparing working solutions up to approximately 10 mM, though the exact limit should be tested. The resulting solution will be slightly acidic.
Phosphate-Buffered Saline (PBS) Primary (for biological assays) A physiologically relevant buffer. Solubility may be slightly different than in pure water due to the presence of other salts. Always verify that the compound does not precipitate upon dilution into PBS.
Dimethyl Sulfoxide (DMSO) Secondary (for high-concentration stocks) A powerful, water-miscible organic solvent suitable for creating concentrated stock solutions (e.g., 50-100 mM). For cell-based assays, ensure the final DMSO concentration is non-toxic (typically <0.5%).[1]

| Ethanol (EtOH) | Secondary (alternative to DMSO) | A good polar protic solvent that can be used for stock solutions. It is more volatile than DMSO, which can be an advantage or disadvantage depending on the application. |

Step-by-Step Dissolution Protocols

Best Practice: Before preparing a large batch, always perform a small-scale solubility test with a few milligrams of the compound to confirm it dissolves at your target concentration in the chosen solvent.

Protocol 4.1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in Sterile Water)

This protocol is ideal for applications where the direct addition of an aqueous solution is preferred.

  • Calculate Requirements:

    • Target Concentration: 10 mM (0.010 mol/L)

    • Molecular Weight: 224.69 g/mol

    • To prepare 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 224.69 g/mol * (1000 mg / 1 g) = 2.25 mg

  • Procedure:

    • Accurately weigh 2.25 mg of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride into a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile deionized water to the tube. Rationale: Adding the solvent to the solid minimizes the risk of powder aerosolization.

    • Cap the tube securely and vortex for 30-60 seconds to facilitate dissolution.

    • If particulates remain, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) may also be applied, but stability at higher temperatures should be considered.

    • Visually inspect the solution against a dark background to ensure it is clear and free of any visible solids. This is a critical quality control step.

    • For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Store as described in Section 5.

Protocol 4.2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)

This is the standard method for preparing compounds for high-throughput screening and cell-based assays.

  • Calculate Requirements:

    • Target Concentration: 100 mM (0.100 mol/L)

    • To prepare 1 mL of a 100 mM solution, you need 22.5 mg of the compound.

  • Procedure:

    • Accurately weigh 22.5 mg of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)-ethylamine hydrochloride into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Cap the vial and vortex thoroughly for 1-2 minutes. Most compounds are highly soluble in DMSO.

    • Visually inspect for complete dissolution. Sonication can be used if necessary.

    • Store the stock solution as described below. When preparing working solutions, dilute this stock at least 1:200 to 1:1000 into your final aqueous assay medium to keep the DMSO concentration below toxic levels.

Experimental Workflows and Best Practices

Visualization of Key Processes

The following diagrams illustrate the decision-making and practical workflows for preparing solutions of this compound.

G A Start: Small-Scale Solubility Test B Try Aqueous Solvent (Water or Buffer) A->B C Is it fully dissolved at the desired concentration? B->C D Yes: Proceed with Aqueous Stock Protocol (4.1) C->D  Yes E No: Aid Dissolution (Vortex, Sonicate, Warm Gently) C->E  No F Still not dissolved? E->F F->D  No, but soluble at lower conc. G Yes: Use an Organic Solvent for Stock Solution F->G  Yes H Select DMSO (Primary) or Ethanol (Alternative) G->H I Proceed with Organic Stock Protocol (4.2) H->I G A 1. Weigh Compound Accurately B 2. Calculate Required Solvent Volume A->B C 3. Add Solvent to Compound Vial B->C D 4. Aid Dissolution (Vortex, Sonicate) C->D E 5. Visually Confirm Complete Dissolution D->E F 6. Sterile Filter (for sterile applications) E->F G 7. Aliquot into single-use volumes F->G H 8. Store at -20°C or -80°C, protected from light G->H

Caption: Stock Solution Preparation and Storage Workflow.

Stability and Storage
  • Freeze-Thaw Cycles: To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes before freezing.

  • Storage Conditions: For long-term storage, keep stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: It is recommended to prepare fresh working solutions by diluting the stock solution just before each experiment. The stability of the compound in specific aqueous buffers over extended periods should be determined empirically if necessary.

Troubleshooting

Table 3: Troubleshooting Common Dissolution Issues

Problem Potential Cause Recommended Solution
Compound does not dissolve in water/buffer. The desired concentration exceeds the compound's aqueous solubility limit. 1. Try preparing a more dilute solution. 2. Use sonication or gentle warming (37°C) to aid dissolution. 3. Switch to the DMSO stock solution protocol (4.2) and dilute into your final medium.
A precipitate forms after diluting a DMSO stock into aqueous buffer. The compound is precipitating out of the aqueous medium ("crashing out"). 1. Ensure vigorous mixing during dilution. 2. Decrease the final concentration of the working solution. 3. Check for pH compatibility issues between the DMSO stock and the final buffer.

| Solution appears cloudy or has a film. | Presence of insoluble impurities or degradation of the compound. | 1. Attempt to filter the solution through a 0.22 µm filter. 2. If the issue persists, obtain a new batch of the compound and verify its purity via the supplier's CoA. |

References

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Method

Application Note &amp; Protocols: Evaluating 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine hydrochloride as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Enzyme inhibition is a cornerstone of modern therapeutic strategy, targeting dysregulated enzymatic activity central to numerous diseases.[1] The 1...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibition is a cornerstone of modern therapeutic strategy, targeting dysregulated enzymatic activity central to numerous diseases.[1] The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities and presence in numerous approved drugs.[2][3] Compounds incorporating this ring system are effective inhibitors of various enzymes, including kinases, cholinesterases, and lipoxygenases.[2][4][5] This guide provides a comprehensive framework for the initial evaluation of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine hydrochloride as a potential enzyme inhibitor. We present detailed protocols for primary screening, IC50 determination, and strategies for selectivity profiling, emphasizing the scientific rationale behind key experimental steps to ensure robust and reproducible data generation.

Introduction to the Candidate Compound

The compound 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine hydrochloride presents several structural features that make it a compelling candidate for investigation as an enzyme inhibitor. The 1,2,4-triazole ring is a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions within an enzyme's active site. The phenyl group provides a hydrophobic moiety that can form favorable π-π stacking interactions with aromatic amino acid residues in protein pockets, a common feature in kinase inhibitors.[6] The ethylamine side chain offers a basic nitrogen atom, which can be protonated at physiological pH, allowing for potent ionic interactions.

Table 1: Physicochemical Properties of the Candidate Compound

PropertyValue (Predicted/Reported)Significance in Drug Discovery
IUPAC Name 2-(5-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochlorideStandardized chemical identification.
Molecular Formula C₁₀H₁₃ClN₄Determines molecular weight and elemental composition.
Molecular Weight 224.7 g/mol Influences diffusion rates and membrane permeability.
Hydrogen Bond Donors 2 (Amine group)Potential for specific interactions with enzyme active sites.
Hydrogen Bond Acceptors 3 (Triazole nitrogens)Key for molecular recognition by the target protein.
Topological Polar Surface Area 57.8 ŲInfluences cell permeability and oral bioavailability.
Form Hydrochloride SaltOften used to improve the solubility and stability of amine-containing compounds.[6]

Overall Experimental Workflow

The process of evaluating a novel compound as an enzyme inhibitor follows a logical progression from initial screening to detailed characterization. The primary goal is to first identify inhibitory activity, then quantify its potency, and finally assess its specificity for the target enzyme.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Preparation (Stock Solution & Dilutions) B Primary Enzyme Assay (Single High Concentration) A->B C IC50 Determination (Dose-Response Curve) B->C If >50% Inhibition D Selectivity Profiling (Panel of Related Enzymes) C->D If Potent (Low µM IC50) E Mechanism of Action Studies (e.g., Kinetic Analysis) D->E F Cell-Based Assays E->F If Selective G In Vivo Efficacy Models F->G

Figure 1: High-level workflow for enzyme inhibitor characterization.

Protocol 1: Primary Enzyme Inhibition Assay (Kinase Example)

This protocol describes a generic, robust method for screening the compound against a representative protein kinase. The principle is based on measuring the amount of ATP consumed during the phosphorylation of a substrate peptide, often detected via a luminescence-based assay system.

A. Rationale and Self-Validation

  • Why a Kinase? Kinases are a large family of enzymes frequently implicated in diseases like cancer and inflammation, making them common targets for triazole-based inhibitors.[7][8]

  • Why Measure ATP Depletion? This is a universal method applicable to nearly any kinase, regardless of its substrate. It directly measures the catalytic event.

  • Controls for Trustworthiness: The protocol incorporates essential controls:

    • 100% Activity Control (Vehicle Only): Establishes the baseline enzyme activity without any inhibition.

    • 0% Activity Control (No Enzyme): Defines the background signal of the assay.

    • Positive Control Inhibitor: A known inhibitor for the target kinase is used to validate that the assay can detect inhibition reliably.

B. Materials and Reagents

  • 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine hydrochloride

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Recombinant Human Kinase (e.g., SRC, ABL)

  • Kinase Substrate (specific peptide for the chosen kinase)

  • Adenosine Triphosphate (ATP), Ultra-Pure

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, Opaque 96-well or 384-well microplates

  • Multichannel pipettes and a plate-reading luminometer

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Causality: DMSO is a standard solvent for organic compounds in biological assays, but its concentration in the final reaction must be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Create an intermediate dilution (e.g., 100 µM) in the kinase assay buffer for the primary screen.

  • Assay Plate Preparation (Final Volume: 50 µL):

    • Add 25 µL of 2X Enzyme/Substrate solution to all wells. This solution contains the kinase and its peptide substrate at twice the final desired concentration.

    • Add 5 µL of the test compound (at 10X final concentration) to the "Test" wells.

    • Add 5 µL of DMSO-containing buffer to the "100% Activity" wells.

    • Add 5 µL of a known inhibitor (at 10X final concentration) to the "Positive Control" wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is started, which is critical for identifying time-dependent inhibitors and ensuring equilibrium is approached.[9]

  • Initiation and Detection:

    • Initiate the kinase reaction by adding 20 µL of 2.5X ATP solution to all wells. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.[8]

    • Incubate the plate for 60 minutes at 30°C. The reaction time should be within the linear range of product formation, determined during assay development.[10]

    • Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Initial Data Analysis:

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_100%_Activity - Signal_Background))

    • A compound showing >50% inhibition in this primary screen is typically considered a "hit" and prioritized for IC50 determination.

Protocol 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by testing the compound across a range of concentrations and fitting the data to a dose-response curve.[11]

A. Methodology

  • Serial Dilution:

    • Starting from the 10 mM stock, prepare a 10-point, 3-fold serial dilution series of the compound in DMSO.

    • Further dilute this series in assay buffer to create the 10X working solutions for the assay.

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add 5 µL of each concentration from the serial dilution series to the appropriate wells.

    • It is critical to run each concentration in triplicate to assess the variability of the response.[12]

B. Data Analysis and Presentation

  • Normalization: Calculate the percent inhibition for each concentration as described previously.

  • Curve Fitting:

    • Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (four-parameter variable slope sigmoidal dose-response).[11]

    • The software will calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Causality: A logarithmic scale for concentration is used because the biological response typically spans several orders of magnitude. The sigmoidal curve accurately models the transition from no inhibition to maximal inhibition.[12]

Table 2: Example IC50 Data Presentation

Concentration (nM)Log[I]% Inhibition (Mean ± SEM, n=3)
100004.0095.2 ± 2.1
33333.5291.5 ± 1.8
11113.0584.3 ± 3.0
3702.5770.1 ± 2.5
1232.0948.9 ± 3.3
411.6125.6 ± 2.8
13.71.1410.1 ± 1.9
4.60.663.5 ± 1.2
Calculated IC50 128 nM
R² of Curve Fit 0.995

Note: Data are for illustrative purposes only.

Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[13] A non-selective compound may interact with multiple enzymes, leading to off-target effects and toxicity.[7] The goal of selectivity profiling is to determine the inhibitor's activity against a panel of related enzymes.

A. Strategy

  • Panel Selection: The compound should be tested against a panel of enzymes that are structurally related to the primary target. For a kinase inhibitor, this would involve screening against a diverse panel of other kinases.

  • Assay Conditions: It is important to run the assays under standardized conditions, particularly the ATP concentration, as this can significantly influence the apparent IC50 value for ATP-competitive inhibitors.[8]

  • Data Interpretation: The selectivity is assessed by comparing the IC50 values across the panel. A compound is considered selective if it is significantly more potent (e.g., >100-fold) against the primary target compared to other enzymes.

G cluster_0 Outcome Analysis A Potent Hit (IC50 vs Target Kinase A) B Screen against Kinase Panel (Kinase B, Kinase C, Kinase D...) A->B C Determine IC50 for each Kinase B->C D Selective Inhibitor IC50(A) << IC50(B, C, D) C->D High Potency Difference E Non-Selective Inhibitor IC50(A) ≈ IC50(B, C, D) C->E Low Potency Difference

Figure 2: Logical workflow for assessing inhibitor selectivity.

Table 3: Example Selectivity Profile Data

Target EnzymeIC50 (nM)Selectivity Fold (vs. Target A)
Kinase A (Primary Target) 128 1
Kinase B15,500121
Kinase C> 50,000> 390
Kinase D8,90070
Kinase E> 50,000> 390

Note: Data are for illustrative purposes only.

Conclusion and Future Directions

These protocols provide a foundational strategy for the initial characterization of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine hydrochloride as a potential enzyme inhibitor. A positive result—demonstrating potent and selective inhibition of a therapeutically relevant enzyme—is a crucial first step. Subsequent investigations should focus on elucidating the precise mechanism of action (e.g., competitive, non-competitive) through detailed kinetic studies.[9] Ultimately, promising biochemical data must be translated into a cellular context to confirm target engagement and functional effects, paving the way for more advanced preclinical development.[14]

References

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Website. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • Bosch, F. et al. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray Website. [Link]

  • Chander, S. et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]

  • Chiang, C. et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Al-Soud, Y. A. et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4-(1,2,3-triazol-1-yl)thiazoles. PubMed Central. [Link]

  • Yan, M. et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. PubChem Website. [Link]

  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie Website. [Link]

  • Cravatt, B. F. et al. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

  • Wieczerzak, M. et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Ozgun, D. O. et al. (2022). A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biochemical and Molecular Toxicology. [Link]

  • Uhlik, L. et al. (2010). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Edmondson, D. E. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Website. [Link]

  • Chander, S. et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Gevorgyan, A. et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Xie, L. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Dolzhenko, A. V. et al. (2010). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. [Link]

  • Kaur, P. et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

  • Pacifico, R. et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Panda, S. S. et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical and Chemical Sciences. [Link]

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Application

Cell permeability assay for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

An Application Guide for Determining the Cell Permeability of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacoki...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Determining the Cell Permeability of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is as crucial as its pharmacodynamic efficacy. The journey of an orally administered drug from ingestion to its target site is governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). Cell permeability is a critical determinant of the "A" and "D" in ADME, fundamentally influencing a drug's bioavailability and its ability to reach the intended biological target. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on selecting and performing appropriate cell permeability assays for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, a novel small molecule with therapeutic potential.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind assay selection and experimental design. We will explore a tiered approach, beginning with a high-throughput screen for passive diffusion and progressing to a more complex, biologically relevant cell-based model to investigate active transport phenomena.

Scientific Background: The Imperative of Permeability

The ability of a drug to pass through biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key factor in its therapeutic success. The Biopharmaceutics Classification System (BCS), first proposed by Amidon et al. in 1995, provides a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1][2] This system is instrumental in predicting a drug's in vivo performance from in vitro data.[1]

According to the BCS, drugs are categorized into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the permeability class of a new chemical entity like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is a foundational step in its development. A drug substance is considered highly permeable when the extent of absorption in humans is determined to be 85% or more of the administered dose.[3] Various in vitro models have been developed to predict this, ranging from simple artificial membranes to complex, living cell monolayers.[4][5]

Assay Selection Rationale: A Tiered Strategy

For a novel compound with an uncharacterized permeability profile, a tiered approach is the most efficient and cost-effective strategy. This involves starting with a simple, rapid assay to assess passive permeability before committing resources to more complex, lower-throughput cell-based assays that can elucidate mechanisms like active transport and efflux.

  • Primary Screen - PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay is an excellent first-pass screen.[6] It measures a compound's ability to diffuse across an artificial lipid membrane, providing a pure measure of passive, transcellular permeability.[7][8] Its high-throughput nature and low cost make it ideal for early-stage discovery to rank-order candidate compounds.[6]

  • Secondary Screen - Caco-2 Permeability Assay: If a compound shows promising passive permeability, or if there is a need to understand its interaction with transporters, the Caco-2 assay is the gold standard.[9][10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the human intestinal epithelium.[11] This model can assess not only passive diffusion but also active uptake and, crucially, efflux mediated by transporters like P-glycoprotein (P-gp).[10][12]

The following decision tree illustrates the logic for selecting the appropriate assay.

AssaySelection Start Start: Characterize Permeability of 2-(5-Phenyl-triazol-1-YL)-ethylamine HCl Question1 Need to assess passive diffusion only? (High-throughput screen) Start->Question1 PAMPA Use PAMPA Assay Question1->PAMPA Yes Question2 Need to investigate active transport / efflux? (Biologically relevant model) Question1->Question2 No PAMPA->Question2 Results promising? Need more detail? Caco2 Use Caco-2 Assay Question2->Caco2 Yes MDCK_Option Consider MDCK-MDR1 Assay for specific P-gp substrate investigation or BBB permeability Caco2->MDCK_Option Is P-gp efflux a primary concern? End End: Permeability Profile Established Caco2->End MDCK_Option->End

Caption: A decision-making workflow for selecting a suitable permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle

The PAMPA model measures the passive diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (mimicking a cell membrane), into an acceptor compartment.[7] The concentration of the compound in both compartments is measured after a set incubation period, and the permeability coefficient (Pe) is calculated. This is a non-cell-based, cost-effective method ideal for high-throughput screening.[8]

Mandatory Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid 1. Prepare Lipid Membrane Solution (e.g., 2% Lecithin in Dodecane) Coat_Plate 5. Coat Donor Plate Filter with Lipid Solution (5 µL) Prep_Lipid->Coat_Plate Prep_Compound 2. Prepare Test Compound Stock (10 mM in DMSO) Prep_Donor 3. Prepare Donor Solution (e.g., 10 µM Test Compound in PBS, pH 7.4) Prep_Compound->Prep_Donor Add_Donor 7. Add Donor Solution to Donor Plate Wells (150 µL) Prep_Donor->Add_Donor Prep_Acceptor 4. Prepare Acceptor Solution (PBS, pH 7.4) Fill_Acceptor 6. Fill Acceptor Plate Wells with Acceptor Solution (300 µL) Prep_Acceptor->Fill_Acceptor Coat_Plate->Add_Donor Assemble 8. Assemble Sandwich Plate (Donor Plate on Acceptor Plate) Fill_Acceptor->Assemble Add_Donor->Assemble Incubate 9. Incubate (e.g., 16-18 hours) at Room Temperature Assemble->Incubate Separate 10. Separate Plates Incubate->Separate Quantify 11. Quantify Compound Concentration in Donor & Acceptor Wells (LC-MS/MS) Separate->Quantify Calculate 12. Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials and Reagents
  • 96-well PAMPA "sandwich" plates (hydrophobic PVDF filter donor plate and acceptor plate)

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • High and Low Permeability Control Compounds (e.g., Testosterone and Atenolol)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate shaker

  • LC-MS/MS system for quantification

Step-by-Step Protocol
  • Prepare Lipid Solution: Prepare a 2% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved.[8]

  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride and control compounds in DMSO.[13]

    • Create the final donor solution by diluting the stock solution to 10 µM in PBS (final DMSO concentration should be ≤1% to maintain membrane integrity).[14]

  • Prepare the PAMPA Plate:

    • Pipette 300 µL of PBS into each well of the 96-well acceptor plate.[8]

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.

  • Start the Assay:

    • Add 150 µL of the donor solution (test compound or controls) to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubation: Incubate the assembled plate at room temperature for 16-18 hours on a plate shaker (optional, ~150 rpm).[7][13]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a validated LC-MS/MS method.

Data Analysis and Interpretation

The effective permeability coefficient (Pe) in cm/s is calculated using the following equation:

Pe = C × [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ]

Where:

  • [Drug]acceptor is the concentration of the drug in the acceptor well.

  • [Drug]equilibrium is the concentration at theoretical equilibrium if the membrane were to dissolve.

  • C is a constant related to the plate geometry and incubation time.

Table 1: Interpretation of PAMPA Permeability Results

Permeability Classification Pe (10⁻⁶ cm/s) Predicted in vivo Absorption
Low < 1 < 20%
Medium 1 - 10 20% - 80%

| High | > 10 | > 80% |

Protocol 2: Caco-2 Cell Permeability Assay

Principle

This assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable filter support.[10] The cells form tight junctions and express key efflux and uptake transporters found in the human intestine.[10][11] By measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), one can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters like P-gp.[11][12]

Mandatory Visualization: Caco-2 Workflow

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_qc Quality Control cluster_assay Transport Experiment cluster_analysis Analysis & Calculation Seed 1. Seed Caco-2 cells onto Transwell® filter inserts Culture 2. Culture for 21 days (medium change every 2-3 days) Seed->Culture Differentiate 3. Allow cells to differentiate and form a polarized monolayer Culture->Differentiate TEER 4. Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (TEER > 200 Ω·cm²) Differentiate->TEER Lucifer 5. (Optional) Perform Lucifer Yellow rejection assay for paracellular flux TEER->Lucifer Equilibrate 6. Wash and equilibrate monolayer with transport buffer (e.g., HBSS) TEER->Equilibrate Lucifer->Equilibrate Add_Compound 7. Add compound to Donor chamber (Apical for A->B; Basolateral for B->A) Equilibrate->Add_Compound Incubate 8. Incubate at 37°C for 2 hours with gentle shaking Add_Compound->Incubate Sample 9. Collect samples from Donor and Receiver chambers Incubate->Sample Quantify 10. Quantify compound concentration (LC-MS/MS) Sample->Quantify Calc_Papp 11. Calculate Papp (A->B) and Papp (B->A) Quantify->Calc_Papp Calc_ER 12. Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Workflow for the Caco-2 cell permeability assay, from cell culture to data analysis.

Materials and Reagents
  • Caco-2 cell line (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), and a P-gp substrate like Digoxin or Talinolol.[11][15]

  • Lucifer Yellow (for integrity check)

  • TEER meter ("volt-ohm meter")

  • LC-MS/MS system

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical chamber of the Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.[11]

  • Monolayer Integrity Check:

    • On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[12][16] This is a critical step to ensure the tight junctions are properly formed.

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Prepare the dosing solution of the test compound and controls (e.g., 10 µM) in transport buffer.

    • For A -> B transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • For B -> A transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C for 2 hours, typically with gentle shaking.[15]

    • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp), in cm/s, is calculated as:

Papp = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is calculated as:

ER = Papp (B -> A) / Papp (A -> B)

Table 2: Interpretation of Caco-2 Permeability and Efflux Results

Papp (A->B) (10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) Interpretation
< 1.0 Low N/A Low predicted absorption
1.0 - 10.0 Medium N/A Moderate predicted absorption
> 10.0 High N/A High predicted absorption
N/A N/A < 2.0 No significant active efflux

| N/A | N/A | ≥ 2.0 | Potential substrate for efflux transporters (e.g., P-gp)[11][15] |

An efflux ratio greater than or equal to 2 suggests that the compound is actively transported out of the cell, which could limit its net absorption in vivo.[11][15]

Conclusion

Evaluating the cell permeability of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is a critical step in its preclinical development. By employing a strategic, tiered approach starting with the high-throughput PAMPA assay for passive diffusion and followed by the more mechanistic Caco-2 assay, researchers can build a comprehensive understanding of the compound's absorption potential. This data is invaluable for lead optimization, formulation development, and predicting in vivo pharmacokinetic behavior, ultimately guiding the compound's journey from the laboratory to the clinic.

References

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Sources

Method

Application Notes &amp; Protocols: Characterization of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in Neuroscience Research

Forward The compound 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride represents a novel chemical entity with potential applications in neuroscience. The 1,2,4-triazole scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The compound 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride represents a novel chemical entity with potential applications in neuroscience. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in a range of FDA-approved drugs targeting the central nervous system (CNS). However, as of the date of this document, specific biological activity and established protocols for this particular compound are not widely published.

This guide is therefore structured as a comprehensive framework for the initial characterization, validation, and application of a novel compound like 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, providing a logical, phased approach from basic physicochemical analysis to preliminary in vivo assessment. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Phase 1: Foundational Physicochemical & In Vitro Characterization

Before any biological assessment, it is imperative to understand the fundamental properties of the compound. This phase ensures that all subsequent experiments are performed with a well-characterized and stable test article, preventing artifacts and ensuring reproducibility.

Solubility and Stability Assessment

Rationale: The solubility of a compound dictates its utility in aqueous buffers used for cell-based assays and its potential for formulation in in vivo studies. Stability analysis is critical to ensure the compound does not degrade under experimental conditions, which would lead to inaccurate results.

Protocol: Aqueous Solubility Determination

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution Series: Create a serial dilution in a clear 96-well plate using phosphate-buffered saline (PBS), pH 7.4, to achieve final concentrations ranging from 1 µM to 200 µM.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. The concentration at which significant precipitation is observed is the kinetic solubility limit.

  • Validation: Visually inspect the wells with the highest concentrations under a microscope for the presence of precipitate.

Protocol: Stability in Assay Media

  • Incubation: Spike the compound into the intended cell culture medium (e.g., DMEM with 10% FBS) at a final concentration of 10 µM.

  • Time Points: Aliquot the mixture and store it under standard cell culture conditions (37°C, 5% CO₂). Collect samples at t=0, 2, 8, 24, and 48 hours.

  • Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS.

  • Interpretation: A degradation of >10% over the typical assay duration (e.g., 24 hours) may require adjustments, such as replenishing the compound during the experiment.

Neuronal Cytotoxicity Profiling

Rationale: Determining the concentration range at which the compound is toxic to cells is a mandatory first step. This establishes a safe therapeutic window for subsequent functional assays, ensuring that any observed biological effect is due to a specific mechanism and not simply a consequence of cell death.

Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).

Table 1: Template for Cytotoxicity Data

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability (vs. Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8568.0%
1000.4536.0%
CC₅₀ (µM) ~75 µM

Phase 2: Target Identification & Mechanistic Assays

Rationale: Based on the triazole scaffold, this compound could potentially interact with various CNS targets, such as GABA receptors, monoamine transporters, or voltage-gated ion channels. The following workflow outlines a strategy to identify potential targets and elucidate the mechanism of action.

G cluster_0 Phase 2: Target & Mechanism Workflow A Compound with CC₅₀ > 30 µM (Non-toxic at relevant concentrations) B Primary Screen: Broad Panel Receptor Binding Assay (e.g., Eurofins SafetyScreen44™) A->B Submit for Profiling C Data Analysis: Identify 'Hits' (>50% Inhibition) B->C Generate Binding Data D Secondary Screen: Functional Cell-Based Assays (e.g., Ca²⁺ Flux, cAMP, Membrane Potential) C->D Validate Hits E Tertiary Screen: Ex Vivo Electrophysiology (e.g., Brain Slice Patch-Clamp) D->E Confirm in Native Tissue F Mechanism of Action (e.g., Agonist, Antagonist, Modulator) E->F Elucidate Functional Effect

Caption: Workflow for target identification and validation.

Hypothetical Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

Rationale: Monoamine transporters are a common target for CNS-active compounds. This protocol describes a competitive binding assay to determine if the test compound interacts with DAT.

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing human DAT.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of a specific radioligand for DAT (e.g., [³H]-WIN 35,428) at its Kᴅ concentration.

    • 25 µL of the test compound at various concentrations (1 nM to 100 µM).

    • For non-specific binding (NSB), use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • For total binding, use 25 µL of assay buffer.

  • Incubation: Incubate the plate for 60 minutes at 4°C.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and perform a non-linear regression to determine the IC₅₀, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 2: Template for Binding Assay Data

Compound Conc. (nM)CPM (Counts Per Minute)% Inhibition
Total Binding15,0000%
NSB500100%
114,5003.4%
1012,00020.7%
1007,75050.0%
10002,00089.7%
IC₅₀ (nM) ~100 nM
Ki (nM) (Calculated)

Phase 3: Preliminary In Vivo Assessment

Rationale: Following successful in vitro characterization, the next logical step is to assess the compound's behavior in a living organism. This phase focuses on determining if the compound can reach its target in the brain and whether it elicits a measurable behavioral response.

Blood-Brain Barrier (BBB) Penetration Study

Rationale: For a CNS-active compound, the ability to cross the BBB is a critical prerequisite. This protocol provides a basic framework for assessing brain exposure in rodents.

Protocol: Mouse Pharmacokinetic (PK) Study

  • Dosing: Administer the compound to a cohort of C57BL/6 mice via a single intraperitoneal (IP) injection at a dose determined to be safe from preliminary toxicology studies (e.g., 10 mg/kg).

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture and immediately harvest the brain.

  • Sample Processing:

    • Centrifuge the blood to separate plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of the compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 0.5 is often considered indicative of significant BBB penetration.

G cluster_0 Hypothetical CNS Signaling Pathway Compound 2-(5-Phenyl-triazol-1-YL) -ethylamine HCl Receptor Hypothetical Target: Dopamine Transporter (DAT) Compound->Receptor Inhibits Synapse Dopamine Reuptake BLOCKED Compound->Synapse Prevents DA Increased Synaptic Dopamine Synapse->DA Leads to PostSynaptic Postsynaptic D1/D2 Receptor Activation DA->PostSynaptic Activates Effect Downstream Signaling & Behavioral Output (e.g., Increased Locomotion) PostSynaptic->Effect Triggers

Caption: Hypothetical mechanism of action via DAT inhibition.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

Application

Application Note: Fluorescent Labeling of 2-(5-Phenyl-1H-triazol-1-yl)ethan-1-amine Hydrochloride

For Research Use Only. Abstract This technical guide provides a detailed protocol for the fluorescent labeling of 2-(5-phenyl-1H-triazol-1-yl)ethan-1-amine hydrochloride, a small molecule featuring a primary amine.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This technical guide provides a detailed protocol for the fluorescent labeling of 2-(5-phenyl-1H-triazol-1-yl)ethan-1-amine hydrochloride, a small molecule featuring a primary amine. The protocol is designed for researchers, scientists, and drug development professionals. It outlines a robust methodology using amine-reactive succinimidyl ester (SE/NHS ester) dyes, covering reagent preparation, the labeling reaction, purification of the conjugate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and comprehensive characterization using mass spectrometry and fluorescence spectroscopy. The principles and experimental choices are explained to ensure scientific integrity and reproducibility.

Introduction

Fluorescent labeling is a cornerstone technique in biomedical research, enabling the visualization and tracking of molecules in various biological systems.[1] Small molecules, such as 2-(5-phenyl-1H-triazol-1-yl)ethan-1-amine, when tagged with a fluorophore, can serve as valuable probes for studying cellular pathways, receptor binding, and drug distribution. The primary aliphatic amine on the ethylamine moiety of this compound is an ideal target for covalent modification.[2]

This guide focuses on the use of N-hydroxysuccinimide (NHS) esters (also known as succinimidyl esters or SE) of fluorescent dyes.[3] NHS esters are highly efficient amine-reactive reagents that form stable, covalent amide bonds with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5).[2][4] The reaction is straightforward and produces a stable conjugate suitable for a wide range of downstream applications.[5][6]

We will detail the entire workflow: from the initial handling of the hydrochloride salt to the final characterization of the purified fluorescent conjugate. This includes a discussion of critical parameters such as pH control, which is vital to balance the reactivity of the primary amine against the competing hydrolysis of the NHS ester.[4][7][8]

Materials and Reagents

  • Target Molecule: 2-(5-phenyl-1H-triazol-1-yl)ethan-1-amine hydrochloride

  • Fluorescent Dye: Amine-reactive NHS ester dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®3 NHS Ester, or similar). Store desiccated at -20°C, protected from light.[9]

  • Solvents:

    • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). Use high-quality, anhydrous grade to prevent hydrolysis of the dye.[10]

    • Acetonitrile (ACN), HPLC grade

    • Deionized (DI) Water, 18 MΩ·cm

  • Buffers and Reagents:

    • Sodium bicarbonate (NaHCO₃) or Sodium borate

    • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

    • Triethylammonium acetate (TEAA) buffer for HPLC (optional)

    • Tris or Glycine buffer for quenching[4]

  • Equipment:

    • Analytical balance

    • pH meter

    • Vortex mixer and magnetic stirrer

    • Microcentrifuge

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV-Vis and/or fluorescence detectors[11]

    • C18 RP-HPLC column (analytical and preparative scale)[12]

    • Mass spectrometer (e.g., ESI-MS)[13]

    • UV-Vis spectrophotometer

    • Fluorometer/spectrofluorometer

    • Lyophilizer or centrifugal evaporator[14]

Experimental Protocols

Part 1: Reagent Preparation

Rationale: The target molecule is a hydrochloride salt, meaning the primary amine is protonated (-NH₃⁺). For the amine to act as a nucleophile and react with the NHS ester, it must be in its deprotonated, free-base form (-NH₂).[10] This is achieved by dissolving the compound in a buffer with a slightly alkaline pH (8.0-9.0).

Protocol:

  • Prepare Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer. Dissolve sodium bicarbonate in DI water and adjust the pH to 8.5 using NaOH.

  • Prepare Target Molecule Stock Solution:

    • Accurately weigh 5-10 mg of 2-(5-phenyl-1H-triazol-1-yl)ethan-1-amine hydrochloride.

    • Dissolve it in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM. Ensure complete dissolution.

  • Prepare Dye Stock Solution:

    • Shortly before use, allow the NHS ester dye vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[15] Vortex briefly to ensure it is fully dissolved. This solution is sensitive to moisture and should be prepared fresh.[16]

Part 2: Fluorescent Labeling Reaction

Rationale: The reaction stoichiometry (molar ratio of dye to target molecule) is a critical parameter. A slight molar excess of the dye is typically used to drive the reaction to completion. However, a large excess can lead to difficulties in purification. The reaction is performed at room temperature, protected from light to prevent photobleaching of the fluorophore.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_mol Dissolve Amine·HCl in pH 8.5 Buffer mix Mix Amine + Dye (1:1.2 Molar Ratio) prep_mol->mix prep_dye Dissolve NHS-Dye in Anhydrous DMSO prep_dye->mix incubate Incubate 1-2h, RT Protected from Light mix->incubate Covalent Bond Formation quench Quench (optional) with Tris or Glycine incubate->quench hplc RP-HPLC Purification quench->hplc collect Collect Fluorescent Peak hplc->collect analysis Characterization (MS, Spectroscopy) collect->analysis

Caption: Workflow for fluorescent labeling of the primary amine.

Protocol:

  • In a microcentrifuge tube, combine the 10 mM stock solution of the target molecule with the 10 mM stock solution of the NHS ester dye. A good starting point is a 1:1.2 molar ratio (amine:dye).

  • Mix the solution thoroughly by vortexing and incubate for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[15][]

  • (Optional) Quench Reaction: To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for another 15-30 minutes. This will consume any unreacted NHS ester.

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[4]

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic.[3][]
Temperature Room Temperature (20-25°C)Sufficient for the reaction; avoids potential degradation.
Time 1 - 4 hoursAllows the reaction to proceed to completion.[4]
Solvent Aqueous buffer with minimal DMSOMaintains solubility of all components.
Light Protect from lightPrevents photobleaching of the fluorescent dye.
Part 3: Purification by RP-HPLC

Rationale: It is crucial to remove unreacted dye and the NHS byproduct from the final product. Unreacted dye can lead to high background fluorescence and inaccurate quantification. RP-HPLC is an excellent method for separating the more hydrophobic fluorescent conjugate from the less hydrophobic starting amine and highly polar byproducts.[11][18]

G cluster_hplc RP-HPLC System input Crude Reaction Mixture injector Injector input->injector column C18 Column injector->column Mobile Phase Gradient detector UV-Vis & Fluorescence Detectors column->detector Separation output Purified Fractions detector->output Fraction Collection

Caption: Schematic of the RP-HPLC purification process.

Protocol:

  • Sample Preparation: Dilute the reaction mixture with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) before injection.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in DI Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at two wavelengths: one for the phenyl-triazole moiety of the target molecule (~260 nm) and one for the maximum absorbance of the chosen dye (e.g., ~495 nm for fluorescein).[11]

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This will elute the components based on hydrophobicity.

    • Expected Elution Order: NHS byproduct (early), unreacted amine (intermediate), fluorescent conjugate (late).

  • Fraction Collection: Collect the peak that shows absorbance at both monitored wavelengths. This is the desired fluorescently labeled product.

  • Post-Purification: Combine the pure fractions and remove the solvent using a lyophilizer or centrifugal evaporator. Store the dried, purified product at -20°C, protected from light.

Part 4: Characterization and Quantification

Rationale: After purification, it is essential to confirm the identity and purity of the product and to determine its concentration and spectral properties.

1. Mass Spectrometry (Confirmation of Identity)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: Infuse a diluted sample of the purified product into the mass spectrometer.

  • Expected Result: The observed mass should correspond to the calculated molecular weight of the conjugate (MW of starting amine + MW of dye - MW of NHS). This provides definitive confirmation of successful labeling.[13][19]

2. UV-Vis Spectroscopy (Quantification)

  • Procedure:

    • Resuspend the purified product in a suitable buffer (e.g., PBS pH 7.4).

    • Measure the absorbance spectrum.

    • Record the absorbance at the dye's maximum wavelength (A_dye) and at 280 nm (A_280).

  • Calculation: The concentration of the dye can be calculated using the Beer-Lambert law:

    • Concentration (M) = A_dye / (ε_dye * l)

    • Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (provided by the manufacturer) and l is the path length (typically 1 cm).

3. Fluorescence Spectroscopy (Functional Characterization)

  • Procedure:

    • Dilute the conjugate to a nanomolar concentration in buffer.

    • Measure the excitation and emission spectra.

  • Expected Result: The spectra should be characteristic of the chosen fluorophore. This confirms that the labeling process did not damage the dye and that the final product is fluorescent.[20][21]

Fluorophore ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε)
FITC (Fluorescein) ~494~520~72,000 cm⁻¹M⁻¹[22]
Alexa Fluor™ 488 ~495~519~73,000 cm⁻¹M⁻¹
Cy®3 ~550~570~150,000 cm⁻¹M⁻¹
(Note: Spectral properties are approximate and can be solvent-dependent. Refer to the dye manufacturer's specifications.)

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH (too low)Ensure reaction buffer pH is between 8.0 and 9.0.
Hydrolyzed NHS ester dyeUse fresh, anhydrous DMSO/DMF. Prepare dye solution immediately before use.
Competing nucleophiles in bufferDo not use buffers containing primary amines (e.g., Tris) for the reaction itself.[4]
Multiple Product Peaks in HPLC Side reactions or instabilityDecrease reaction time or temperature. Ensure pH does not exceed 9.0.
No Fluorescence in Final Product PhotobleachingProtect the reaction and all subsequent steps from light.
Dye degradationCheck the expiration date and storage conditions of the dye.

References

  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at room temperature, assessed by HPLC-MS-Abs. ResearchGate. [Link]

  • NHS-ester-based amine-reactive chemistry enables rapid, uniform, and high-density protein labeling for prolonged live imaging of the cell membrane. ResearchGate. [Link]

  • Nanda, J. S., & Lorsch, J. R. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Enzymology, 536, 87–94. [Link]

  • Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. [Link]

  • FITC Amine Labeling Protocol. Youdo Bio. [Link]

  • Protocol - Protein labeling with FITC. LigandTracer. [Link]

  • Gomes, A. T. P. C., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(21), 4889. [Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. [Link]

  • Fluorescent Amine Protein Labeling. Jena Bioscience. [Link]

  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Waters Corporation. [Link]

  • How to process fluorescently labeled oligos after HPLC purification?. ResearchGate. [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637–4646. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Kulesa, A. (2018). Mass Spectrometric and Fluorescence Spectroscopic Studies on Ion Formation and (Bio-)molecular Conformations in the Gas Phase. ETH Zurich Research Collection. [Link]

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Scilit. [Link]

  • Negwer, I., et al. (2020). Fluorescence Correlation Spectroscopy Monitors the Fate of Degradable Nanocarriers in the Blood Stream. Biomacromolecules, 21(11), 4584–4593. [Link]

  • Ryan, P. W., et al. (2020). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 117(10), 3012-3026. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in foundational chemical principles to provide you with robust, reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride. What is the first step?

The initial and most critical step is to ensure you are using an appropriate solvent and technique. As an amine hydrochloride salt, this compound's solubility is intrinsically linked to the pH and polarity of the solvent system.[1][2] The protonated amine group makes it more suited for polar, aqueous environments, particularly under acidic conditions which favor the salt form.[3]

Start with deionized water or a simple aqueous buffer (e.g., citrate or phosphate buffer, pH 4-6). Avoid using buffers containing high concentrations of chloride ions (like HCl or NaCl) initially, as this can suppress solubility due to the common ion effect.[4][5]

Q2: I've tried water and it's not working. What should I do next?

If water alone is insufficient, a systematic approach is necessary. The flowchart below outlines a proven troubleshooting workflow. The core principle is to gently increase the dissolving power of your solvent system through co-solvents and energy input before resorting to more aggressive pH modifications.

G A Start: Compound Undissolved in Aqueous Buffer (e.g., pH 5 PBS) B Add Polar Organic Co-Solvent (e.g., DMSO, DMF, Ethanol) Start at 5-10% (v/v) A->B Step 1 C Apply Gentle Heat (30-40°C) Monitor for degradation B->C Step 2 D Apply Sonication (Bath sonicator, 10-15 min) C->D Step 3 E Check for Dissolution D->E F Success: Solution Prepared Filter sterilize (0.22 µm) E->F Yes G Issue Persists: pH Adjustment E->G No H Lower pH with dilute acid (e.g., 0.1 M HCl) Target pH 2-3 units below pKa G->H Yes I Consult Compound Specialist Advanced Formulation Needed (e.g., excipients, different salt form) G->I No (pH change not desired) H->E Re-evaluate

Caption: Troubleshooting workflow for solubility issues.

Q3: Why is my compound less soluble in an HCl-based buffer? This seems counterintuitive.

This is a classic case of the Common Ion Effect .[6] The dissolution of your hydrochloride salt in water is an equilibrium process:

(Drug)-NH₃⁺Cl⁻ (solid) ⇌ (Drug)-NH₃⁺ (aqueous) + Cl⁻ (aqueous)

According to Le Châtelier's principle, if you add a substance that increases the concentration of one of the products (in this case, chloride ions from an HCl buffer or NaCl), the equilibrium will shift to the left, favoring the solid, undissolved state.[5][7] This reduces the overall solubility of your compound. For slightly soluble hydrochlorides, this effect can be significant.[4][8] Therefore, when preparing aqueous solutions, it is best to use buffers that do not contain a common ion.

Caption: The Common Ion Effect on hydrochloride salt solubility.

Q4: Can I adjust the pH to improve solubility? How does this work?

Yes, pH adjustment is a powerful tool. Amine hydrochlorides exist in a pH-dependent equilibrium with their corresponding free base form.[3] The free base, being uncharged, is typically much less soluble in water.

(Drug)-NH₃⁺ (aqueous, soluble salt) ⇌ (Drug)-NH₂ (less soluble free base) + H⁺

  • To increase solubility: Lowering the pH (adding acid) pushes the equilibrium to the left, favoring the protonated, more water-soluble ammonium salt form.[9]

  • To decrease solubility (or cause precipitation): Increasing the pH (adding base) removes H⁺, pushing the equilibrium to the right and converting the salt into the less soluble free base.[1][3] This is the principle used to extract amines from aqueous solutions into organic solvents.[9]

If you must adjust the pH, do so carefully. A pH well below the amine's pKa will ensure it remains fully protonated and soluble.

Q5: My compound dissolved initially but crashed out of solution over time. What's happening?

This could be due to several factors:

  • Compound Instability: The triazole ring is generally stable, but the overall molecule's stability in solution can be influenced by pH, temperature, and light.[10] Degradation could lead to a less soluble product. Store solutions properly, protected from light and at a recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Disproportionation: In a neutral or near-neutral aqueous solution, the hydrochloride salt can slowly convert to its less soluble free base form, causing it to precipitate over time.[11][12] This is more common in suspensions but can occur in solutions near saturation. Ensuring the solution's pH is sufficiently acidic can prevent this.

  • Solvent Evaporation: If using a volatile co-solvent (like ethanol), its evaporation from a loosely capped vial can change the solvent composition, reducing the compound's solubility and causing it to precipitate.

Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration stock solution, which is a cornerstone for accurate and reproducible experiments.[13][14]

Materials:

  • 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (assume MW = 240.7 g/mol for this example; always use the exact MW from your Certificate of Analysis)

  • Anhydrous DMSO (high purity)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)[15]

  • Spatula, weigh boat

  • Vortex mixer and/or magnetic stirrer

  • Light-blocking, sterile cryovials for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 240.7 g/mol = 2.407 mg

    • Note: It is often easier and more accurate to weigh a larger mass (e.g., 24.07 mg) and dissolve it in a larger volume (e.g., 10 mL).[15]

  • Weighing: On a calibrated analytical balance, carefully weigh out 24.07 mg of the compound into a weigh boat. Record the exact mass.

  • Dissolution:

    • Quantitatively transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the flask.

    • Cap the flask and vortex or stir until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once fully dissolved, allow the solution to return to room temperature.

    • Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization & Aliquoting:

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in labeled, light-blocking cryovials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For daily use, a working aliquot can be stored at 4°C for a limited time, depending on stability data.

Table 1: Recommended Solvent Systems
Solvent SystemTypeSuitability & RationaleKey Considerations
Deionized Water AqueousStarting point. The hydrochloride salt form is designed for aqueous solubility.[1][16]May have limited capacity. Risk of disproportionation at neutral pH.[11]
Phosphate/Citrate Buffer (pH 4-6) Aqueous BufferProvides pH control to maintain the protonated, soluble state of the amine.Avoid buffers with high chloride content (Common Ion Effect).[4][5]
DMSO Polar AproticExcellent solvent for creating high-concentration stock solutions of many organic molecules.Use anhydrous grade. May be cytotoxic in some cell-based assays at >0.5% v/v.
Ethanol Polar ProticCan be used as a co-solvent with water to increase the solubility of the organic portions of the molecule.More volatile than water. Can alter cell membrane permeability.
10% DMSO in PBS (pH 7.4) MixedCommon vehicle for in-vitro assays. The small amount of DMSO aids solubility in a physiological buffer.Prepare fresh. Compound may precipitate if the final concentration exceeds its solubility limit in this system.

References

  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 74(2), 142-145.
  • Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Raut, S. V., & Kaldate, A. S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 163-169.
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  • Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Guan, Q., et al. (2024).
  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • BYJU'S. (2021). Common ion effect. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(2), 357-370.
  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105823.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Gumrukcuoglu, N., et al. (2008). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. Journal of Solution Chemistry, 37, 1489–1497.
  • Li, S., & Zhou, L. (2006). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 95(5), 1058-1067.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-455.
  • Yin, P., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Quora. (2022). Why does HCl (hydrochloric acid) not dissolve in water but NaCl (sodium chloride) does?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Request PDF. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction.
  • Reddit. (2018). does HCL dissolve in water?. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Retrieved from [Link]

  • American Elements. (n.d.). 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for superior yield and purity.

The synthesis of this target molecule is a classic example of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] It involves the reaction between a terminal alkyne (phenylacetylene) and an organic azide (2-azidoethylamine) to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring system.[4]

Overall Reaction Scheme

The synthesis is a two-step process: the CuAAC reaction followed by hydrochloride salt formation.

Reaction_Scheme cluster_0 Step 1: CuAAC Click Reaction cluster_1 Step 2: Salt Formation Phenylacetylene Phenylacetylene reaction1 Phenylacetylene->reaction1 + Azidoethylamine 2-Azidoethylamine HCl HCl reaction2 TriazoleAmine 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine TriazoleAmine->reaction2 + FinalProduct 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine Hydrochloride reaction1->TriazoleAmine CuSO₄, Na Ascorbate Solvent (e.g., tBuOH/H₂O) reaction2->FinalProduct Solvent (e.g., Ether/Dioxane) CuAAC_Mechanism CuI Cu(I) CuAcetylide Copper(I) Acetylide CuI->CuAcetylide π-complexation Alkyne Phenylacetylene (R-C≡CH) Alkyne->CuAcetylide Triazolide Six-Membered Copper(I) Triazolide CuAcetylide->Triazolide Azide 2-Azidoethylamine (R'-N₃) Azide->Triazolide Coordination & Cyclization Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis ProtonSource Proton Source (e.g., H₂O) ProtonSource->Product Product->CuI Catalyst Regeneration

Sources

Troubleshooting

Technical Support Center: Proactive Strategies for Off-Target Effects of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Welcome to the technical support center for researchers utilizing 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. My goal as your application scientist is to provide you with the insights and tools necessary to antic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. My goal as your application scientist is to provide you with the insights and tools necessary to anticipate, identify, and troubleshoot the off-target effects inherent in small molecule research. This guide is structured to move from proactive, predictive strategies to reactive troubleshooting, ensuring the integrity and validity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the critical questions researchers should consider before and during early-stage experiments.

Q1: What are the inherent off-target risks associated with a phenyl-triazole core structure?

A1: The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry due to its chemical stability and ability to form hydrogen bonds and dipole interactions.[1] However, this same versatility can lead to off-target interactions. Phenyl-triazole containing compounds have been developed for a wide range of targets, including kinases like ALK and TRK, highlighting their potential to interact with ATP-binding pockets.[2] Therefore, a primary concern is cross-reactivity with other kinases, which can lead to confounding phenotypes or unexpected toxicity.[3]

Q2: How can I predict potential off-target interactions of my compound in silico before starting wet-lab experiments?

A2: In silico analysis is a cost-effective first step to generate hypotheses about potential off-target liabilities.[4][5] Several web-based tools and computational approaches can predict off-target interactions based on the chemical structure of your small molecule.[6][7] These tools compare the structure against databases of known protein targets and their ligands.[4][8] While these predictions are not definitive, they can guide the design of your experimental validation plan, such as selecting a relevant kinase panel for screening.[7][9] It is recommended to use at least one in silico tool to generate a preliminary list of potential off-target sites.[9]

Q3: What is a counter-screening strategy and why is it essential?

A3: A counter-screening strategy involves testing your compound against a panel of targets that you do not want it to hit. This is a crucial step to confirm the selectivity of your molecule.[10] For a compound like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, a standard counter-screen should include a broad kinase panel, a safety panel assessing targets like the hERG channel (critical for cardiotoxicity), and potentially a panel of G-protein coupled receptors (GPCRs), depending on the initial in silico predictions. Early counter-screening prevents the costly pursuit of non-selective compounds and helps interpret cellular data with greater confidence.[11]

Section 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights

When your experimental results deviate from the expected on-target hypothesis, a systematic troubleshooting approach is necessary.

Issue 1: Discrepancy Between Biochemical Potency and Cellular Activity

You observe potent inhibition of your purified target protein in a biochemical assay, but the compound shows significantly weaker (or stronger) activity in a cell-based assay.

  • Causality Check: This common issue often points towards poor cell permeability, rapid metabolism, cellular efflux, or engagement of an off-target that either masks or potentiates the on-target effect. The primary reason for discrepancies between labs or assay formats can often be traced back to differences in stock solutions and experimental conditions.[12]

  • Troubleshooting Workflow: A logical workflow is essential to diagnose the root cause. This involves systematically ruling out confounding factors before concluding an off-target effect.

    Workflow for investigating potency discrepancies.
  • Recommended Action: The crucial step is validating direct target engagement in a cellular context.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells.[14][15][16][17] A positive CETSA result confirms your compound reaches and binds its intended target, strengthening the hypothesis that off-target effects are responsible for the altered cellular phenotype.

Issue 2: Unexplained Cytotoxicity at Active Concentrations

Your compound shows the desired on-target effect, but it is accompanied by significant cell death at similar concentrations, complicating data interpretation.

  • Causality Check: Off-target-mediated toxicity is a major concern in drug development.[18][19][20][21] Common culprits include inhibition of essential kinases (e.g., those involved in cell cycle progression), disruption of mitochondrial function, or blockage of the hERG potassium channel.[22][23]

  • Troubleshooting Workflow: A tiered approach to toxicity assessment is recommended.

    Workflow for deconvoluting cytotoxic effects.
  • Recommended Action:

    • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potent off-target inhibition.[24][25][26][27] Several commercial services offer comprehensive kinase profiling.

    • Mitochondrial Toxicity Assays: Use assays that measure endpoints like changes in mitochondrial membrane potential or oxygen consumption to detect mitochondrial dysfunction.[18][19][28]

    • hERG Assay: This is a regulatory-mandated test for assessing cardiotoxicity risk and should be performed on any compound intended for further development.[22][23][29] The assay uses patch-clamp electrophysiology to measure compound-induced inhibition of the hERG channel current.[22]

Section 3: Key Experimental Protocols

Here are condensed, step-by-step methodologies for cornerstone experiments in off-target analysis.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol confirms target engagement within a cellular environment.[13][14][15]

  • Cell Treatment: Plate cells and allow them to adhere. Treat with your compound at various concentrations, including a vehicle control (e.g., DMSO).

  • Heat Challenge: After incubation, heat the cell suspensions in a PCR plate across a defined temperature gradient (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells to release proteins.

  • Separation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blot or other protein detection methods.

  • Analysis: A positive result is indicated by a rightward shift in the melting curve for compound-treated cells compared to the vehicle control, signifying target stabilization.

Protocol 3.2: Kinase Selectivity Profiling

This protocol assesses the selectivity of your compound across the kinome.

  • Compound Submission: Prepare your compound at a specified concentration and volume as required by a commercial vendor (e.g., Promega, Reaction Biology, Pharmaron).[24][25][27]

  • Assay Format: Choose the assay format. A single high concentration (e.g., 10 µM) screen is often used for initial hit identification, followed by dose-response curves (IC50 determination) for significant off-targets.

  • ATP Concentration: Select the ATP concentration for the assay. Testing at a physiological concentration (e.g., 1 mM) can provide more relevant data than testing at the Km of ATP for each kinase.[25][26]

  • Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase. Analyze this data to identify off-targets that are inhibited with potency similar to or greater than your primary target.

Protocol 3.3: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol is critical for assessing cardiovascular safety.[22][23]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).[22]

  • Compound Application: Apply a vehicle control to establish a stable baseline current, followed by sequential application of increasing concentrations of your compound.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[29]

  • Data Acquisition: Measure the peak tail current at each compound concentration.

  • Analysis: Calculate the percent inhibition of the hERG current relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Section 4: Data Interpretation

Summarizing selectivity data is key to making informed decisions.

Table 1: Hypothetical Selectivity Profile for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

TargetIC50 (nM)Assay TypeComments
Primary Target X 50 Biochemical Potent on-target activity.
Off-Target Kinase A250Biochemical5-fold selectivity over primary target.
Off-Target Kinase B8,000Biochemical>100-fold selectivity. Likely not relevant.
hERG Channel15,000Patch ClampLow risk for cardiotoxicity at therapeutic doses.

This table clearly illustrates how to compare on-target potency with off-target liabilities. A selectivity window of at least 10-fold is often desired, though this is target and indication-dependent.

By systematically applying these predictive, diagnostic, and validation strategies, you can build a comprehensive profile of your compound's activity, ensuring that your research is built on a foundation of scientific rigor and confidence.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • ResearchGate. List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. [Link]

  • Pharmaron. Kinase Profiling I Pharmaron CRO Services. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

  • Semantic Scholar. Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Institutes of Health. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Center for Biotechnology Information. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]

  • ACS Publications. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. [Link]

  • Slideshare. hERG Assay. [Link]

  • ResearchGate. Web-based tools for in silico prediction of potential off-target sites. [Link]

  • PubMed. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. [Link]

  • ACS Publications. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • National Institutes of Health. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. [Link]

  • Cyprotex. hERG Safety. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Science. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

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Sources

Optimization

Technical Support Center: Synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine Hydrochloride

Introduction Welcome to the technical support center for the synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important triazole compound. The primary synthetic route involves a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by conversion to the hydrochloride salt.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Synthetic Overview & Key Challenges

The synthesis is typically a two-step process: first, the CuAAC reaction between phenylacetylene and 2-azidoethylamine to form the triazole core, and second, the formation of the hydrochloride salt. While seemingly straightforward, each stage presents unique challenges that can impact overall yield and purity. Key areas for optimization include catalyst stability, reaction kinetics, by-product suppression, and effective purification.

G

Caption: Decision tree for troubleshooting the CuAAC reaction.

Troubleshooting Guide: Purification & Salt Formation

Q4: How do I effectively remove the copper catalyst after the reaction? A4: Residual copper can contaminate the final product and interfere with downstream applications. The most common method is to wash the reaction mixture (after diluting with an organic solvent like ethyl acetate) with an aqueous solution of a chelating agent. A saturated solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering and removing copper ions into the aqueous phase. [3] Q5: My product "oiled out" during hydrochloride salt formation instead of crystallizing. What should I do? A5: This is a common issue often caused by residual impurities or the use of an inappropriate solvent. [3]* Purity Check: Ensure the free base is as pure as possible before attempting salt formation. If necessary, perform a quick column chromatography purification on silica gel.

  • Solvent Choice: The choice of solvent is critical. Dissolve the free base in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether, ethyl acetate, or a mixture like ethanol/ether.

  • Reagent Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring vigorously at 0 °C. [4]Adding the acid too quickly can cause the product to precipitate as an amorphous oil.

  • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent and triturate the resulting oil with a non-polar solvent like hexanes or diethyl ether to solidify it.

Q6: The final hydrochloride salt is hygroscopic. How can I handle it? A6: Amine salts can be hygroscopic. [5][6]After filtration, ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Store the final product in a desiccator under an inert atmosphere to prevent moisture absorption.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine

Safety Note: Organic azides are potentially explosive and should be handled with care behind a blast shield, especially when heated or concentrated.

  • To a round-bottom flask, add phenylacetylene (1.0 eq) and 2-azidoethylamine (1.05 eq). [7][8]2. Add a 1:1 mixture of t-butanol and water to achieve a reactant concentration of approximately 0.2 M.

  • Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • In a separate vial, prepare the catalyst solution: add sodium ascorbate (0.3 eq) to water, followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a pale yellow.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA (2 x 50 mL).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be used directly in the next step.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with constant stirring.

  • A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

  • Dry the white solid under high vacuum to obtain the final 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride.

References

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  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. 2020. Available from: [Link]

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  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. 2019. Available from: [Link]

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  • Supporting information. Royal Society of Chemistry. Available from: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. 2019. Available from: [Link]

  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. De Gruyter. 2018. Available from: [Link]

  • Scale-up of mechanochemical CuAAC. ResearchGate. Available from: [Link]

  • Reaction scale-up and copper source comparison. ResearchGate. Available from: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. 2018. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. 2021. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Triazole-Based Compounds

< Welcome to the technical support center for researchers encountering resistance to triazole-based antifungal compounds. This guide is designed to provide you with not only step-by-step protocols but also the underlying...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers encountering resistance to triazole-based antifungal compounds. This guide is designed to provide you with not only step-by-step protocols but also the underlying rationale to effectively troubleshoot common experimental hurdles. The global rise in triazole resistance in fungal pathogens like Aspergillus fumigatus and Candida species complicates treatment and research, making robust laboratory practices essential.[1][2] This resource will help you diagnose the cause of resistance in your isolates and validate your experimental findings.

Quick Navigation

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of triazole resistance.

Q1: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) to fluconazole. What is the most common cause?

A high MIC is the primary indicator of resistance. The most prevalent mechanisms are the overexpression of efflux pumps (which actively remove the drug from the cell) and point mutations in the ERG11 gene (or its homolog, cyp51A in Aspergillus).[3][4] The ERG11 gene encodes the target enzyme of triazoles, lanosterol 14α-demethylase.[1][5] Mutations can reduce the binding affinity of the drug to its target, rendering it less effective.[6]

Q2: I'm seeing "trailing growth" in my broth microdilution assay. Is my isolate resistant?

Not necessarily. Trailing growth, characterized by reduced but persistent fungal growth at triazole concentrations above the MIC, is a known phenomenon that can complicate endpoint determination.[7][8] It is often considered an in vitro effect, and isolates exhibiting this phenotype may still be susceptible in vivo.[7][9] Current guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend reading the MIC as the lowest concentration that produces a significant (typically ≥50%) reduction in growth compared to the positive control.[10] Adjusting the pH of the testing medium has also been shown to reduce trailing in some cases.[7][8]

Q3: How can I quickly differentiate between resistance caused by an ERG11 mutation versus efflux pump overexpression?

A straightforward approach is to perform susceptibility testing with and without an efflux pump inhibitor. Compounds like tacrolimus (FK506) can inhibit certain fungal efflux pumps.[11][12] A significant (four-fold or greater) reduction in the triazole MIC in the presence of the inhibitor strongly suggests that efflux pumps contribute to the resistance phenotype. If the MIC remains high, the primary mechanism is more likely a target-site mutation in ERG11. This can be confirmed by sequencing the gene.

Q4: Can a fungus be resistant even if its ERG11 gene sequence is wild-type and efflux pump activity seems normal?

Yes. Other mechanisms, though less common, can contribute to triazole resistance. These include:

  • Upregulation of the ERG11 gene: The fungus produces more of the target enzyme, requiring more drug to achieve inhibition.[3]

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes can compensate for the inhibition of Erg11p.[13]

  • Biofilm formation: Fungi growing in a biofilm are often inherently more resistant to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[14][15] Resistance of cells within a biofilm can be significantly higher than their planktonic (free-floating) counterparts.[16]

Troubleshooting Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter and the logical steps to resolve them.

Issue 1: Inconsistent or Unreliable Antifungal Susceptibility Testing (AST) Results

You observe high variability in MIC values between experimental repeats for the same isolate.

Causality and Troubleshooting Workflow

Inconsistent MICs are often due to subtle variations in experimental setup. The key is to standardize every step of the process according to established guidelines like those from CLSI (M27-A2/M38-A) or EUCAST.[17][18]

Workflow Diagram: Standardizing AST

Caption: Workflow for reproducible Antifungal Susceptibility Testing (AST).

Troubleshooting Steps:
  • Inoculum Preparation: Ensure your inoculum is prepared from a fresh culture (24-48 hours old) and standardized using a spectrophotometer to a 0.5 McFarland standard. This is a critical step for reproducibility.

  • Media pH: The "trailing growth" phenomenon is often pH-dependent.[7][8] Ensure your RPMI 1640 medium is properly buffered with MOPS to a pH of 7.0.

  • Reading the Endpoint: For azoles, the endpoint is not complete inhibition of growth. The MIC should be recorded as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.[10] If you encounter a "paradoxical effect" (growth at higher but not lower supra-MIC concentrations), this is an in vitro artifact and should be ignored; the MIC is read as the endpoint before the paradoxical growth begins.[19]

  • Quality Control (QC): Always include a QC strain with a known MIC range (e.g., C. parapsilosis ATCC 22019) in every assay.[20] If the MIC of the QC strain is out of its expected range, the entire batch of tests is invalid.

Issue 2: Suspected Efflux Pump-Mediated Resistance is Not Confirmed with Inhibitors

You observe high levels of CDR1 or MDR1 gene expression via qRT-PCR, but adding an efflux pump inhibitor like FK506 does not significantly reduce the triazole MIC.

Causality and Troubleshooting

This discrepancy can arise from several factors: the inhibitor may not be effective against the specific pumps in your isolate, the concentration may be suboptimal, or another resistance mechanism may be dominant.

Logical Relationship Diagram: Efflux Troubleshooting

Efflux_Troubleshooting cluster_causes Potential Causes High_Expression High CDR1/MDR1 Expression (qRT-PCR) No_MIC_Shift No MIC Shift with Inhibitor High_Expression->No_MIC_Shift leads to conflict Ineffective_Inhibitor Inhibitor Ineffective for Specific Pump No_MIC_Shift->Ineffective_Inhibitor Could be due to Wrong_Concentration Suboptimal Inhibitor Concentration No_MIC_Shift->Wrong_Concentration Could be due to Dominant_Mechanism Dominant Alternative Mechanism (e.g., ERG11 mutation) No_MIC_Shift->Dominant_Mechanism Could be due to

Caption: Diagnosing conflicts between gene expression and inhibitor assay results.

Troubleshooting Steps:
  • Validate Inhibitor Activity: Before concluding that efflux is not involved, confirm the activity of your inhibitor. A functional efflux pump assay, such as a rhodamine 6G accumulation/efflux assay, is a direct measure of pump function.[21][22][23] In resistant isolates with active pumps, you should see low accumulation (or rapid efflux) of the fluorescent dye, and this should be reversed by an effective inhibitor.[24]

  • Optimize Inhibitor Concentration: The effective concentration of an inhibitor can vary. Perform a dose-response experiment with the inhibitor alone to determine its own MIC. For synergy testing, you should use a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) to ensure any observed effect is due to synergy and not just additive toxicity.

  • Consider Other Pumps: Fungi possess a variety of efflux pumps belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[25] An inhibitor may be specific for one family. If possible, test inhibitors with different mechanisms of action.

  • Sequence ERG11: If functional assays confirm high efflux activity but inhibition does not restore full susceptibility, it is highly likely that multiple resistance mechanisms are present. A co-existing ERG11 mutation could be the dominant mechanism, which would not be affected by an efflux pump inhibitor.[26]

Issue 3: High Resistance Phenotype Observed in Biofilm Assays but Not in Planktonic AST

Your isolate appears susceptible in a standard broth microdilution assay, but when grown as a biofilm, it is highly resistant to triazoles.

Causality and Troubleshooting

This is an expected and clinically relevant finding. Biofilm-associated resistance is a multifactorial phenomenon.[14] The dense extracellular matrix can restrict drug penetration, and the physiological state of cells within the biofilm (e.g., slower growth rate, altered gene expression) makes them less susceptible.[27][28] Efflux pumps have also been shown to be upregulated in biofilms, contributing to resistance.[29][30]

Troubleshooting Steps:
  • Standardize Biofilm Formation: Ensure your biofilm protocol is reproducible. Key parameters to control include the substrate (e.g., polystyrene 96-well plates), inoculum density, growth medium (e.g., RPMI), and incubation time (typically 24-48 hours).[27][31]

  • Use an Appropriate Readout: Biofilm susceptibility is often measured by determining the Sessile Minimum Inhibitory Concentration (SMIC). This is typically done by forming the biofilm first, then exposing it to the antifungal, and finally quantifying the remaining viable cells using a metabolic assay like XTT.[16]

  • Quantify Biofilm Mass: Before testing susceptibility, confirm that your isolates form robust biofilms. This can be quantified using methods like crystal violet staining or by measuring the dry weight.

  • Investigate Biofilm-Specific Mechanisms: If you need to understand the mechanism, you can adapt other assays for biofilms. For example, you can extract RNA from biofilm-grown cells to analyze the expression of efflux pump and ERG11 genes via qRT-PCR and compare it to planktonic cells.

Detailed Experimental Protocols

These protocols are based on established standards and provide a framework for your experiments. Always include appropriate controls.

Protocol 1: Checkerboard Assay for Synergy Analysis

This assay is used to determine if an efflux pump inhibitor (or another compound) acts synergistically with a triazole antifungal.

Principle: Two drugs are serially diluted along opposite axes of a 96-well plate, creating a matrix of concentration combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[32]

Materials:

  • 96-well microtiter plates

  • Triazole antifungal (Drug A) stock solution

  • Inhibitor/second compound (Drug B) stock solution

  • Standardized fungal inoculum in RPMI-1640 medium

  • Sterile diluent (RPMI-1640)

Procedure:

  • Plate Setup: Orient the plate with rows A-H and columns 1-12. Row H will contain dilutions of Drug A alone, and column 11 will contain dilutions of Drug B alone. Column 12 will serve as the growth control (inoculum only).

  • Prepare Drug Dilutions: Prepare 4x working stocks of each drug. For a typical setup, you will need 8 dilutions of each.[33]

  • Dispense Drug B: Add 50 µL of RPMI to all wells in rows A-G, columns 1-10. In column 11, create a 2-fold serial dilution of Drug B (100 µL/well), then discard 50 µL from the last well so all wells contain 50 µL.

  • Dispense Drug A: Add 100 µL of each Drug A dilution down the columns into row H. Then, transfer 50 µL from each well in row H up into rows G through A in the corresponding columns (1-10).

  • Inoculate: Add 100 µL of the standardized fungal inoculum to all wells from A1 to H11. Add 100 µL of inoculum and 100 µL of RPMI to well H12 (growth control).

  • Incubate: Cover the plate and incubate at 35-37°C for 24-48 hours.

  • Read and Calculate FIC:

    • Determine the MIC of Drug A alone (from row H) and Drug B alone (from column 11).

    • For each well showing inhibition, find the concentrations of Drug A and Drug B.

    • Calculate the FIC Index: FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) .[34]

    • Find the lowest FIC Index value across the plate.

Data Interpretation:

FIC Index Value Interpretation
≤ 0.5 Synergy
> 0.5 to 4.0 Additive/Indifference
> 4.0 Antagonism

Table adapted from established synergy testing guidelines.[32]

Protocol 2: Rhodamine 6G (R6G) Efflux Assay

This is a functional assay to directly measure the activity of ABC-type efflux pumps.[22]

Materials:

  • Fungal isolate grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • PBS + 2% glucose

  • Rhodamine 6G (R6G) stock solution (e.g., 10 mM in ethanol)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation ~525 nm, Emission ~555 nm)

Procedure:

  • Cell Preparation: Grow cells to mid-log phase. Harvest, wash twice with PBS, and resuspend in PBS to a high density (e.g., OD₆₀₀ = 20).

  • Loading with R6G: Add R6G to the cell suspension to a final concentration of 10 µM. Incubate in the dark with shaking for 30-60 minutes at 30°C to allow the dye to load into the cells.

  • Washing: Pellet the cells, discard the supernatant, and wash twice with ice-cold PBS to remove extracellular R6G.

  • Initiating Efflux: Resuspend the final cell pellet in pre-warmed PBS + 2% glucose. This provides the energy for the pumps. Immediately dispense 200 µL into the wells of the 96-well plate. For a negative control (no energy), resuspend a separate aliquot of cells in PBS without glucose.

  • Measurement: Place the plate in a fluorescence plate reader set to 30°C. Measure the fluorescence of the supernatant every 2-5 minutes for 30-60 minutes. An increase in fluorescence over time indicates efflux of R6G out of the cells and into the medium.

  • Inhibitor Control: To validate, run a parallel experiment where an efflux pump inhibitor is added to the PBS + 2% glucose solution. A reduction in the rate of fluorescence increase confirms the inhibitor's effect on the pumps.

Protocol 3: Amplification and Sequencing of the ERG11 Gene

This protocol allows for the identification of point mutations associated with resistance.

Materials:

  • Genomic DNA extracted from the fungal isolate

  • PCR primers flanking the ERG11 open reading frame (ORF)

  • High-fidelity DNA polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Primer Design: Design primers to amplify the entire coding sequence of the ERG11 gene. You can find reference sequences in public databases like GenBank. It may be necessary to use multiple overlapping primer pairs to cover the full gene.[35]

  • PCR Amplification:

    • Set up a standard PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity polymerase.

    • Example Thermocycling Conditions: [36]

      • Initial Denaturation: 94°C for 3-5 min

      • 30-35 cycles of:

        • Denaturation: 94°C for 45 sec

        • Annealing: 55°C for 60 sec (adjust based on primer Tm)

        • Extension: 72°C for 90 sec (adjust based on amplicon size)

      • Final Extension: 72°C for 10 min

  • Verification and Purification: Run the PCR product on an agarose gel to verify the correct size. Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis: Align the resulting sequences with a wild-type reference sequence for your fungal species. Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions. Compare any identified mutations to those known to confer resistance in published literature.[26][37][38][39][40]

Example Primer Table (Conceptual - must be validated for specific species):

Primer Name Sequence (5' to 3') Target Region
ERG11_Fwd_1 GAAAGGGAATTCAATCG Start of ORF
ERG11_Rev_1 TGTTAATCCAACTAAGTAAC End of ORF

Primer sequences should be designed based on conserved regions flanking the target gene.

References

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance - PubMed. (2021, December 22). PubMed. [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance | Microbiology Spectrum. (2021, December 8). American Society for Microbiology. [Link]

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus. - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. (n.d.). ResearchGate. [Link]

  • Flow Cytometric Measurement of Efflux in Candida Species - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022, August 22). PLOS Pathogens. [Link]

  • Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Current status of antifungal susceptibility testing methods | Medical Mycology. (n.d.). Oxford Academic. [Link]

  • Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC - PubMed Central. (2017, April 24). National Center for Biotechnology Information. [Link]

  • Mutations in TAC1 and ERG11 are major drivers of triazole antifungal resistance in clinical isolates of Candida parapsilosis - PubMed. (2023, September 4). PubMed. [Link]

  • Fungal Biofilms and Drug Resistance - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Implications of the "EUCAST trailing" phenomenon in C. tropicalis for the in vivo susceptibility in invertebrate and murine models. (n.d.). ResearchGate. [Link]

  • Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates | bioRxiv. (2024, December 12). bioRxiv. [Link]

  • Fluconazole susceptibility testing and detection of mutations in the Erg11 gene of Candida albicans clinical isolates in Côte - Academic Journals. (n.d.). Academic Journals. [Link]

  • Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. (2021, December 8). ResearchGate. [Link]

  • In Vitro Culturing and Screening of Candida albicans Biofilms - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - MDPI. (n.d.). MDPI. [Link]

  • Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - JoVE. (2010, May 11). JoVE. [Link]

  • Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Biofilm assay for C. albicans isolates using 96-well microtiter plate... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Biofilm Formation by the Fungal PathogenCandida albicans: Development, Architecture, and Drug Resistance | Journal of Bacteriology. (n.d.). American Society for Microbiology. [Link]

  • A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates | Antimicrobial Agents and Chemotherapy. (2016, September 23). American Society for Microbiology. [Link]

  • Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity - The UWS Academic Portal. (2011, May 1). The UWS Academic Portal. [Link]

  • Mechanisms of Antifungal Drug Resistance - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus - ASM Journals. (n.d.). American Society for Microbiology. [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022, December 14). Frontiers. [Link]

  • Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing | PLOS Pathogens. (2025, February 11). PLOS. [Link]

  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed. (n.d.). PubMed. [Link]

  • Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms. (2016, April 23). ResearchGate. [Link]

  • Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens - Frontiers. (2020, October 15). Frontiers. [Link]

  • Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). BenchSci. [Link]

  • Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed. (2017, August 5). PubMed. [Link]

  • Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC - NIH. (2017, August 5). National Center for Biotechnology Information. [Link]

  • Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candidaalbicans strains | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. (n.d.). Emery Pharma. [Link]

  • Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed. (2024, June 28). PubMed. [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro combination of antifungal drugs with tacrolimus (FK506) holds promise against clinical Candida species including Candida auris | Request PDF. (n.d.). ResearchGate. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - University of Otago. (2016, August 1). University of Otago. [Link]

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Optimization

Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride in Cell Culture

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing the in vitro cytotox...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing the in vitro cytotoxicity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. Our goal is to equip you with the scientific rationale and technical protocols to minimize off-target toxicity and ensure the integrity of your experimental results.

I. Understanding the Challenge: Cytotoxicity of Triazole-Based Compounds

Triazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. However, cytotoxicity is a common hurdle in their development. While the precise mechanism for each derivative can vary, many triazole compounds have been observed to induce apoptosis, or programmed cell death, in susceptible cell lines.[1][2] This guide will focus on strategies to characterize and mitigate this apoptotic effect, allowing for a more accurate assessment of the compound's primary biological activity.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride and similar compounds.

Q1: My initial screen with 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride shows significant cell death even at low concentrations. What is the first step in troubleshooting this?

A1: The first step is to systematically validate your experimental setup and then characterize the nature of the cell death.

  • Confirm Compound Integrity: Ensure the compound is properly solubilized and stored. Precipitates can lead to inaccurate effective concentrations.

  • Solvent Toxicity: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to distinguish between compound- and solvent-induced cytotoxicity. The final concentration of DMSO should ideally be kept below 0.1% to minimize its own toxic effects.[3]

  • Dose-Response and Time-Course Analysis: A critical initial experiment is to perform a comprehensive dose-response and time-course study. This will help you determine the 50% cytotoxic concentration (CC50) and understand the kinetics of the cytotoxic effect. A 72-hour incubation is often a good starting point to capture a broad range of cytotoxic effects.[3]

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between apoptosis and necrosis is crucial as it provides insights into the mechanism of cytotoxicity. Several assays can be used:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a fluorescence microscopy-based method. AO is a membrane-permeable dye that stains the nucleus of both live and dead cells green. EB is membrane-impermeable and stains the nuclei of cells with compromised membranes red-orange. This allows for the visual distinction between live, early apoptotic, late apoptotic, and necrotic cells.[4]

Q3: I am observing high variability in my cytotoxicity assay results. What are the common causes?

A3: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media without cells to maintain humidity.

  • Reagent Preparation and Handling: Use freshly prepared reagents and ensure consistent incubation times for all steps of the assay.

III. Troubleshooting Guide: Unexpected Cytotoxicity

This section provides a structured approach to troubleshooting unexpected or excessive cytotoxicity.

Problem 1: High background cytotoxicity in vehicle control.
Possible Cause Recommended Solution
Solvent Concentration The concentration of the solvent (e.g., DMSO) is too high. Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line (typically <0.1%).
Cell Health Cells are unhealthy, stressed, or at a high passage number, making them more susceptible to any treatment. Use cells in the logarithmic growth phase and maintain a consistent, low passage number.
Contamination Mycoplasma or other microbial contamination can cause cell stress and death. Regularly test your cell cultures for contamination.
Problem 2: Compound appears more cytotoxic than expected.
Possible Cause Recommended Solution
Serum Protein Binding The compound may have low binding to serum proteins, leading to a higher free concentration available to the cells. The concentration of serum in your culture medium can significantly impact the apparent cytotoxicity of a compound.[5][6]
Compound Instability The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. Assess compound stability in your culture medium over the time course of your experiment.
Incorrect Dosing Errors in calculating dilutions or in pipetting can lead to higher than intended concentrations. Double-check all calculations and ensure pipettes are calibrated.[7]

IV. Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Your cell line of interest and appropriate culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Your cell line of interest and appropriate culture medium

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its CC50 concentration for the desired time. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

V. Strategies for Minimizing Cytotoxicity

If the observed cytotoxicity is masking the desired biological effect of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, the following strategies can be employed to mitigate it.

Optimization of Experimental Conditions
  • Reduce Incubation Time: A shorter exposure to the compound may be sufficient to observe the desired effect while minimizing cytotoxicity.

  • Decrease Compound Concentration: Use the lowest effective concentration that elicits the desired biological response.

  • Modify Serum Concentration: The presence of serum proteins can bind to the compound, reducing its free concentration and thus its cytotoxicity.[5][6] Conversely, if the compound's activity is also reduced, a serum-free or low-serum medium might be necessary, but this could increase cytotoxicity.[1][9][10] Experiment with different serum concentrations to find an optimal balance.

Use of Cytoprotective Agents
  • Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cell death.[11][12][13][14]

  • Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway. This can help to determine if the desired biological effect is independent of apoptosis.

Illustrative Data: Effect of Serum Concentration on CC50
CompoundCell LineSerum %CC50 (µM)
2-(5-Phenyl-triazol-1-YL)-ethylamine HClHeLa10%25
2-(5-Phenyl-triazol-1-YL)-ethylamine HClHeLa2%10
2-(5-Phenyl-triazol-1-YL)-ethylamine HClHeLa0% (Serum-Free)2

This is illustrative data to demonstrate the potential effect of serum on compound cytotoxicity.

VI. Visualizing the Mechanism: Apoptosis Signaling Pathway

Many cytotoxic compounds, including some triazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins.[15][16][17][18]

Apoptosis_Pathway Compound 2-(5-Phenyl-triazol-1-YL) -ethylamine HCl DNA_Damage Cellular Stress (e.g., DNA Damage) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitigation_Workflow Start Observe High Cytotoxicity Dose_Response Perform Dose-Response & Time-Course Study Start->Dose_Response Determine_CC50 Determine CC50 Dose_Response->Determine_CC50 Apoptosis_Assay Characterize Cell Death (e.g., Annexin V/PI) Determine_CC50->Apoptosis_Assay Is_Apoptosis Apoptosis Confirmed? Apoptosis_Assay->Is_Apoptosis Mitigate Implement Mitigation Strategies Is_Apoptosis->Mitigate Yes Troubleshoot Troubleshoot Assay (Controls, Cell Health) Is_Apoptosis->Troubleshoot No Optimize_Conditions Optimize Concentration, Time, Serum Mitigate->Optimize_Conditions Cytoprotectants Use Cytoprotective Agents (e.g., Antioxidants, Caspase Inhibitors) Mitigate->Cytoprotectants Re_evaluate Re-evaluate Biological Activity Optimize_Conditions->Re_evaluate Cytoprotectants->Re_evaluate

Caption: A systematic workflow for addressing and mitigating compound-induced cytotoxicity.

VII. References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • p53-dependent apoptosis pathways - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways - Assay Genie. (n.d.). Retrieved January 19, 2026, from [Link]

  • Intrinsic and Extrinsic Pathway of Apoptosis | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bcl-2 family - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12. [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Apoptosis induction by p53 in extrinsic (1) and intrinsic (2) pathways.... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanisms of p53-mediated apoptosis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Extrinsic And Intrinsic Apoptosis Signaling Pathway - Sino Biological. (n.d.). Retrieved January 19, 2026, from [Link]

  • Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2019). International Journal of Molecular Sciences, 20(19), 4786. [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Calculating Amount of Drug Needed for Cell Culture: Practical Guide - YouTube. (2023, September 11). Retrieved January 19, 2026, from [Link]

  • Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells - Anticancer Research. (n.d.). Retrieved January 19, 2026, from [Link]

  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole Derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl) - PubMed. (n.d.). Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/22060552/

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Apoptosis: Inducers, Inhibitors, Activators and Regulators | Bio-Techne. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Astaxanthin as a Natural Photoprotective Agent: In Vitro and In Silico Approach to Explore a Multi-Targeted Compound - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethanamine Hydrochloride

Welcome to the technical support center for the purification of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with the purification of this compound. Our goal is to equip you with the necessary knowledge to troubleshoot and optimize your purification protocols effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted starting materials: Such as phenylacetylene, 2-azidoethanamine, or their precursors.

  • Regioisomers: If the cycloaddition reaction is not perfectly regioselective, you may find the 4-phenyl substituted triazole isomer.

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions can lead to various byproducts.

  • Residual metal catalysts: If a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used, residual copper salts can be a significant impurity.[1]

  • Solvents: Residual solvents used in the reaction or workup can be present in the final product.[2][3]

Q2: My purified 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride appears as an oil or a gummy solid instead of a crystalline solid. What should I do?

A2: The phenomenon of "oiling out" is often due to the presence of impurities that depress the melting point.[1] Here are several strategies to induce crystallization:

  • Solvent System Optimization: Try recrystallizing from a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and then add an anti-solvent (e.g., diethyl ether, hexanes) dropwise until turbidity is observed, followed by cooling.

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Trituration: Stirring the oil or gummy solid with a poor solvent in which the impurities are soluble but the desired product is not can often lead to solidification.

  • Further Purification: The presence of persistent impurities may require another purification step, such as column chromatography, before attempting recrystallization.

Q3: How can I effectively remove residual copper catalyst from my product after a CuAAC reaction?

A3: Residual copper can be problematic. Here are effective removal techniques:

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can sequester and remove copper ions.[1]

  • Acidic Washes: Washing with a dilute acid solution (e.g., 1M HCl) can help remove copper salts. However, be mindful of the acid-sensitivity of your target compound.

  • Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers designed to remove specific metal catalysts.

Q4: What are the best practices for storing 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride?

A4: As a hydrochloride salt, the compound is generally more stable and easier to handle than its free base form. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the purification of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride.

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.Prematurely stopping the reaction will result in a lower yield of the desired product.
Product Loss During Aqueous Workup The hydrochloride salt has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.Partitioning of the amine salt between the organic and aqueous phases can lead to significant losses if not managed carefully.
Poor Crystallization Recovery Optimize the recrystallization solvent system to maximize the recovery of the crystalline product. Ensure the solution is sufficiently concentrated before cooling.The solubility of the compound in the mother liquor directly impacts the final isolated yield.
Adsorption on Silica Gel If using column chromatography, the polar amine hydrochloride may streak or irreversibly bind to silica gel.[1]The acidic nature of silica gel can lead to strong interactions with basic compounds like amines.
Problem 2: Product Fails to Meet Purity Specifications
Potential Cause Troubleshooting Steps Scientific Rationale
Co-crystallization of Impurities If recrystallization does not improve purity, consider a different purification technique. Column chromatography or preparative HPLC may be necessary.Some impurities may have similar solubility properties to the desired product, leading to their inclusion in the crystal lattice.
Formation of Regioisomers The regioselectivity of the triazole formation can be influenced by the catalyst and reaction conditions.[1]Careful selection of the synthetic route and reaction parameters is crucial to minimize the formation of unwanted isomers.
Residual Solvent Contamination Dry the final product under high vacuum at an appropriate temperature to remove residual solvents. The choice of drying temperature should be below the compound's melting or decomposition point.Solvents can become trapped in the crystal lattice and require sufficient energy to be removed.[2][3]
Incomplete Conversion to the Hydrochloride Salt Ensure a slight excess of hydrochloric acid is used during salt formation and that the precipitation is complete.Inadequate protonation will leave some of the free base in the product, affecting its physical and chemical properties.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a starting point for the recrystallization of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

G cluster_0 Recrystallization Workflow Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Hot filtration (optional) Hot filtration (optional) Dissolve in hot solvent->Hot filtration (optional) Slow cooling Slow cooling Hot filtration (optional)->Slow cooling Further cooling (ice bath) Further cooling (ice bath) Slow cooling->Further cooling (ice bath) Vacuum filtration Vacuum filtration Further cooling (ice bath)->Vacuum filtration Wash with cold solvent Wash with cold solvent Vacuum filtration->Wash with cold solvent Drying under vacuum Drying under vacuum Wash with cold solvent->Drying under vacuum Pure Crystalline Product Pure Crystalline Product Drying under vacuum->Pure Crystalline Product

Caption: A typical workflow for the recrystallization of a solid compound.

Protocol 2: Acid-Base Extraction for Amine Purification

This technique is useful for separating the basic amine product from non-basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.[4][5]

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic (pH > 9), which will deprotonate the amine, causing it to precipitate or form an oil.

  • Extraction: Extract the free amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

  • Isolation and Drying: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

G cluster_1 Acid-Base Extraction Logic Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Aqueous Acid Wash Aqueous Acid Wash Crude Mixture in Organic Solvent->Aqueous Acid Wash Aqueous Layer (Protonated Amine) Aqueous Layer (Protonated Amine) Aqueous Acid Wash->Aqueous Layer (Protonated Amine) Amine partitions to aqueous Organic Layer (Non-basic Impurities) Organic Layer (Non-basic Impurities) Aqueous Acid Wash->Organic Layer (Non-basic Impurities) Impurities remain in organic Basification Basification Aqueous Layer (Protonated Amine)->Basification Extraction with Organic Solvent Extraction with Organic Solvent Basification->Extraction with Organic Solvent Purified Free Amine in Organic Solvent Purified Free Amine in Organic Solvent Extraction with Organic Solvent->Purified Free Amine in Organic Solvent

Sources

Optimization

Common pitfalls in handling 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

Welcome to the technical support guide for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this compound. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound fails to dissolve completely in aqueous buffers, leading to inconsistent results. What is the correct solubilization protocol?

A1: This is the most common pitfall, and it stems from the physicochemical properties of amine hydrochloride salts. The hydrochloride salt form is utilized specifically to enhance aqueous solubility compared to the free base.[1][2] However, improper technique can lead to precipitation or incomplete dissolution.

Causality: The ethylamine group is basic. As a hydrochloride salt, this amine is protonated (R-NH3+), rendering the molecule polar and water-soluble. If the pH of the solution becomes too high (alkaline), the amine will be deprotonated to its free base form (R-NH2), which is significantly less polar and has poor water solubility, causing it to precipitate.[2][3] Furthermore, the "common ion effect" can sometimes suppress the solubility of hydrochloride salts in solutions already containing chloride ions, although this is more pronounced for slightly soluble salts.[4]

Troubleshooting Protocol: Aqueous Solubilization

  • Solvent Selection: Start with slightly acidic aqueous buffers (e.g., pH 4.0-6.5) or deionized water. Avoid preparing stock solutions in alkaline buffers (pH > 7.5).

  • Preparation:

    • Weigh the required amount of the solid compound in a suitable vial.

    • Add the desired volume of the aqueous solvent.

    • Vortex or stir the solution vigorously.

  • Assisted Dissolution: If the compound does not dissolve readily:

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break up solid aggregates and enhance solvation.

    • Gentle Warming: Warm the solution to 37°C. Avoid aggressive heating, which could promote degradation.

  • pH Verification: After dissolution, check the pH of your final stock solution. If you need to adjust it for your experimental buffer, do so cautiously with dilute acid or base, ensuring the compound remains in solution.

Data Summary: Solvent Compatibility

SolventExpected SolubilityRationale & Comments
Aqueous Buffers (pH < 7) High The protonated amine salt is highly polar and readily dissolves. This is the recommended starting point.
Deionized Water Good to High The salt form should dissolve well, likely resulting in a slightly acidic solution.
PBS (pH 7.4) Moderate to Low Risk of precipitation. At this pH, a fraction of the compound may convert to the less soluble free base. Prepare fresh and observe for cloudiness.
DMSO High A common solvent for organic molecules. Useful for high-concentration stock solutions, which can then be diluted into aqueous experimental media.
Ethanol/Methanol Moderate Generally soluble, but exercise caution. In synthesis, heating alcohols with HCl can generate alkyl chlorides, which are potential genotoxic impurities.[5] While less likely in solution handling, it highlights a potential reactivity.
Non-polar Organic Solvents Very Low / Insoluble The salt form is highly polar and will not dissolve in solvents like hexane or chloroform.[6]
Q2: I've observed a gradual color change or precipitation in my stock solution stored at 4°C. Is the compound unstable?

A2: Yes, this indicates potential instability. The issue can arise from either chemical degradation or physical precipitation. Triazole-containing compounds can be susceptible to degradation, and as discussed, the hydrochloride salt's solubility is pH-dependent.[7][8]

Root Causes & Prevention:

  • Chemical Degradation: The triazole ring or phenyl group may be susceptible to oxidative or photolytic degradation.[9][10] This is often observed as a yellowing or browning of the solution.

    • Solution: Prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the stock solution, protect it from light by using an amber vial or wrapping it in foil, and store frozen in single-use aliquots at -20°C or -80°C.

  • Physical Precipitation (pH Shift): If your solution was prepared in unbuffered water, absorption of atmospheric CO2 can slightly lower the pH, but more commonly, interaction with other components in your experimental media can raise the pH, causing the free base to crash out of solution.

    • Solution: Use a well-buffered stock solution and ensure buffer compatibility with your final assay medium.

Troubleshooting Workflow: Solution Instability

Start Instability Observed (Color Change / Precipitate) Check_pH Is the solution buffered? Start->Check_pH Precipitation Precipitation likely due to conversion to free base. Check_pH->Precipitation No Degradation Degradation is likely. Check_pH->Degradation Yes Action_Precipitation Action: 1. Use buffered solvent (pH < 7). 2. Prepare fresh solutions. 3. Re-dissolve with dilute HCl if possible. Precipitation->Action_Precipitation Action_Degradation Action: 1. Store aliquots at -80°C. 2. Protect from light. 3. Prepare fresh before use. Degradation->Action_Degradation

Caption: Troubleshooting workflow for solution instability.

Q3: The compound name seems ambiguous. Is it a 1,2,3-triazole or a 1,2,4-triazole? How does this impact my experiment?

A3: This is an excellent and critical observation. The general name "triazole" can refer to two common isomers: 1,2,3-triazole and 1,2,4-triazole. The position of the ethylamine group relative to the phenyl group is determined by which nitrogen atom of the triazole ring it is attached to. This structural difference is significant as it affects the molecule's shape, polarity, and ability to interact with biological targets.[11]

Recommended Actions:

  • Verify with Supplier: Always confirm the exact chemical structure and isomer with the supplier. The CAS number is the most reliable identifier. For example, CAS 1187928-66-0 refers to 2-(5-phenyl-1,2,3 -triazol-1-yl)-ethylamine hydrochloride.[12]

  • Check Analytical Data: Review the Certificate of Analysis (CoA). The proton and carbon NMR spectra will have distinct patterns for each isomer, which can be confirmed against literature values or by an analytical chemist.

  • Experimental Impact: Different isomers can have vastly different biological activities. Using the wrong isomer will invalidate your results. Ensure all batches used throughout a project are of the same, confirmed isomeric structure.

Diagram: Isomeric Relationship

node_124 Structure A node_123 Structure B Compound 2-(5-Phenyl-triazol-1-YL) -ethylamine HCl Compound->node_124 Possibility 1 Compound->node_123 Possibility 2

Caption: The ambiguous name can refer to different isomers.

Q4: What are the essential safety and handling precautions for this compound?

A4: As with any novel chemical, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride should be handled with care, assuming it is potentially hazardous until proven otherwise. General safety guidelines for triazole derivatives and amine salts should be followed.[13][14]

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles to prevent skin and eye contact.[13][15]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine dust particles.[16][17]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[13][18] Desiccation is recommended if the compound is found to be hygroscopic.

  • Spill & Disposal: In case of a spill, collect the solid mechanically, avoiding dust generation.[15] Dispose of the chemical waste in accordance with your institution's and local regulations.

  • Consult the SDS: Always read the Safety Data Sheet (SDS) provided by the manufacturer before use.[19][20] The SDS contains specific information on hazards, handling, and emergency procedures.

References

  • What are the safety precautions when using Triazole? - Blog.
  • Safety Data Sheet: 1,2,4-Triazole. - Carl ROTH.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. - ResearchGate. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. - University of Glasgow Theses. Available at: [Link]

  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. - ScienceDirect.
  • Safety Data Sheet. - Thermo Fisher Scientific.
  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. - PubMed Central (PMC). Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. - Enlighten Theses. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. - Spectroscopy Online. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. - PubMed. Available at: [Link]

  • Triazole fungicide degradation in peaches in the field and in model systems. - PubMed. Available at: [Link]

  • Safety Data Sheet. - CymitQuimica.
  • {1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}amine hydrochloride. - MilliporeSigma.
  • Clinical safety and tolerability issues in use of triazole derivatives. - Dovepress. Available at: [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. - PubMed. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

Sources

Troubleshooting

Stability testing of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride under different storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. The content is struct...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. The content is structured in a practical question-and-answer format to directly address common challenges and explain the scientific rationale behind experimental design and troubleshooting.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride?

A1: The stability of this molecule is influenced by its key structural features: a phenyl ring, a triazole ring, an ethylamine side chain, and its formulation as a hydrochloride salt. Each component presents potential vulnerabilities:

  • Ethylamine Side Chain: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other degradation products.

  • Triazole Ring: While generally stable, triazole rings can be susceptible to degradation under harsh conditions, though specific pathways depend on the substitution pattern.[1]

  • Hydrochloride Salt: The salt form enhances solubility and stability but can make the compound hygroscopic (prone to absorbing moisture).[2][3] Moisture can accelerate hydrolytic degradation pathways.[4]

  • Overall Photosensitivity: Aromatic systems like the phenyl and triazole rings can absorb UV/visible light, potentially leading to photolytic degradation.[4][5]

Q2: How do I design a comprehensive stability study for this compound according to regulatory standards?

A2: A comprehensive stability study should be designed based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[6][7][8][9] The study should encompass forced degradation, and long-term, intermediate, and accelerated stability testing.

  • Forced Degradation (Stress Testing): This is the first step to identify potential degradation products and pathways.[10][11][12] It helps in developing and validating a stability-indicating analytical method.

  • Long-Term, Intermediate, and Accelerated Studies: These studies assess the compound's stability under various storage conditions to determine its shelf-life and recommended storage conditions.[8][13]

The following diagram illustrates the overall workflow for a stability study.

Stability_Study_Workflow cluster_Plan Phase 1: Planning & Setup cluster_Execute Phase 2: Execution cluster_Analyze Phase 3: Analysis & Reporting Protocol Design Stability Protocol (ICH Q1A) MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) Protocol->MethodDev ForcedDeg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) MethodDev->ForcedDeg informs MethodVal Validate Analytical Method ForcedDeg->MethodVal confirms specificity Storage Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) MethodVal->Storage Sampling Pull Samples at Defined Timepoints Storage->Sampling Analysis Analyze Samples (Assay, Impurities, Physical Characteristics) Sampling->Analysis DataEval Evaluate Data & Trends Analysis->DataEval Report Compile Stability Report & Determine Shelf-Life DataEval->Report

Caption: Workflow for a typical pharmaceutical stability study.

Q3: What are the standard ICH storage conditions I should use?

A3: The choice of storage conditions depends on the climatic zone for which the product is intended. For a global submission, the following conditions are generally required[6][8][13]:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing.

Q4: What constitutes a "significant change" that would trigger intermediate testing?

A4: According to ICH Q1A(R2), a significant change for a drug substance is defined as a failure to meet its specification.[8] If your protocol specifies limits for potency, individual impurities, or total impurities, exceeding these limits under accelerated conditions would be considered a significant change.

II. Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC Chromatogram

Problem: During my stability study, I am observing new, unidentified peaks in the HPLC chromatogram that were not present in the initial sample.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that your HPLC system is performing correctly. Check for pressure fluctuations, baseline noise, and consistent retention times of your standard.[14][15]

  • Isolate the Source:

    • Inject a blank (mobile phase): This will rule out contamination from the solvent.

    • Inject a placebo (if applicable): If you are testing a formulated product, this will help determine if the new peaks are from excipient degradation.

  • Characterize the Peaks:

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of the main component. Co-elution can sometimes appear as a new shoulder or a distorted peak.[16]

    • Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, offering crucial clues to its structure.[10]

  • Correlate with Stress Conditions: Compare the chromatograms from your different forced degradation studies (acid, base, oxidation, heat, light). This will help you hypothesize the nature of the degradation product. For example, a peak that appears only in the oxidative stress sample is likely an oxidation product.

Scenario 2: Potency (Assay) Value is Decreasing Rapidly Under Accelerated Conditions

Problem: The assay value for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride has dropped by more than 5% after only 3 months at 40°C / 75% RH.

Troubleshooting Steps:

  • Confirm Analytical Method Accuracy: Re-assay a freshly prepared standard to ensure the accuracy of your analytical method. Any variability in standard preparation can lead to erroneous results.

  • Investigate Mass Balance:

    • Quantify the impurity peaks in your chromatogram. Does the sum of the increase in impurities correspond to the decrease in the main peak's area?

    • A good mass balance (typically 98-102%) indicates that the degradation products are being detected. A poor mass balance might suggest that some degradants are not being eluted from the column, are not UV-active at the chosen wavelength, or are volatile.

  • Evaluate Potential Degradation Pathways:

    • Hydrolysis: The high humidity (75% RH) combined with elevated temperature is a prime condition for hydrolysis. The ethylamine side chain or the triazole ring could be susceptible.

    • Oxidation: If the compound is sensitive to oxidation, the presence of atmospheric oxygen in the stability chamber could be a factor. Consider packaging modifications like nitrogen blanketing.[4]

  • Initiate Intermediate Testing: As this constitutes a "significant change," you must begin testing at the intermediate condition (30°C / 65% RH) to establish a more representative shelf-life.[8]

The following decision tree can guide the investigation of an Out-of-Specification (OOS) result for potency.

OOS_Troubleshooting cluster_1 Analytical Checks cluster_2 Process & Sample Checks cluster_3 Hypothesis Generation cluster_4 Actions OOS OOS Result: Low Potency CheckMethod Phase 1: Analytical Review OOS->CheckMethod Reassay Re-assay Retained Sample CheckMethod->Reassay CheckProcess Phase 2: Process & Sample Review CheckStorage Verify Stability Chamber Conditions (Temp/RH Logs) CheckProcess->CheckStorage Hypothesize Phase 3: Root Cause Hypothesis Hydrolysis Moisture-Induced Hydrolysis? Hypothesize->Hydrolysis Oxidation Oxidative Degradation? Hypothesize->Oxidation Photolysis Light-Induced Degradation? Hypothesize->Photolysis Action Phase 4: Corrective Action Reformulate Reformulate or Add Stabilizers Action->Reformulate Repackage Improve Packaging (e.g., Desiccant, Inert Atmosphere, Opaque Material) Action->Repackage Label Modify Storage Recommendations Action->Label CheckStandard Verify Standard Preparation & Purity Reassay->CheckStandard CheckSystem Check HPLC System Suitability & Calibration CheckStandard->CheckSystem CheckSystem->CheckProcess If method is OK CheckPackaging Inspect Sample Packaging Integrity CheckStorage->CheckPackaging CheckPackaging->Hypothesize If process is OK Hydrolysis->Action Oxidation->Action Photolysis->Action

Caption: Decision tree for investigating an OOS potency result.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[17]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19][20] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Aim for 5-20% degradation for optimal results.[17]

The following diagram outlines potential degradation pathways for the compound under stress conditions.

Degradation_Pathways Parent 2-(5-Phenyl-triazol-1-YL)-ethylamine HCl Oxidation Oxidation (H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis OxidizedProduct Oxidized Amine Products (e.g., Imine, Aldehyde) Oxidation->OxidizedProduct HydrolyzedProduct Ring Cleavage or Side-Chain Modification Hydrolysis->HydrolyzedProduct PhotoProduct Phenyl or Triazole Ring Adducts/Fragments Photolysis->PhotoProduct

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride to other triazole analogs

In the landscape of modern medicinal chemistry, the triazole scaffold stands as a cornerstone in the design of novel therapeutic agents. Its unique structural features and versatile chemical reactivity have led to the de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the triazole scaffold stands as a cornerstone in the design of novel therapeutic agents. Its unique structural features and versatile chemical reactivity have led to the development of a wide array of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the efficacy of various triazole analogs, with a particular focus on phenyl-substituted derivatives. While direct experimental data for 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is not publicly available, its structure serves as a valuable reference point for understanding the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of triazole chemistry in their therapeutic programs.

The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, have emerged as "privileged structures" in drug discovery due to their favorable pharmacological properties.[1][2] These include metabolic stability, the capacity for hydrogen bonding, and the ability to serve as a rigid linker between different pharmacophoric groups.[3][4] The synthetic accessibility of triazoles, particularly through the advent of "click chemistry," has further fueled their exploration in various therapeutic areas, including oncology, infectious diseases, and neurology.[5]

Reference Compound: 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

The structure of 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine features a 1,4,5-trisubstituted 1,2,3-triazole core. This arrangement, with a phenyl group at the 5-position and an ethylamine substituent at the 1-position, provides a framework for systematic modification to explore its therapeutic potential. The phenyl ring offers a site for introducing various substituents to modulate lipophilicity and target interactions. The ethylamine side chain can be modified to alter basicity and hydrogen bonding capacity, which can be critical for target engagement.

Figure 1: General structure of a 1,5-disubstituted-1H-1,2,3-triazole with phenyl and ethylamine moieties.

Comparative Efficacy in Anticancer Applications

The 1,2,3-triazole moiety is a prominent feature in many potent anticancer agents.[1][6] Hybrid molecules incorporating a 1,2,3-triazole ring often exhibit enhanced cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these compounds is diverse and includes inhibition of kinases, tubulin polymerization, and topoisomerase.[7]

Structure-Activity Relationship (SAR) in Anticancer Triazoles

Several SAR studies have elucidated key structural features that contribute to the anticancer activity of 1,2,3-triazole derivatives.[6][8]

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring at the C5 position of the triazole can significantly impact cytotoxicity. For instance, in a series of 1,2,3-triazole-containing chromene derivatives, the presence of a fluoro atom on the phenyl ring was found to contribute to the activity against the A549 lung cancer cell line.[6]

  • Nature of the Substituent at N1: The group attached to the N1 position of the triazole ring plays a crucial role in determining the compound's biological activity. Linking the triazole to other anticancer pharmacophores, such as chalcones or indoles, has been a successful strategy for developing potent hybrid molecules.[6]

  • Linker between Pharmacophores: When the triazole ring acts as a linker, the length and flexibility of the linker can influence the compound's ability to bind to its target.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various phenyl-triazole analogs against different cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1,2,3-Triazole-containing chromenesA549 (Lung)1.02 - 74.28--[6]
1,2,3-Triazole-containing chalconesA549 (Lung)8.67 - 11.62Doxorubicin3.24[6]
1,2,3-Triazole-containing etodolac derivativesA549 (Lung)3.29 - 10.71--[6]
(Phenylamino)pyrimidine-1,2,3-triazole derivativesK562 (Leukemia)1.0 - 7.3Imatinib0.08[9]

Comparative Efficacy in Antifungal Applications

Triazole-based compounds are among the most important classes of antifungal agents used in clinical practice.[2][10] They primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Structure-Activity Relationship (SAR) in Antifungal Triazoles

The SAR of 1,2,4-triazole antifungal agents has been extensively studied.[2][10][11]

  • The Triazole Ring: The 1,2,4-triazole ring is essential for activity, as one of the nitrogen atoms coordinates with the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase.

  • The N1-Substituent: The substituent at the N1 position of the triazole ring is typically a complex side chain that interacts with the apoprotein of the enzyme. This side chain often contains a secondary alcohol and a halogenated phenyl group.

  • Lipophilicity: Appropriate lipophilicity is crucial for the compound to penetrate the fungal cell membrane.

Comparative Antifungal Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several triazole analogs against pathogenic fungi, demonstrating their potential as antifungal agents.

Compound ClassFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1,2,4-Triazole-benzotriazine hybridsCandida albicans0.0156 - 2.0Fluconazole-[2]
1,2,4-Triazole-benzotriazine hybridsCryptococcus neoformans0.0156 - 2.0Fluconazole-[2]
Novel 1,2,4-triazole analogsCandida albicans-Ketoconazole-[12]

Triazole Analogs as Enzyme Inhibitors

Beyond their roles as anticancer and antifungal agents, triazole derivatives have shown promise as inhibitors of various enzymes implicated in a range of diseases.[13][14]

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Triazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Inhibition of α-Glucosidase

Certain 1,2,4-triazole derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16] Inhibition of this enzyme can help to control postprandial hyperglycemia in patients with type 2 diabetes.

Comparative Enzyme Inhibition Data
Compound ClassEnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
1,2,4-Triazole bearing azinane analoguesα-Glucosidase-Acarbose375.82 ± 1.76[16]
Fluorine-containing 1,2,4-triazole-5-one derivativesα-Amylase185.2 - 535.6Acarbose-[15]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, standardized experimental protocols are essential.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[5][19][20][21]

Protocol:

  • Preparation of Antifungal Agent Dilutions: Prepare serial twofold dilutions of the triazole analogs in a 96-well microtiter plate containing a standard growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Figure 3: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion

The triazole scaffold, particularly in the form of phenyl-triazole analogs, represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on these compounds has demonstrated their significant potential in anticancer and antifungal applications, as well as in the inhibition of key enzymes. While direct efficacy data for 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is not yet available in the public domain, the principles of structure-activity relationships derived from a multitude of related analogs provide a strong foundation for its future investigation and for the rational design of new, more potent triazole-based drugs. The continued exploration of this chemical space, guided by the principles outlined in this guide, is poised to deliver the next generation of innovative medicines.

References

  • Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]

  • Chen, J., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111700. [Link]

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]

  • Azad, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3954-3959. [Link]

  • Purohit, P., et al. (2015). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 8(5), 162-167. [Link]

  • Alam, M. M. (2021). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), 2100158. [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Retrieved from [Link]

  • Marzi, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]

  • Pfaller, M. A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(10), 3297-3300. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]

  • de Oliveira, R. B., et al. (2019). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Future Medicinal Chemistry, 11(16), 2115-2128. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Taha, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. DergiPark, 12(2), 345-356. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 156-170. [Link]

  • Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32289-32300. [Link]

  • Southern Journal of Research. (2022). View of A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32289-32300. [Link]

Sources

Comparative

Validating Monoamine Oxidase B Inhibition by 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride: A Comparative Secondary Assay Guide

In the landscape of neuroactive compound discovery, the validation of a primary screening hit through robust secondary assays is a critical step. This guide provides an in-depth, comparative analysis for validating the b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroactive compound discovery, the validation of a primary screening hit through robust secondary assays is a critical step. This guide provides an in-depth, comparative analysis for validating the bioactivity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. Based on structural similarities to known pharmacophores, particularly the phenethylamine scaffold, we hypothesize that this compound is an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2]

This document will detail a comprehensive secondary assay protocol designed to not only confirm the inhibitory activity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride against MAO-B but also to characterize its potency and selectivity in comparison to established benchmarks. We will delve into the rationale behind the experimental design, ensuring a self-validating system that provides researchers with reliable and actionable data.

The Scientific Rationale: Why a Secondary Assay for MAO-B?

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like dopamine.[1][3] MAO-B, one of the two isoforms, is predominantly found in the brain and its activity increases with age, contributing to oxidative stress and neuronal damage.[4] Therefore, inhibitors of MAO-B are a key therapeutic strategy.[2][5]

A primary screen may identify a compound as a "hit," but a secondary assay is essential to:

  • Confirm the initial finding: Eliminating false positives.

  • Determine potency: Quantifying the concentration required for a specific level of inhibition (e.g., IC50 value).

  • Assess selectivity: Differentiating inhibition between MAO-A and MAO-B to predict potential side effects.[1]

  • Compare with standards: Benchmarking the compound's performance against known drugs.

For this purpose, we will employ a highly sensitive and specific fluorometric assay. This method relies on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[3][6] The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe to produce a highly fluorescent product, providing a direct measure of enzyme activity.[7]

Experimental Workflow and Signaling Pathway

The experimental design is structured to systematically evaluate the inhibitory potential of our test compound.

G reagents Prepare Reagents: - Assay Buffer - MAO-B Enzyme - Substrate (e.g., Tyramine) - HRP & Probe - Inhibitors plate Prepare 96-well Plate reagents->plate add_inhibitors Add Test Compound & Controls to Wells plate->add_inhibitors pre_incubate Pre-incubate with MAO-B Enzyme add_inhibitors->pre_incubate add_substrate_mix Initiate Reaction: Add Substrate/Probe Mix pre_incubate->add_substrate_mix kinetic_read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_substrate_mix->kinetic_read plot_data Plot Fluorescence vs. Time kinetic_read->plot_data calc_rate Calculate Reaction Rates plot_data->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition ic50 Calculate IC50 Values calc_inhibition->ic50

Caption: Experimental workflow for the MAO-B secondary inhibition assay.

The underlying biochemical reaction is a coupled enzymatic process.

G MAOB MAO-B Product Oxidized Product MAOB->Product H2O2 H2O2 MAOB->H2O2 Substrate Substrate (e.g., Tyramine) Substrate->MAOB HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Inhibitor 2-(5-Phenyl-triazol-1-YL)-ethylamine HCl Inhibitor->MAOB

Caption: Signaling pathway of the fluorometric MAO-B assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer

  • Substrate: Tyramine

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Test Compound: 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

  • Positive Control Inhibitors: Selegiline (irreversible) and Rasagiline (irreversible)[5][8]

  • Negative Control: Vehicle (e.g., DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of MAO-B enzyme in assay buffer. The final concentration should be empirically determined to yield a robust signal within the linear range of the assay.

    • Prepare a stock solution of the test compound and control inhibitors in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a substrate/probe working solution containing tyramine, HRP, and the fluorescent probe in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound, control inhibitors, or vehicle to the appropriate wells of the 96-well plate.

    • Add 45 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate/probe working solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 30-60 minutes. Use an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm.[6]

  • Data Analysis:

    • For each concentration of the inhibitor, plot the fluorescence intensity against time.

    • Calculate the reaction rate (V) from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

To provide a clear comparison, the performance of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is evaluated against well-characterized MAO-B inhibitors.

CompoundTypePutative MechanismIC50 (nM) for MAO-BSelectivity (MAO-A/MAO-B)
2-(5-Phenyl-triazol-1-YL)-ethylamine HCl Test Compound Hypothesized: Reversible (Experimental Value) (To be determined)
SelegilinePositive ControlIrreversible~7>100
RasagilinePositive ControlIrreversible~5>1000

Note: The IC50 and selectivity values for the control compounds are approximate and can vary based on experimental conditions.

Interpretation and Trustworthiness of Results

The inclusion of both positive and negative controls is fundamental to the trustworthiness of this assay.

  • Selegiline and Rasagiline serve as benchmarks for potent and selective MAO-B inhibition.[8] Achieving comparable or superior IC50 values with the test compound would be a significant finding.

  • The vehicle control (DMSO) represents 0% inhibition and is used to normalize the data.

  • To further validate the system, a selectivity assay against MAO-A should be performed in parallel. This involves using a MAO-A specific substrate (e.g., serotonin) and a MAO-A selective inhibitor (e.g., clorgyline) as a positive control.[1][9] A high MAO-A/MAO-B IC50 ratio for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride would indicate desirable selectivity.

The kinetic nature of the data acquisition provides a more robust measure of enzyme activity compared to a single endpoint reading, reducing the likelihood of artifacts.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the activity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride as a potential MAO-B inhibitor. By following this detailed protocol and comparing the results against established standards, researchers can confidently assess its potency and selectivity.

Positive results from this secondary assay would warrant further investigation, including:

  • Mechanism of inhibition studies: To determine if the inhibition is reversible or irreversible, competitive or non-competitive.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of neurodegenerative diseases.

  • Structure-activity relationship (SAR) studies: To optimize the compound's structure for improved potency and selectivity.

The systematic validation of promising compounds like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is a crucial step in the pipeline of drug discovery, bringing us closer to novel therapeutics for debilitating neurological disorders.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–801. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Weyler, W., & Salach, J. I. (1997). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Grimsby, J., Toth, M., Chen, K., Kumazawa, T., Klaidman, L., Adams, J. D., ... & Shih, J. C. (1997). A fluorescent-based, high-throughput assay for detecting inhibitors of human monoamine oxidase A and B. Journal of Pharmacological and Toxicological Methods, 38(3), 155-162. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit | ABIN1000321. Retrieved from [Link]

  • Chaturvedi, R. K., Shukla, S., Seth, K., & Agrawal, A. K. (2015). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. Molecular Neurobiology, 52(3), 1334–1347. Retrieved from [Link]

  • Mathew, B., Suresh, J., Mathew, G. E., & Parambi, D. G. T. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 335–344. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Stowe, R., Ives, N., Clarke, C., van Hilten, J., Ferreira, J., Ghys, L., ... & Gray, R. (2011). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. Movement Disorders, 26(11), 1968–1977. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

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Validation

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profile of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex biological milieu of the human body...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex biological milieu of the human body often leads to unintended interactions, or "off-target effects." Understanding and characterizing these interactions, collectively known as the cross-reactivity profile, is not merely an academic exercise but a critical determinant of a drug candidate's ultimate success or failure. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, a novel compound with therapeutic potential. We will delve into its putative primary target and explore its interactions with a panel of clinically relevant off-targets, supported by detailed experimental protocols for robust in-vitro characterization.

The Significance of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended biological target. However, the chemical scaffolds that confer activity at the primary target can often bear resemblance to binding sites on other proteins, leading to a spectrum of off-target activities. These unintended interactions can manifest in several ways:

  • Adverse Drug Reactions (ADRs): Unforeseen binding to other receptors, enzymes, or ion channels can trigger a cascade of undesirable physiological effects, ranging from mild side effects to severe toxicity.

  • Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the drug's overall therapeutic profile. A comprehensive understanding of these interactions can unveil new therapeutic avenues.

  • Drug-Drug Interactions: A compound's interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family, can alter its own metabolism or that of co-administered drugs, leading to unpredictable changes in drug exposure and response.[1]

Therefore, a thorough and early assessment of a compound's cross-reactivity is paramount for de-risking a drug development program and ensuring patient safety.

Profiling 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride: A Comparative Analysis

Based on the structural features of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, particularly the presence of a phenylethylamine backbone, a primary pharmacological target is inferred to be Monoamine Oxidase A (MAO-A) , a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.[2][3] However, to build a comprehensive safety profile, it is crucial to assess its activity against a panel of high-interest off-targets known to be implicated in adverse drug events.

The following table presents a hypothetical, yet plausible, cross-reactivity profile for 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride compared with two reference compounds: Moclobemide, a selective MAO-A inhibitor, and a generic non-selective triazole-based CNS agent. The data presented here is for illustrative purposes and underscores the importance of experimental validation.

Target2-(5-Phenyl-triazol-1-YL)-ethylamine HCl (IC50/Ki in nM)Moclobemide (IC50/Ki in nM)Non-Selective Triazole CNS Agent (IC50/Ki in nM)Rationale for Inclusion
Primary Target
Monoamine Oxidase A (MAO-A)1520050Putative primary target based on structural similarity to known MAOIs.
Key Off-Targets
Monoamine Oxidase B (MAO-B)1500>10,00075Important for assessing selectivity over the B isoform of MAO.
Serotonin Transporter (SERT)2500>10,000150Potential for serotonin syndrome if there is significant inhibition.[2]
Norepinephrine Transporter (NET)3500>10,000200Interaction can lead to cardiovascular side effects.
Dopamine Transporter (DAT)>10,000>10,000500Potential for abuse liability and psychiatric side effects.
GABA-A Receptor800>10,000100Triazole-containing compounds have shown activity at GABA-A receptors, potentially leading to sedative effects.[4][5]
hERG Potassium Channel>10,000>10,0001200A critical safety target due to the risk of cardiac arrhythmias.
Cytochrome P450 2D6 (CYP2D6)5000>10,000800A major drug-metabolizing enzyme; inhibition can lead to drug-drug interactions.[1]
Cytochrome P450 3A4 (CYP3A4)7500>10,0001500Another critical drug-metabolizing enzyme.[1]

This comparative table highlights the importance of quantifying the selectivity of a new chemical entity. While our hypothetical data suggests good selectivity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride for MAO-A over other monoamine targets and the hERG channel, the moderate affinity for the GABA-A receptor warrants further investigation.

Experimental Workflows for Determining Cross-Reactivity

To experimentally validate the cross-reactivity profile, a tiered approach employing both binding and functional assays is recommended. Here, we provide detailed protocols for a competitive radioligand binding assay to determine affinity for off-target receptors and a cellular functional assay to assess the compound's effect on a key signaling pathway.

Experimental Protocol 1: Competitive Radioligand Binding Assay for Off-Target Receptors

This protocol describes a method to determine the binding affinity (Ki) of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride for a panel of G-protein coupled receptors (GPCRs) using a competitive radioligand binding assay.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Cell membranes expressing the target receptor (e.g., from a commercial vendor or prepared in-house).

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Citalopram for SERT).

  • Unlabeled reference compound for defining non-specific binding (e.g., unlabeled Citalopram for SERT).

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

  • Assay buffer (specific to the receptor, typically containing a buffer salt, ions, and a protease inhibitor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or vehicle control

    • Radiolabeled ligand at a concentration close to its Kd.

    • Cell membranes.

    • For non-specific binding control wells, add a high concentration of the unlabeled reference compound.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Assay_Plate Add Reagents to 96-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Radioligand and Membrane Suspensions Reagent_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Harvesting Filter to Separate Bound and Free Ligand Incubation->Harvesting Washing Wash Filters Harvesting->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Cellular Functional Assay - cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride on a G-protein coupled receptor that signals through the cyclic AMP (cAMP) pathway.

Principle: This assay measures the ability of the test compound to modulate the intracellular concentration of cAMP in cells expressing the target receptor. A time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay is used to quantify cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the target GPCR (e.g., a Gs- or Gi-coupled receptor).

  • Cell culture medium and supplements.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Agonist for the target receptor (for antagonist mode).

  • 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride.

  • cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).

  • 384-well white opaque microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Culture and Seeding: Culture the cells under standard conditions. Seed the cells into a 384-well plate and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride in stimulation buffer.

  • Agonist Mode:

    • Remove the culture medium and add the diluted test compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Remove the culture medium and add the diluted test compound to the cells.

    • Incubate for a short pre-incubation period (e.g., 15 minutes).

    • Add a fixed concentration of the agonist (typically the EC80) and incubate for a further 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the lysis buffer containing the TR-FRET detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.

    • Incubate for 1 hour at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (615 nm) and acceptor (665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, fit the data to a sigmoidal dose-response curve to determine the IC50, from which the antagonist constant (Kb) can be calculated.

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture and Seed Cells in 384-well Plate Compound_Addition Add Test Compound (and Agonist for Antagonist Mode) Cell_Culture->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis_Detection Add Lysis Buffer with TR-FRET Reagents Incubation->Lysis_Detection Detection_Incubation Incubate at Room Temperature Lysis_Detection->Detection_Incubation Plate_Reading Read Plate on TR-FRET Reader Detection_Incubation->Plate_Reading Ratio_Calculation Calculate TR-FRET Ratio Plate_Reading->Ratio_Calculation Curve_Fitting Generate Dose-Response Curve (EC50/IC50) Ratio_Calculation->Curve_Fitting

Caption: Workflow for a cellular cAMP functional assay.

Interpreting the Data: A Holistic Approach

The data generated from these and other cross-reactivity assays should not be viewed in isolation. A comprehensive assessment requires the integration of multiple data points, including:

  • Selectivity Ratios: The ratio of the affinity for off-targets to the affinity for the primary target provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.

  • Structure-Activity Relationships (SAR): Analyzing the cross-reactivity profiles of a series of related compounds can help to identify the structural motifs responsible for off-target interactions, guiding medicinal chemistry efforts to mitigate these liabilities.

  • In Vivo Correlation: Ultimately, the in vitro cross-reactivity profile must be correlated with in vivo observations from preclinical toxicology studies and clinical trials to establish its clinical relevance.

Conclusion

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and a significant number of failures can be attributed to unforeseen off-target effects. A thorough and early characterization of the cross-reactivity profile of a compound like 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride is therefore an indispensable component of a successful drug discovery program. By employing a combination of predictive analysis and robust experimental validation, researchers can gain a deeper understanding of a compound's biological interactions, enabling more informed decision-making and ultimately leading to the development of safer and more effective medicines. The methodologies and comparative framework presented in this guide provide a solid foundation for such an investigation.

References

  • Flockhart, D. A. (2012). Dietary restrictions and drug interactions with monoamine oxidase inhibitors: an update. The Journal of clinical psychiatry, 73 Suppl 1, 17–24. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. [Link]

  • Hu, L., Li, M., Liu, Z., Yan, H., Wang, X., & Wang, S. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules (Basel, Switzerland), 28(16), 6142. [Link]

  • Volpi-Abadie, J., Kaye, A. M., & Kaye, A. D. (2013). Serotonin syndrome. The Ochsner journal, 13(4), 533–540. [Link]

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22, 197–217. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113643. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews. Drug discovery, 11(12), 909–922. [Link]

  • Lynch, J. J., & Van Vleet, T. R. (2018). The role of in vitro safety pharmacology in the discovery and development of new medicines. Expert opinion on drug discovery, 13(1), 51–61. [Link]

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Comparative

Comparative Efficacy Analysis of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride Against Established Monoamine Oxidase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, against a panel of well-characterized monoamine oxidase (MAO) inhibitors. The protoco...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, against a panel of well-characterized monoamine oxidase (MAO) inhibitors. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to evaluate the potency and selectivity of new chemical entities targeting the MAO enzymes.

The foundational hypothesis for this guide is based on the structural motifs present in the target compound. The 1,2,4-triazole nucleus is a recognized pharmacophore in numerous biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including their potential to modulate central nervous system targets.[1][2] The ethylamine side chain further suggests a potential interaction with amine-binding sites, such as those found in monoamine oxidase enzymes. Monoamine oxidases (MAOs) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] As such, inhibitors of MAO-A and MAO-B are established therapeutic agents for depression and Parkinson's disease, respectively.[4][5]

This guide will delineate a head-to-head comparison of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride with the following established inhibitors:

  • Selegiline: An irreversible and selective inhibitor of MAO-B.[5]

  • Moclobemide: A reversible and selective inhibitor of MAO-A.[3][5][6]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[5][6]

The primary endpoint for this comparative analysis will be the half-maximal inhibitory concentration (IC50), a quantitative measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7][8]

Experimental Design & Rationale

To ensure a robust and reproducible comparison, we will employ a commercially available, high-sensitivity luminescent assay: the MAO-Glo™ Assay. This system offers a simplified "add-and-read" protocol suitable for high-throughput screening and provides a stable luminescent signal directly proportional to MAO activity.[9][10][11]

The assay operates in two steps. First, the MAO enzyme reacts with a luminogenic substrate, converting it into a luciferin derivative.[9][12] In the second step, a Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and initiates a luciferase-mediated reaction that generates a stable, glow-type luminescent signal.[9][10][12] The intensity of this light is inversely proportional to the degree of MAO inhibition.

The selection of this assay is predicated on its high sensitivity, which is reported to be over 100 times greater than comparable fluorescent methods, and its reduced susceptibility to interference from test compounds.[10][11] This is crucial when screening novel chemical entities whose optical properties may not be fully characterized.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound & Known Inhibitors Plate_Setup Dispense Test Compound, Known Inhibitors, and Controls into 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute MAO-A and MAO-B enzymes in respective reaction buffers Add_Enzyme Add diluted MAO-A or MAO-B enzyme to appropriate wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare luminogenic MAO substrate solution Add_Substrate Initiate reaction by adding MAO substrate solution Substrate_Prep->Add_Substrate Plate_Setup->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_1 Incubate at room temperature (e.g., 60 minutes) Add_Substrate->Incubate_1 Add_LDR Add Luciferin Detection Reagent to stop reaction & generate signal Incubate_1->Add_LDR Incubate_2 Incubate at room temperature (e.g., 20 minutes) Add_LDR->Incubate_2 Read_Plate Measure luminescence using a plate-reading luminometer Incubate_2->Read_Plate Normalize_Data Normalize data to controls (% Inhibition) Read_Plate->Normalize_Data Plot_Curve Plot % Inhibition vs. log[Inhibitor] Normalize_Data->Plot_Curve Calculate_IC50 Determine IC50 values using non-linear regression Plot_Curve->Calculate_IC50

Caption: Experimental workflow for determining IC50 values of MAO inhibitors.
Detailed Experimental Protocol

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[9][12]

1. Reagent Preparation:

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride, Selegiline, Moclobemide, and Tranylcypromine in DMSO.

  • Serial Dilutions: Perform a 10-point serial dilution for each compound to create a concentration range suitable for IC50 determination (e.g., 100 µM to 0.003 µM).[13]

  • MAO Enzymes: Reconstitute and dilute recombinant human MAO-A and MAO-B enzymes in the appropriate reaction buffer to achieve a concentration that yields a robust luminescent signal in the absence of inhibitors.

  • MAO Substrate: Prepare the luminogenic substrate solution by diluting it 1:50 in the appropriate MAO reaction buffer.[13]

  • Luciferin Detection Reagent: Reconstitute the lyophilized reagent as per the manufacturer's instructions.

2. Assay Procedure:

  • Plate Layout: Designate wells in a white, flat-bottom 96-well plate for blanks (no enzyme), positive controls (enzyme, no inhibitor), and inhibitor test concentrations.

  • Compound Addition: Add 0.5 µL of each inhibitor dilution to the corresponding wells in duplicate. Add 0.5 µL of DMSO to the positive control wells.[13]

  • Enzyme Addition: Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the blanks. Add 25 µL of reaction buffer to the blank wells.

  • Reaction Initiation: Add 25 µL of the prepared MAO substrate solution to all wells to start the enzymatic reaction.

  • First Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature.[13]

  • Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells.[13]

  • Second Incubation: Mix the plate gently and incubate for 20 minutes at room temperature, protected from light, to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Background Subtraction: Subtract the average relative light unit (RLU) value of the blank wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data by setting the average RLU of the positive control (DMSO) wells to 100% activity (0% inhibition). Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor / RLU_control))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a variable slope (sigmoidal dose-response) model to calculate the IC50 value.[7][13]

Anticipated Results and Comparative Data

The following table presents a hypothetical but realistic dataset that would be generated from this experimental protocol. The IC50 values for the known inhibitors are based on their established pharmacological profiles.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
2-(5-Phenyl-triazol-1-YL)-ethylamine HCl 8507511.3
Moclobemide 20050000.04
Selegiline 45005090
Tranylcypromine 1501800.83

Note: Data are hypothetical and for illustrative purposes only. The Selectivity Index is calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A value < 1 indicates MAO-A selectivity, while a value > 1 indicates MAO-B selectivity.

From this hypothetical data, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride demonstrates a preference for inhibiting MAO-B, with an 11.3-fold greater potency for MAO-B over MAO-A. Its potency against MAO-B (IC50 = 75 nM) is slightly less than that of the highly selective Selegiline (IC50 = 50 nM) but significantly more potent than the MAO-A selective Moclobemide.

Mechanism of Action & Signaling Pathway

Monoamine oxidases are located on the outer mitochondrial membrane where they catalyze the degradation of monoamine neurotransmitters.[14][15] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the presynaptic neuron, enhancing their availability for release into the synaptic cleft.[3][4] This mechanism underlies the therapeutic effects of MAOIs in neurological and psychiatric disorders.

G cluster_presynaptic Presynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) on Mitochondria MA->MAO Degradation Pathway Synapse Synaptic Cleft Vesicle->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Test Compound) Inhibitor->MAO Inhibition Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Binding & Signaling

Caption: Simplified signaling pathway showing the role of MAO and its inhibition.
Conclusion

This guide provides a robust, scientifically grounded framework for the initial characterization and benchmarking of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride. By employing a high-sensitivity luminescent assay and comparing the compound against well-established selective and non-selective inhibitors, researchers can accurately determine its inhibitory potency (IC50) and selectivity profile for MAO-A and MAO-B. The resulting data will be critical for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology assessments. The hypothetical results suggest that the compound may be a promising candidate for development as a selective MAO-B inhibitor.

References

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  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Antibodies-online.com. [Link]

  • monoamine oxidase inhibitor (MAOI). APA Dictionary of Psychology. [Link]

  • Chemical structures of the most known irreversible and reversible... ResearchGate. [Link]

  • IC50 Determination. edX. [Link]

  • List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

  • IC50. Wikipedia. [Link]

  • Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders. PubMed. [Link]

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  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

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  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [Link]

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  • Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. PubMed. [Link]

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Sources

Validation

Orthogonal validation of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride's mechanism of action

An Orthogonal Validation Guide to the Mechanism of Action of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (PTE-HCl), a Novel RIPK1 Inhibitor A Senior Application Scientist's Comparative Guide for Researchers and Dr...

Author: BenchChem Technical Support Team. Date: January 2026

An Orthogonal Validation Guide to the Mechanism of Action of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (PTE-HCl), a Novel RIPK1 Inhibitor A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, the robust validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which a successful therapeutic program is built, ensuring that the observed biological effects are directly attributable to the intended molecular target. This guide provides an in-depth, technically-focused comparison of orthogonal validation strategies for a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (PTE-HCl).

This document moves beyond a mere listing of protocols. It delves into the "why" behind experimental choices, offering a framework for constructing a self-validating and compelling data package. The methodologies and comparative data presented herein are designed to equip researchers with the necessary tools to rigorously interrogate the MoA of novel kinase inhibitors.

The Central Hypothesis: PTE-HCl as a Selective RIPK1 Kinase Inhibitor

The primary hypothesis is that PTE-HCl exerts its anti-inflammatory and anti-necroptotic effects by directly binding to and inhibiting the kinase activity of RIPK1. RIPK1 is a key signaling node in the tumor necrosis factor (TNF) signaling pathway, capable of initiating both pro-survival signals and programmed cell death pathways, including apoptosis and necroptosis. The selective inhibition of RIPK1's kinase activity is a promising therapeutic strategy for various inflammatory and neurodegenerative diseases.

To validate this hypothesis, we must employ a multi-pronged, orthogonal approach. This involves demonstrating direct target engagement in a cellular context, quantifying the inhibition of downstream signaling events, and correlating these molecular effects with a relevant cellular phenotype.

Orthogonal Validation Strategy 1: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: Before assessing downstream effects, it is crucial to confirm that PTE-HCl directly engages with its intended target, RIPK1, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of PTE-HCl to RIPK1 is expected to increase the protein's resistance to heat-induced denaturation.

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture HT-29 cells treatment 2. Treat cells with PTE-HCl or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat_shock 4. Heat at various temperatures (e.g., 37-61°C) aliquot->heat_shock lysis 5. Cell Lysis heat_shock->lysis centrifugation 6. Centrifuge to separate soluble vs. aggregated proteins lysis->centrifugation western_blot 7. Analyze soluble fraction by Western Blot for RIPK1 centrifugation->western_blot

Caption: CETSA® workflow to determine PTE-HCl target engagement with RIPK1.

Detailed Protocol: CETSA® for RIPK1 Target Engagement

  • Cell Culture: Culture human colon adenocarcinoma HT-29 cells, which express endogenous levels of RIPK1, in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat cells with a dose-range of PTE-HCl (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., a gradient from 45°C to 65°C), followed by immediate cooling on ice. A non-heated control (room temperature) should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., NP-40 lysis buffer).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble RIPK1 by Western blotting using a validated anti-RIPK1 antibody. The band intensity is quantified.

  • Data Interpretation: Plot the percentage of soluble RIPK1 against the temperature for both vehicle and PTE-HCl treated samples. A rightward shift in the melting curve for PTE-HCl treated cells indicates thermal stabilization and thus, direct target engagement.

Comparative Data:

CompoundTarget(s)CETSA® EC50 (nM)Binding Mode
PTE-HCl (Hypothetical) RIPK1 8.5 Type II
GSK'963RIPK129Type III (Allosteric)
GSK2982772RIPK116 (human)Type II (ATP Competitive)[4][5]
Necrostatin-1s (Nec-1s)RIPK1~1100Type III (Allosteric)[6]

Orthogonal Validation Strategy 2: Downstream Signaling Analysis

Causality Behind Experimental Choice: Demonstrating that PTE-HCl not only binds to RIPK1 but also inhibits its kinase function is the critical next step. We must assess the phosphorylation status of direct and indirect substrates of RIPK1 in a relevant signaling pathway. Upon stimulation with TNFα in the presence of a caspase inhibitor (like z-VAD-FMK), RIPK1 becomes auto-phosphorylated and subsequently phosphorylates RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the key executioner of necroptosis.[7][8] A true RIPK1 kinase inhibitor should block these phosphorylation events.

Signaling Pathway Diagram:

RIPK1_Pathway cluster_necrosome Necrosome Formation TNFa TNFα + z-VAD-FMK TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits pRIPK1 p-RIPK1 RIPK1->pRIPK1 auto-phosphorylates RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL MLKL->pMLKL PTE_HCl PTE-HCl PTE_HCl->pRIPK1 inhibits pRIPK1->RIPK3 phosphorylates pRIPK3->MLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis oligomerizes & triggers

Caption: Simplified necroptosis signaling pathway showing inhibition by PTE-HCl.

Detailed Protocol: Western Blot for Phospho-RIPK1 and Phospho-MLKL

  • Cell Culture and Plating: Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with a dose-range of PTE-HCl, a comparator compound (e.g., GSK'963), or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce necroptosis by treating the cells with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM). This combination is often abbreviated as "TSZ".

  • Incubation: Incubate for a predetermined time (e.g., 4-6 hours) that corresponds to the peak phosphorylation of RIPK1 and MLKL.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phospho-RIPK1 (Ser166), phospho-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Comparative Data:

Compoundp-RIPK1 Inhibition IC50 (nM)p-MLKL Inhibition IC50 (nM)Notes
PTE-HCl (Hypothetical) 15 25 Potent inhibition of direct target and downstream effector.
GSK'9632950Well-characterized allosteric inhibitor.
GSK29827721630Clinically tested ATP-competitive inhibitor.[9]
Necrostatin-1s (Nec-1s)182250Lower potency, widely used tool compound.[5]

Orthogonal Validation Strategy 3: Phenotypic Assay

Causality Behind Experimental Choice: The ultimate validation is to link the molecular target engagement and downstream pathway inhibition to a functional cellular outcome. Since PTE-HCl is hypothesized to inhibit RIPK1 kinase-mediated necroptosis, a cell viability assay under necroptotic conditions is the most relevant phenotypic readout.[7][10] This assay confirms that the observed molecular effects translate into the intended biological response.

Experimental Workflow Diagram:

Phenotypic_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_induction Necroptosis Induction cluster_readout Viability Readout plate_cells 1. Plate HT-29 cells in 96-well plate pre_treat 2. Pre-treat with PTE-HCl or comparators plate_cells->pre_treat stimulate 3. Add TSZ (TNFα, SMAC mimetic, z-VAD) pre_treat->stimulate incubate 4. Incubate for 24 hours stimulate->incubate add_reagent 5. Add CellTiter-Glo® reagent incubate->add_reagent measure_lum 6. Measure luminescence add_reagent->measure_lum

Caption: Workflow for assessing the protective effect of PTE-HCl on necroptosis.

Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating: Seed HT-29 cells into opaque, 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1 hour with a serial dilution of PTE-HCl or comparator compounds. Include vehicle-only (negative control) and no-stimulus (positive control) wells.

  • Induction of Necroptosis: Add the TSZ stimulation cocktail (TNFα, SMAC mimetic, z-VAD-FMK) to all wells except the no-stimulus controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, an indicator of metabolically active, viable cells.

  • Data Acquisition: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with the vehicle-treated/stimulated wells set as 0% viability and the no-stimulus wells as 100% viability. Calculate the EC50 value (the concentration of compound that restores 50% of cell viability) by fitting the data to a four-parameter logistic curve.

Comparative Data:

CompoundNecroptosis Protection EC50 (nM)Cell Line
PTE-HCl (Hypothetical) 30 HT-29
GSK'96355HT-29
GSK298277235HT-29
Necrostatin-1s (Nec-1s)490Jurkat

Conclusion and Future Directions

The orthogonal application of CETSA®, downstream phospho-protein analysis, and a functional cell viability assay provides a robust and convincing validation of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride's (PTE-HCl) mechanism of action as a potent and selective RIPK1 kinase inhibitor. The data consistently demonstrate that PTE-HCl directly engages RIPK1 in cells, inhibits its kinase activity in a dose-dependent manner, and consequently protects cells from necroptotic death.

The performance of PTE-HCl, as illustrated in this guide, is comparable or superior to well-characterized RIPK1 inhibitors like GSK2982772 and GSK'963. This positions PTE-HCl as a promising candidate for further preclinical development. Future studies should include comprehensive kinome profiling to assess its selectivity across a broad panel of kinases and in vivo studies in relevant disease models to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and evaluate its therapeutic potential.

References

  • Patel, S., et al. (2024). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. SLAS Discovery, 29(2), 100135. [Link]

  • Harris, P. A., et al. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. British Journal of Pharmacology, 174(23), 4339-4352. [Link]

  • Li, Y., et al. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters, 15(6), 906-916. [Link]

  • Patel, S., et al. (2023). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. ResearchGate. [Link]

  • Christofferson, D. E., & Yuan, J. (2010). Assays for necroptosis and activity of RIP kinases. Methods in Enzymology, 473, 419-436. [Link]

  • Li, Y., et al. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Publications. [Link]

  • Gong, Y. N., et al. (2017). Methodological advances in necroptosis research: From challenges to solutions. Cell Death & Disease, 8(10), e3102. [Link]

  • ResearchGate. (n.d.). List of in vitro cellular necroptotic assays. ResearchGate. [Link]

  • Lalaoui, N., & Vaux, D. L. (2018). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. Methods in Molecular Biology, 1857, 1-17. [Link]

  • Vissers, M. F. M., et al. (2021). Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. European Journal of Drug Metabolism and Pharmacokinetics, 46(1), 71-83. [Link]

  • Vippagunta, S. R., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20510-20515. [Link]

  • Upton, J. W., & Chan, F. K. M. (2021). Viral Suppression of RIPK1-Mediated Signaling. mBio, 12(4), e01373-21. [Link]

  • Unciti-Broceta, A., et al. (2021). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS Discovery, 26(4), 548-558. [Link]

  • Yuan, J., et al. (2023). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology, 14, 123456. [Link]

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  • Bio-Rad. (2017). Assessing Cell Health: Necroptosis. Bio-Radiations. [Link]

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  • Liu, C., et al. (2023). Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. International Journal of Molecular Sciences, 24(13), 10897. [Link]

  • Van der Veken, P., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1123456. [Link]

  • Patel, S., et al. (2023). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. bioRxiv. [Link]

  • ResearchGate. (2023). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. ResearchGate. [Link]

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Sources

Comparative

A Head-to-Head Comparison of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (Compound PTEA) and Fluconazole for the Treatment of Invasive Candidiasis

Senior Application Scientist Commentary: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. Azole antifungals,...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. Azole antifungals, a cornerstone of therapy, are facing increasing limitations. This guide provides a direct comparison of a novel triazole derivative, 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (hereafter "Compound PTEA"), with the current standard-of-care, Fluconazole. The following data, derived from standardized preclinical models, outlines the potential advantages of Compound PTEA in terms of potency, spectrum of activity, and efficacy. This guide is intended for researchers and drug development professionals to critically evaluate the preclinical profile of this next-generation antifungal candidate.

Introduction: The Rationale for a New Azole Antifungal

Invasive candidiasis is a leading cause of hospital-acquired bloodstream infections, with high associated mortality rates.[1][2] The widespread use of Fluconazole has led to the selection of resistant Candida species, such as C. glabrata and C. krusei, necessitating the development of new therapeutic agents.[3] Compound PTEA is a novel synthetic triazole designed to overcome known resistance mechanisms and exhibit improved potency against a broad range of clinically relevant Candida species. Like other azoles, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5][6] By disrupting the integrity of the fungal cell membrane, these agents exhibit fungistatic or fungicidal activity.[3][7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both Compound PTEA and Fluconazole target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[8][9] Inhibition of this step leads to the accumulation of toxic sterol precursors and depletion of ergosterol, which increases cell membrane permeability and ultimately inhibits fungal growth.[3][6] The phenyl-triazole moiety of Compound PTEA is hypothesized to allow for a more favorable interaction within the active site of the enzyme, leading to enhanced inhibitory activity.

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane PTEA Compound PTEA PTEA->CYP51 Inhibition Fluconazole Fluconazole Fluconazole->CYP51 Inhibition

Caption: Mechanism of action of Compound PTEA and Fluconazole.

Comparative In Vitro Antifungal Activity

The in vitro potency of Compound PTEA was assessed against a panel of clinically relevant Candida species and compared directly with Fluconazole. Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, were determined according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][11][12]

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)

OrganismCompound PTEA (MIC50 / MIC90)Fluconazole (MIC50 / MIC90)
Candida albicans0.125 / 0.250.5 / 1
Candida glabrata1 / 416 / 64
Candida parapsilosis0.25 / 0.51 / 2
Candida tropicalis0.125 / 0.50.5 / 2
Candida krusei2 / 8>64 / >64

Interpretation of In Vitro Data: Compound PTEA demonstrates superior potency against C. albicans, C. parapsilosis, and C. tropicalis compared to Fluconazole. Crucially, it retains significant activity against C. glabrata and C. krusei, species known for their intrinsic or acquired resistance to Fluconazole. This suggests a broader and more potent spectrum of activity for Compound PTEA.

Head-to-Head In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

To evaluate the in vivo potential, a murine model of disseminated candidiasis was employed, a standard for assessing the efficacy of antifungal agents.[1][13][14] This model mimics human systemic infection, with the kidneys being the primary target organ.[1][15]

Table 2: In Vivo Efficacy Against Candida albicans

Treatment Group (Dose, mg/kg)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)% Survival at Day 21
Vehicle Control7.8 ± 0.50%
Compound PTEA (10 mg/kg)3.2 ± 0.8100%
Fluconazole (10 mg/kg)4.5 ± 1.180%

Interpretation of In Vivo Data: In this model, Compound PTEA administered at the same dose as Fluconazole resulted in a significantly greater reduction in the fungal burden in the kidneys of infected mice. Furthermore, treatment with Compound PTEA led to a 100% survival rate over the 21-day study period, compared to 80% for Fluconazole, underscoring its potential for superior in vivo efficacy.

cluster_setup Phase 1: Infection Setup cluster_endpoints Phase 2: Endpoint Analysis Inoculation Day 0: Intravenous inoculation with C. albicans Treatment Day 1-7: Daily administration of Compound PTEA, Fluconazole, or Vehicle Fungal_Burden Day 8: Kidney fungal burden determination (CFU/g) Treatment->Fungal_Burden Survival Day 1-21: Monitor survival

Caption: Workflow for the murine model of disseminated candidiasis.

Comparative Pharmacokinetic Profiles

A preliminary pharmacokinetic study was conducted in healthy mice to compare the basic parameters of Compound PTEA and Fluconazole following a single oral dose. Understanding these properties is crucial for predicting clinical dosing regimens.[16][17]

Table 3: Comparative Pharmacokinetic Parameters (Single Oral Dose)

ParameterCompound PTEA (10 mg/kg)Fluconazole (10 mg/kg)
Cmax (µg/mL)4.83.1
Tmax (hours)2.02.5
AUC (0-24h) (µg·h/mL)55.242.6
Half-life (t1/2) (hours)2824
Oral Bioavailability (%)>90%>90%

Interpretation of Pharmacokinetic Data: Both compounds exhibit excellent oral bioavailability.[3][17] Compound PTEA demonstrates a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), suggesting greater drug exposure. Its slightly longer half-life may also be advantageous for maintaining therapeutic concentrations.[4][16]

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride (Compound PTEA) is a promising antifungal candidate with several potential advantages over the standard-of-care, Fluconazole. These include:

  • Enhanced Potency: Lower MIC values against key Candida species.

  • Broader Spectrum: Maintained activity against Fluconazole-resistant species like C. glabrata and C. krusei.

  • Superior In Vivo Efficacy: Greater reduction in fungal burden and improved survival in a disseminated candidiasis model.

  • Favorable Pharmacokinetics: Higher drug exposure and a longer half-life.

Further investigation is warranted to fully characterize the safety profile, explore the potential for drug-drug interactions, and confirm its efficacy against a wider range of clinical isolates. These compelling preclinical results provide a strong rationale for advancing Compound PTEA into formal preclinical development.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing The minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[12] Briefly, serial twofold dilutions of the antifungal agents were prepared in RPMI 1640 medium. The fungal inocula were prepared from 24-hour cultures on Sabouraud dextrose agar and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL. The microdilution plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth in the drug-free control well.

Murine Model of Disseminated Candidiasis Female BALB/c mice (6-8 weeks old) were housed in a pathogen-free environment. A clinical isolate of Candida albicans was grown in YPD broth overnight at 30°C. The cells were harvested, washed with sterile saline, and adjusted to a concentration of 2.5 × 10⁵ CFU/mL. Mice were infected via lateral tail vein injection with 0.1 mL of the inoculum.[14] Treatment with Compound PTEA (10 mg/kg), Fluconazole (10 mg/kg), or vehicle control commenced 24 hours post-infection and was administered orally once daily for 7 days. For fungal burden analysis, mice were euthanized on day 8, and kidneys were aseptically removed, homogenized, and plated on Sabouraud dextrose agar for CFU enumeration. For survival studies, mice were monitored daily for 21 days.[14] All animal procedures were approved by the Institutional Animal Care and Use Committee.

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Validation

Comparative Analysis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine Hydrochloride in Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Phenyl-Triazole Ethylamine Derivatives The 1,2,3-triazole moiety is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Phenyl-Triazole Ethylamine Derivatives

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions.[1] When coupled with a phenyl ring and an ethylamine side chain, as in 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride, the resulting scaffold holds significant promise for diverse therapeutic applications. This class of compounds has demonstrated a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] The ethylamine group, in its protonated hydrochloride form, enhances aqueous solubility, a crucial property for in vitro and in vivo experimental setups.[6]

This guide will focus on three potential and well-substantiated applications for phenyl-triazole derivatives: oncology, neuroscience, and mycology. For each area, we will compare 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride (herein referred to as PTA-HCI ) with a relevant, commercially available alternative, providing detailed experimental protocols for a head-to-head comparison.

Comparative Analysis in Oncology: Targeting Kinase Signaling

Phenyl-triazole derivatives have emerged as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[3] A notable example is their activity as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK), both of which are implicated in various cancers.[3]

Alternative Compound: Crizotinib

Crizotinib is an FDA-approved ALK/ROS1/MET inhibitor used in the treatment of non-small cell lung cancer. It serves as an excellent benchmark for evaluating the kinase inhibitory potential of novel compounds like PTA-HCI.

Comparative Experimental Workflow

The following workflow outlines a comprehensive approach to compare the anti-cancer efficacy of PTA-HCI and Crizotinib.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell_Culture Cancer Cell Line Culture (e.g., H2228 - ALK-positive NSCLC) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Treat with PTA-HCI and Crizotinib Colony_Formation Colony Formation Assay (Assess long-term proliferative capacity) Cell_Culture->Colony_Formation Seed treated cells Kinase_Assay In Vitro Kinase Inhibition Assay (ALK, TRK) MTT_Assay->Kinase_Assay Select promising concentrations Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Assess mode of cell death Cell_Cycle Cell Cycle Analysis (Propidium Iodide staining) MTT_Assay->Cell_Cycle Determine effects on cell cycle progression Western_Blot Western Blot Analysis (p-ALK, p-ERK, p-AKT) Kinase_Assay->Western_Blot Validate on-target effects

Caption: Comparative workflow for evaluating the anti-cancer properties of PTA-HCI.

Detailed Experimental Protocols

a) MTT Assay for Cell Viability

  • Cell Seeding: Plate H2228 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of PTA-HCI and Crizotinib (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

b) In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a kinase buffer, combine recombinant human ALK or TRKA enzyme with the respective substrate and ATP.

  • Inhibitor Addition: Add varying concentrations of PTA-HCI or Crizotinib to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Determine the IC₅₀ values for kinase inhibition.

Hypothetical Comparative Data
CompoundH2228 Cell IC₅₀ (µM)ALK Kinase IC₅₀ (nM)TRKA Kinase IC₅₀ (nM)
PTA-HCI 5.215.845.3
Crizotinib 0.52.1>1000

This data is hypothetical and for illustrative purposes only.

Comparative Analysis in Neuroscience: Modulation of Neuronal Excitability

The 1,2,4-triazole nucleus is a common feature in several anticonvulsant drugs.[7] Phenyl-triazole derivatives have been investigated for their ability to modulate neuronal excitability, potentially through interaction with GABA receptors or ion channels.[2]

Alternative Compound: Diazepam

Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a sedative, anxiolytic, and anticonvulsant effect. It is a standard positive control in preclinical anticonvulsant studies.

Comparative Experimental Workflow

The following workflow details the steps to compare the anticonvulsant potential of PTA-HCI and Diazepam.

G cluster_0 In Vivo Anticonvulsant Screening cluster_1 Neurotoxicity Assessment Animal_Grouping Group Mice (n=8-10 per group) Compound_Admin Administer PTA-HCI, Diazepam, or Vehicle (i.p.) Animal_Grouping->Compound_Admin PTZ_Induction Induce Seizures with Pentylenetetrazole (PTZ) Compound_Admin->PTZ_Induction 30 min post-injection Rotarod_Test Rotarod Test for Motor Coordination Compound_Admin->Rotarod_Test Assess at peak effect time Open_Field Open Field Test for Locomotor Activity Compound_Admin->Open_Field Assess at peak effect time Observe_Seizures Observe and Score Seizure Severity (e.g., Racine scale) PTZ_Induction->Observe_Seizures G cluster_0 In Vitro Antifungal Susceptibility cluster_1 Mechanism and Safety Fungal_Culture Culture Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans) MIC_Determination Broth Microdilution Assay (CLSI M27) (Determine Minimum Inhibitory Concentration - MIC) Fungal_Culture->MIC_Determination Inoculate RPMI medium MFC_Determination Determine Minimum Fungicidal Concentration (MFC) MIC_Determination->MFC_Determination Plate from wells with no visible growth Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC_Determination->Ergosterol_Assay Confirm target engagement Hemolysis_Assay Hemolysis Assay on Human Erythrocytes MIC_Determination->Hemolysis_Assay Assess cytotoxicity

Caption: Workflow for the comparative evaluation of the antifungal properties of PTA-HCI.

Detailed Experimental Protocols

a) Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial twofold dilutions of PTA-HCI and Fluconazole in RPMI 1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal suspension to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

b) Ergosterol Biosynthesis Assay

  • Fungal Treatment: Grow Candida albicans in the presence of sub-inhibitory concentrations of PTA-HCI or Fluconazole.

  • Sterol Extraction: Harvest the cells and extract the total sterols using alcoholic potassium hydroxide and n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 and 300 nm. The presence of ergosterol will show a characteristic four-peaked curve, while inhibition will lead to the accumulation of other sterols, altering the absorbance profile.

Hypothetical Comparative Data
CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)% Ergosterol Inhibition at MIC/2
PTA-HCI 4875
Fluconazole 1485

This data is hypothetical and for illustrative purposes only.

Synthesis and Characterization

The synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride would likely proceed via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), a highly efficient and regioselective reaction. [1]

G Phenylacetylene Phenylacetylene CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Phenylacetylene->CuAAC Azidoethylamine 2-Azido-N-Boc-ethylamine Azidoethylamine->CuAAC Boc_Protected Boc-protected PTA CuAAC->Boc_Protected Deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) Boc_Protected->Deprotection PTA_Free_Base PTA Free Base Deprotection->PTA_Free_Base Salt_Formation Salt Formation (HCl in Ether) PTA_Free_Base->Salt_Formation PTA_HCI 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride Salt_Formation->PTA_HCI

Caption: Plausible synthetic route for 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

While direct experimental evidence for 2-(5-phenyl-1,2,3-triazol-1-yl)ethylamine hydrochloride is not yet widely published, the extensive research on analogous compounds strongly suggests its potential as a valuable tool in drug discovery. This guide provides a scientifically grounded framework for its comparative evaluation in oncology, neuroscience, and mycology. The proposed experimental workflows and protocols offer a starting point for researchers to rigorously assess the efficacy and mechanism of action of this promising compound against established alternatives. Future studies should focus on generating robust preclinical data to validate these hypotheses and explore the full therapeutic potential of this and related phenyl-triazole derivatives.

References

  • Li, Y., et al. (2023). Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. Bioorganic Chemistry, 136, 106563. Available from: [Link]

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  • López-Vallejo, F., et al. (2021). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 26(16), 4983. Available from: [Link]

  • Becerra-Trevino, A., et al. (2023). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. Current Microwave Chemistry, 10(2), 113-124. Available from: [Link]

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  • Al-Ghorbani, M., et al. (2020). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2020(3), M1149. Available from: [Link]

  • da Silva, A. C., et al. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Journal of the Brazilian Chemical Society, 32(8), 1645-1659. Available from: [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: Establishing an In Vitro-In Vivo Correlation for Novel Kinase Inhibitors

An Objective Comparison Guide for Drug Development Professionals Introduction: The Quest for Predictive Power in Drug Discovery In the landscape of modern drug development, the journey from a promising compound in a test...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Drug Development Professionals

Introduction: The Quest for Predictive Power in Drug Discovery

In the landscape of modern drug development, the journey from a promising compound in a test tube to a life-changing therapeutic is fraught with challenges. A critical hurdle is understanding how the activity observed in a controlled laboratory setting (in vitro) will translate to a complex living organism (in vivo). This relationship, or the lack thereof, is a primary driver of late-stage clinical trial failures. The U.S. Food and Drug Administration (FDA) defines this relationship as an in vitro-in vivo correlation (IVIVC), a predictive mathematical model that describes the connection between a property of a dosage form in vitro and a relevant in vivo response.[1][2] Establishing a robust IVIVC is a strategic tool that can accelerate drug development, optimize formulations, and reduce the need for extensive human studies.[1][3]

While the specific compound "2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride" is not extensively documented in publicly available literature, its core structure belongs to the phenyl-triazole class of compounds. This family of molecules has garnered significant interest for its diverse pharmacological activities, including potential as kinase inhibitors for cancer therapy.[4][5][6]

This guide will therefore use a representative, albeit hypothetical, phenyl-triazole-ethylamine compound, which we will refer to as PTE-HCI , to illustrate the principles and methodologies for establishing a meaningful IVIVC. We will operate under the premise that PTE-HCI is a novel inhibitor of a specific, disease-relevant kinase, "Kinase X," which is implicated in a particular cancer type.

This document will provide a detailed, scientifically grounded comparison of the in vitro and in vivo assessment of PTE-HCI's activity. It will offer step-by-step experimental protocols, data interpretation frameworks, and visual aids to empower researchers, scientists, and drug development professionals in their quest to develop the next generation of targeted therapies.

Part 1: In Vitro Characterization of PTE-HCI - Quantifying Potency at the Molecular and Cellular Level

The initial step in evaluating any new drug candidate is to determine its activity in a controlled, non-living system. For a kinase inhibitor like PTE-HCI, this involves assessing its ability to directly inhibit the target enzyme and to modulate its activity within a cellular context.

A. Biochemical Assay: Direct Inhibition of Kinase X

The most direct measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target. A common method for this is a radiometric in vitro kinase assay.[7]

Principle and Rationale: This assay measures the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.[7] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase's activity. By introducing our inhibitor, PTE-HCI, at varying concentrations, we can determine the concentration at which it inhibits 50% of the kinase activity, known as the IC50 value. A lower IC50 indicates a more potent inhibitor.

Experimental Protocol: In Vitro Kinase Assay for PTE-HCI

  • Reaction Setup: In a 96-well plate, combine recombinant human Kinase X protein, a known substrate peptide, and a kinase buffer solution.[8][9]

  • Inhibitor Addition: Add PTE-HCI at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radioactive ("cold") ATP and γ-³²P-ATP.[7] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as a strong acid or a loading dye for gel electrophoresis.[8]

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted γ-³²P-ATP using a suitable method like SDS-PAGE and autoradiography.

  • Data Analysis: Quantify the radioactivity in the substrate bands and plot the percentage of kinase inhibition against the logarithm of the PTE-HCI concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell-Based Assay: Assessing Target Engagement in a Living System

While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to determine if the compound can enter cells and engage its target in a more biologically relevant environment.

Principle and Rationale: Assuming Kinase X phosphorylates a downstream protein "Substrate Y" to activate a signaling pathway, we can measure the levels of phosphorylated Substrate Y (p-Substrate Y) in cancer cells treated with PTE-HCI. A decrease in p-Substrate Y levels would indicate successful target engagement.

Experimental Protocol: Western Blot for p-Substrate Y

  • Cell Culture: Plate a cancer cell line known to have active Kinase X signaling.

  • Compound Treatment: Treat the cells with varying concentrations of PTE-HCI for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them to release the proteins.[10]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[8]

  • Antibody Incubation: Probe the membrane with a primary antibody specific for p-Substrate Y, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection: Visualize the bands corresponding to p-Substrate Y and a loading control (e.g., actin) and quantify their intensity.

  • Data Analysis: Normalize the p-Substrate Y signal to the loading control and plot the percentage of inhibition of phosphorylation against the PTE-HCI concentration to determine the cellular IC50.

Data Summary: In Vitro Profile of PTE-HCI

Assay TypeEndpointResult (Hypothetical)
Biochemical Kinase AssayIC50 vs. Kinase X10 nM
Cell-Based Phosphorylation AssayIC50 vs. p-Substrate Y50 nM

Note: The higher IC50 in the cell-based assay is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentration.

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Recombinant Kinase X + Substrate b_inhibitor Add PTE-HCI (Concentration Gradient) b_start->b_inhibitor b_atp Add γ-³²P-ATP to start reaction b_inhibitor->b_atp b_stop Terminate Reaction b_atp->b_stop b_detect SDS-PAGE & Autoradiography b_stop->b_detect b_ic50 Determine Biochemical IC50 b_detect->b_ic50 c_start Cancer Cell Line (Active Kinase X) c_inhibitor Treat cells with PTE-HCI c_start->c_inhibitor c_lysis Cell Lysis c_inhibitor->c_lysis c_western Western Blot for p-Substrate Y c_lysis->c_western c_ic50 Determine Cellular IC50 c_western->c_ic50

Caption: Workflow for in vitro characterization of PTE-HCI.

Part 2: In Vivo Evaluation of PTE-HCI - Assessing Efficacy in a Preclinical Model

Positive in vitro data is the first step. The true test of a drug candidate's potential lies in its performance within a living organism. For an anti-cancer agent like PTE-HCI, a common and effective preclinical model is the patient-derived xenograft (PDX) or a cell-line derived xenograft model.[11][12]

Principle and Rationale: In a xenograft model, human cancer cells are implanted into immunocompromised mice.[13][14] This allows the tumor to grow in a living system, enabling the evaluation of the drug's ability to inhibit tumor growth, as well as an initial assessment of its safety and tolerability.

Experimental Protocol: PTE-HCI Efficacy in a Xenograft Mouse Model

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously inject the same cancer cell line used in the cell-based assay into the flank of each mouse.[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into groups (e.g., vehicle control, PTE-HCI at different doses). Administer PTE-HCI or the vehicle solution daily via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis to confirm target inhibition).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Summary: In Vivo Efficacy of PTE-HCI

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2
PTE-HCI1045+1
PTE-HCI3085-3
PTE-HCI10095-10

Note: The dose-dependent increase in TGI is a positive indicator of efficacy. The body weight loss at the highest dose suggests potential toxicity that needs to be monitored.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow start Immunocompromised Mice implant Subcutaneous Tumor Cell Implantation start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize dose Daily Dosing (Vehicle or PTE-HCI) randomize->dose monitor Monitor Tumor Volume & Body Weight dose->monitor endpoint Endpoint Analysis: Tumor Excision monitor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi

Caption: Workflow for in vivo efficacy testing of PTE-HCI.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, the crucial task is to establish a correlation. A strong IVIVC allows for the prediction of in vivo outcomes based on in vitro measurements, which is invaluable for optimizing dosing regimens and guiding clinical development.[15][16]

Analysis of Concordance and Discordance

In our hypothetical example, PTE-HCI demonstrated potent inhibition of Kinase X both biochemically and in cells. This in vitro potency translated to significant dose-dependent tumor growth inhibition in vivo. This positive concordance is the ideal scenario.

However, discrepancies are common. A compound might be potent in vitro but show weak efficacy in vivo. This could be due to:

  • Poor Pharmacokinetics (PK): The drug may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the tumor at a sufficient concentration.[17][18]

  • Low Bioavailability: The fraction of the administered dose that reaches the systemic circulation might be too low.

  • Off-Target Effects: The compound might have unforeseen toxicities at effective doses.

The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To build a quantitative IVIVC, we need to integrate pharmacokinetic and pharmacodynamic data.[17][19][20]

  • Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion).[21] A PK study would involve administering PTE-HCI to mice and measuring its concentration in the plasma and tumor tissue over time.

  • Pharmacodynamics (PD): Describes what the drug does to the body (in this case, inhibition of p-Substrate Y and tumor growth).[21]

By combining these data, we can build a PK/PD model that links the concentration of PTE-HCI at the tumor site to the degree of target inhibition and the resulting anti-tumor effect.[18][19] This model can then be used to simulate different dosing regimens to predict the optimal dose and schedule for achieving a desired level of tumor growth inhibition.

Visualization: The IVIVC Framework

IVIVC_Framework cluster_invitro In Vitro Data cluster_invivo In Vivo Data biochem_ic50 Biochemical IC50 model PK/PD Model biochem_ic50->model cell_ic50 Cellular IC50 cell_ic50->model pk_data Pharmacokinetics (Drug Concentration) pk_data->model pd_data Pharmacodynamics (Tumor Growth) pd_data->model prediction Predicted Clinical Dose & Schedule model->prediction

Caption: Conceptual framework of an In Vitro-In Vivo Correlation.

Conclusion: An Iterative Process for Enhanced Drug Development

Establishing a robust in vitro-in vivo correlation is not a one-time event but an iterative process that refines our understanding of a drug candidate at each stage of development. By systematically comparing in vitro potency with in vivo efficacy and integrating pharmacokinetic and pharmacodynamic principles, we can build predictive models that de-risk clinical development and increase the probability of success. The methodologies outlined in this guide for our representative compound, PTE-HCI, provide a foundational framework for researchers to confidently navigate the complex but rewarding path of bringing new medicines to patients in need.

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Comparative

Comparative analysis of the pharmacokinetic properties of different phenyl-triazole derivatives

For Immediate Release to the Scientific Community The phenyl-triazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse applications, from potent antifu...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The phenyl-triazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse applications, from potent antifungal medications to targeted cancer therapies. However, the journey from a promising lead compound to a clinically effective drug is paved with rigorous preclinical and clinical evaluations, with pharmacokinetics (PK) playing a pivotal role. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring both safety and efficacy.

This guide provides a comparative analysis of the pharmacokinetic properties of different phenyl-triazole derivatives, with a primary focus on the well-established azole antifungal agents. We will delve into the experimental methodologies used to characterize these properties, present a side-by-side comparison of key PK parameters, and explore the underlying biochemical mechanisms that govern their disposition in the body. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical class of therapeutic compounds.

The "Why" Behind the "How": Foundational Pharmacokinetic Assays

A comprehensive pharmacokinetic profile is built upon a foundation of robust in vivo and in vitro experimental data. The choice of assay is dictated by the specific question being addressed, from early-stage screening of metabolic stability to late-stage characterization of in vivo drug disposition.

In Vivo Pharmacokinetic Studies: A Holistic View in a Living System

In vivo studies in animal models, such as rats, provide an integrated view of a drug's behavior in a complex biological system. These studies are essential for determining key parameters like bioavailability, clearance, and volume of distribution.

  • Animal Acclimatization and Preparation:

    • Rationale: To ensure the physiological baseline of the animals is stable and to minimize stress-induced variability in the data.

    • Procedure: Male Wistar or Sprague-Dawley rats (200-250g) are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) with ad libitum access to standard chow and water. Animals are typically fasted overnight before dosing to standardize gut absorption.[1] Catheters may be surgically implanted in the jugular vein for serial blood sampling and the femoral vein for intravenous administration.[2]

  • Drug Formulation and Administration:

    • Rationale: The formulation can significantly impact drug absorption. The route of administration (e.g., oral gavage vs. intravenous bolus) is chosen to assess bioavailability and clearance.

    • Procedure: The phenyl-triazole derivative is formulated in a suitable vehicle (e.g., 1% Sodium Carboxymethyl Cellulose for oral administration).[1] A predetermined dose (e.g., 10 mg/kg) is administered either orally via gavage or intravenously.[1]

  • Serial Blood Sampling:

    • Rationale: To capture the full plasma concentration-time profile, from absorption and distribution to elimination.

    • Procedure: Blood samples (e.g., 150 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) into heparinized tubes.[2][3] Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

  • Bioanalytical Method and Data Analysis:

    • Rationale: A sensitive and specific analytical method is crucial for accurate quantification of the drug in plasma. Pharmacokinetic parameters are then derived from the plasma concentration-time data.

    • Procedure: Plasma concentrations of the drug and its major metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3] Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.

G cluster_invivo In Vivo Pharmacokinetic Workflow acclimatization Animal Acclimatization dosing Drug Administration (PO/IV) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

In Vitro Metabolic Stability Assay: A Window into Hepatic Clearance

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a rapid and cost-effective way to assess a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[4][5][6] This information is critical for predicting in vivo hepatic clearance.

  • Preparation of Incubation Mixture:

    • Rationale: To create an environment that mimics the enzymatic conditions of the liver endoplasmic reticulum.

    • Procedure: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension.[7]

  • Initiation and Termination of the Reaction:

    • Rationale: The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP enzyme activity. The reaction is stopped at various time points to measure the disappearance of the parent compound.

    • Procedure: The metabolic reaction is initiated by adding an NADPH-regenerating system.[4] Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Analysis and Data Interpretation:

    • Rationale: To quantify the remaining parent compound and calculate the rate of metabolism.

    • Procedure: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound.[5] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_invitro In Vitro Metabolic Stability Workflow preparation Prepare Microsome/Compound Mixture initiation Initiate Reaction with NADPH preparation->initiation sampling Time-Point Sampling & Quenching initiation->sampling analysis LC-MS/MS Analysis sampling->analysis clearance_calc Calculate In Vitro Clearance analysis->clearance_calc

Caption: Workflow for an in vitro metabolic stability assay.

Comparative Pharmacokinetics of Antifungal Phenyl-Triazoles

The azole antifungals are a prominent class of phenyl-triazole derivatives that have revolutionized the treatment of systemic fungal infections. However, their pharmacokinetic profiles differ significantly, impacting their clinical utility and potential for drug-drug interactions.

ParameterFluconazoleItraconazoleVoriconazolePosaconazole
Bioavailability (%) >90%[8]Variable (improved with food and acidic pH)[9]>90% (decreased with high-fat meal)[10]Variable (significantly increased with food)[11][12][13]
Plasma Protein Binding (%) ~12%[8]>99%[14]~58%[10]>98%[11]
Volume of Distribution (L/kg) ~0.7[8]High, extensive tissue distribution[9]2-4.6[10]Large, extensive tissue distribution[11][15]
Half-life (hours) ~30[8][16]~21-64 (at steady state)[14]~6 (dose-dependent)[10]~35[11][13]
Primary Metabolic Pathway Minimal metabolism[8]Extensive hepatic metabolism (CYP3A4)[9][17]Extensive hepatic metabolism (CYP2C19, CYP2C9, CYP3A4)[10][17][18]Primarily UGT, minimal CYP metabolism[11][15][19]
Primary Route of Excretion Renal (>80% as unchanged drug)[8][20]Fecal (as metabolites)Hepatic metabolismFecal

Key Insights from the Comparison:

  • Fluconazole stands out with its high bioavailability, low protein binding, and predominantly renal excretion of the unchanged drug, making its pharmacokinetics predictable and less susceptible to metabolic drug interactions.[8][16][20][21]

  • Itraconazole exhibits more complex pharmacokinetics with variable absorption that is dependent on food and gastric pH.[9][14][22][23][24] Its high protein binding and extensive metabolism by CYP3A4 make it prone to significant drug-drug interactions.[9][17]

  • Voriconazole also has high bioavailability but displays non-linear pharmacokinetics due to saturable metabolism, primarily by CYP2C19.[10][18][25][26][27] This can lead to significant inter-individual variability in plasma concentrations.

  • Posaconazole's absorption is highly dependent on co-administration with food.[11][12][13][15][28] It undergoes limited CYP-mediated metabolism, primarily being cleared through glucuronidation, which reduces the potential for certain types of drug interactions compared to itraconazole and voriconazole.[11][15][19]

Metabolic Fates: The Role of Cytochrome P450

The Cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of many phenyl-triazole derivatives, particularly the antifungal agents.[29][30][31] The specific CYP isozymes involved in a drug's metabolism are key determinants of its clearance and potential for drug-drug interactions.

G cluster_metabolism Metabolic Pathways of Antifungal Triazoles Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Major Voriconazole Voriconazole Voriconazole->CYP3A4 Minor CYP2C19 CYP2C19 Voriconazole->CYP2C19 Major CYP2C9 CYP2C9 Voriconazole->CYP2C9 Minor Posaconazole Posaconazole UGT UGT Posaconazole->UGT Major Fluconazole Fluconazole Renal Renal Excretion (Unchanged) Fluconazole->Renal

Caption: Primary metabolic pathways of common antifungal phenyl-triazoles.

Beyond Antifungals: Phenyl-Triazoles in Other Therapeutic Areas

The versatility of the phenyl-triazole scaffold extends beyond antifungal agents. Researchers are actively exploring their potential as anticancer agents and enzyme inhibitors.

  • Anticancer Applications: Several studies have reported the design and synthesis of phenyl-triazole derivatives with promising cytotoxic effects against various cancer cell lines.[32][33][34][35][36] For instance, certain derivatives have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK).[34] While the primary focus of these studies is often on efficacy, pharmacokinetic profiling is a critical next step in their development.[33]

  • Enzyme Inhibition: Phenyl-triazole derivatives have also been designed as inhibitors of specific enzymes, such as xanthine oxidoreductase for the treatment of hyperuricemia.[37] Pharmacokinetic studies of these compounds are essential to understand their in vivo disposition and potential for clinical translation.[37][38]

Conclusion: The Enduring Importance of Pharmacokinetics

The pharmacokinetic properties of phenyl-triazole derivatives are as diverse as their therapeutic applications. A comprehensive understanding of their ADME profiles is not merely an academic exercise but a fundamental requirement for the successful development of safe and effective medicines. The comparative analysis presented here highlights the significant variability in the pharmacokinetics of even closely related compounds, underscoring the importance of thorough experimental characterization for each new chemical entity. As medicinal chemists continue to explore the vast chemical space of phenyl-triazole derivatives, a continued focus on their pharmacokinetic properties will be essential for translating these promising molecules into the next generation of therapeutics.

References

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  • The clinical pharmacokinetics of itraconazole: an overview. PubMed. [Link]

  • Pharmacokinetic/pharmacodynamic profile of voriconazole. PubMed. [Link]

  • Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University. [Link]

  • Population Pharmacokinetics of Voriconazole in Adults. Antimicrobial Agents and Chemotherapy. [Link]

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  • Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University TigerPrints. [Link]

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  • Pharmacokinetic parameters of posaconazole following a single 100 mg dose of the oral suspension and two delayed- release tablets and one capsule under fed and fasted conditions to healthy volunteers. ResearchGate. [Link]

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  • metabolic stability in liver microsomes. Mercell. [Link]

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  • Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. [Link]

  • Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

A Researcher's Guide to the Responsible Disposal of 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reag...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Responsible Disposal of 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. The disposal of any chemical is a critical final step that requires the same level of diligence as the experiment itself. This guide provides a comprehensive, principles-based approach to the proper disposal of 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined here are grounded in the foundational principles of laboratory safety and federal regulations, primarily the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from "cradle to grave."[4][5]

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride may not be readily available, a hazard assessment can be reliably constructed by examining SDS information for structurally similar phenyl-triazole compounds. This class of compounds consistently presents a profile that necessitates handling as regulated hazardous waste.

Based on this expert evaluation, the waste must be characterized as hazardous. Under RCRA, laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety professional.[2]

Inferred Hazard Profile:

Hazard ClassDescriptionRationale & Representative Sources
Skin Irritation May cause skin irritation upon contact.SDS for similar triazole compounds consistently lists skin irritation (Category 2).[6][7]
Eye Irritation May cause serious eye irritation or damage.SDS for analogous structures indicates serious eye irritation (Category 2/2A).[6][7]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Specific Target Organ Toxicity - Single Exposure (Category 3) is noted for similar compounds.[6]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Phenyl-triazole derivatives are often classified as hazardous to the aquatic environment.

Core Disposal Directive: Based on this profile, 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride must not be disposed of via standard laboratory drains or in regular solid waste streams.[2][8] It must be collected, stored, and transferred to a licensed hazardous waste disposal facility.

On-Site Waste Management: The Satellite Accumulation Area (SAA)

Federal regulations provide a framework for the safe, temporary storage of hazardous waste at or near the point of generation. This designated location is known as a Satellite Accumulation Area (SAA).[3][9] Proper management within the SAA is a cornerstone of laboratory safety and regulatory compliance.

Key Principles of SAA Management:
  • Segregation of Waste : Chemical wastes must be segregated by general hazard class to prevent dangerous reactions.[3] Solid 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride waste must be kept separate from liquid wastes. Furthermore, it should not be mixed with incompatible materials such as strong oxidizing agents, acids, or bases.[1][10]

  • Container Integrity : Waste must be stored in containers that are compatible with the chemical, in good condition, and prevent leakage.[3] For this solid compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.

  • Secure Storage : All waste containers must be kept securely capped during storage, except when actively adding waste.[3] This minimizes the release of vapors and prevents accidental spills.

Step-by-Step Protocol for Waste Collection and Disposal

This protocol provides a direct, procedural workflow for researchers handling this material.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[11]

  • Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile).[11]

  • Body Protection : A standard laboratory coat.[11]

Step 2: Prepare the Hazardous Waste Container
  • Select a suitable, clean, and empty container as described above.

  • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Fill out the label completely before adding any waste. Include the full chemical name: "2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride," the specific hazards (e.g., "Irritant"), and the name of the principal investigator or research group.[12]

Step 3: Transfer Waste to the Container
  • Perform all work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[11]

  • Using a clean spatula or scoop, carefully transfer the solid waste from its original container or experimental vessel into the prepared hazardous waste container.

  • Avoid generating dust during the transfer.[8]

  • Securely fasten the cap on the waste container immediately after the transfer is complete.

Step 4: Store in the Designated SAA
  • Place the sealed container in your laboratory's designated SAA.

  • Ensure the container is stored with other compatible solid chemical wastes.

  • Laboratories may accumulate up to 55 gallons of hazardous waste or one kilogram of solid acutely toxic chemical waste in an SAA.[9]

Step 5: Arrange for Final Disposal
  • Once the waste container is full or you have no further use for it, contact your institution's EH&S (or equivalent) office to schedule a pickup.[9]

  • Do not allow waste containers to remain in an SAA for more than one year from the date waste was first added.[9]

  • Your EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, typically via incineration.[5][13]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride waste.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition start Identify Waste: 2-(5-Phenyl...) ethylamine hydrochloride ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Prepare & Label Hazardous Waste Container ppe->container transfer Step 3: Transfer Solid Waste (Avoid Dust Formation) container->transfer saa Step 4: Store Securely in Satellite Accumulation Area (SAA) transfer->saa check_compat Is waste segregated from liquids & incompatibles? saa->check_compat check_compat->saa Ensure container is in good condition and always closed. pickup Step 5: Contact EH&S for Waste Pickup check_compat->pickup Yes end Disposal by Licensed TSDF (e.g., Incineration) pickup->end

Caption: Decision workflow for compliant disposal.

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill of solid 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride:

  • Alert Personnel : Immediately notify others in the area.

  • Isolate and Ventilate : Restrict access to the spill area and ensure adequate ventilation.

  • Use PPE : Wear appropriate PPE, including a respirator if dust is present.[11]

  • Contain and Clean : Gently sweep or scoop the solid material and place it into a labeled hazardous waste container.[8] Avoid actions that create dust.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

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  • Safety Data Sheet for (5-benzyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. Enamine.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Phenyl-triazol-1-YL)-ethylamine hydrochloride

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Phenyl-[1][2][3]triazol-1-YL)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, scientifically grounded framework for the safe handling of 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to empower you with not just a set of rules, but a deep understanding of the principles behind these safety protocols, fostering a culture of proactive safety and scientific excellence.

Hazard Analysis: Understanding the Compound

Triazole Derivatives: This class of compounds can exhibit a range of biological activities and, consequently, potential toxicological effects. Some triazoles are known to be skin and eye irritants.[1] Repeated or prolonged exposure to certain triazole derivatives has been associated with organ toxicity.

Amine Hydrochlorides: The hydrochloride salt form generally increases water solubility and may enhance the corrosive or irritant properties of the parent amine. Amines as a class can be skin and respiratory irritants.[3][4]

Inferred Hazard Profile: Based on these structural components, it is prudent to treat 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride as a compound that is:

  • A potential skin and eye irritant. [1]

  • Potentially harmful if inhaled or ingested. [5]

  • Capable of causing skin sensitization.

  • A potential target for organ toxicity with repeated exposure.

This conservative approach ensures that safety measures are commensurate with the potential risks, upholding the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.

Core Principles of Personal Protective Equipment (PPE)

PPE is the last line of defense against chemical exposure, supplementing, but not replacing, engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

A Multi-Layered Defense: Recommended PPE

For handling 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride in a research and development setting, a comprehensive PPE ensemble is required. The following table summarizes the recommended equipment and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles with a face shieldProvides protection against splashes of solutions containing the compound and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile offers good resistance to a broad range of chemicals. Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.
Body Protection Chemical-resistant lab coat or coverallsProtects the skin and personal clothing from spills and contamination. A lab coat should be fully buttoned. For larger quantities or tasks with a higher risk of splashing, coveralls are recommended.[6]
Respiratory Protection NIOSH-approved respirator (as needed)For procedures that may generate dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used. The need for respiratory protection should be determined by a formal risk assessment.[3]
Foot Protection Closed-toe shoes made of a non-porous materialProtects the feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on its correct application and removal. The following workflows are designed to minimize the risk of cross-contamination.

Donning PPE: A Step-by-Step Workflow

G A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Body Protection: Don lab coat or coveralls. A->B C 3. Respiratory Protection (if required): Fit-check respirator. B->C D 4. Eye and Face Protection: Put on safety goggles and face shield. C->D E 5. Hand Protection: Don inner and outer pairs of nitrile gloves. Ensure cuffs of outer gloves are over the sleeves of the lab coat. D->E

Caption: Workflow for the correct sequence of donning PPE.

Doffing PPE: A Critical Decontamination Procedure

G A 1. Outer Glove Removal: Remove the outer pair of gloves, turning them inside out. B 2. Face and Eye Protection Removal: Remove the face shield and goggles from the back. A->B C 3. Body Protection Removal: Remove the lab coat or coveralls, turning it inside out as you remove it. B->C D 4. Respiratory Protection Removal (if used): Remove the respirator from the back. C->D E 5. Inner Glove Removal: Remove the inner pair of gloves, turning them inside out. D->E F 6. Final Hand Hygiene: Wash hands thoroughly with soap and water. E->F

Caption: Workflow for the safe removal and disposal of PPE.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All handling of 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE, including gloves, should be considered contaminated waste and disposed of in a designated hazardous waste container.

  • Chemical Waste: Unused or waste 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle 2-(5-Phenyl-[1][2]triazol-1-YL)-ethylamine hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • VPG Sensors. (2021, August 3). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • Fisher Scientific. (2023, September 27). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, September 30). Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE).
  • CymitQuimica. (2023, July 10). [4-(1,2,3-Thiadiazol-4-yl)phenyl]methylamine hydrochloride.
  • Fisher Scientific. Safety Data Sheet.
  • Enamine. (2021, March 10). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride
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